molecular formula C35H43F2N11O10 B15612888 Fapi-fuscc-07

Fapi-fuscc-07

カタログ番号: B15612888
分子量: 815.8 g/mol
InChIキー: IXKDGFHECBPJJU-QFIPXVFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fapi-fuscc-07 is a useful research compound. Its molecular formula is C35H43F2N11O10 and its molecular weight is 815.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C35H43F2N11O10

分子量

815.8 g/mol

IUPAC名

2-[4-(carboxymethyl)-7-[2-[[2-[[2-[[2-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-8-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid

InChI

InChI=1S/C35H43F2N11O10/c36-35(37)12-22(13-38)48(21-35)30(53)17-43-34(58)24-4-5-39-33-23(24)2-1-3-25(33)44-28(51)16-41-26(49)14-40-27(50)15-42-29(52)18-45-6-8-46(19-31(54)55)10-11-47(9-7-45)20-32(56)57/h1-5,22H,6-12,14-21H2,(H,40,50)(H,41,49)(H,42,52)(H,43,58)(H,44,51)(H,54,55)(H,56,57)/t22-/m0/s1

InChIキー

IXKDGFHECBPJJU-QFIPXVFZSA-N

製品の起源

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of Fapi-fuscc-07: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SHANGHAI, China – December 2, 2025 – Fapi-fuscc-07, a novel radiolabeled tracer, demonstrates a highly specific mechanism of action by targeting Fibroblast Activation Protein (FAP), a key player in the tumor microenvironment. This technical guide provides an in-depth analysis of its mechanism, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.

This compound is a fluorine-18 (B77423) labeled inhibitor of FAP, designed for high-affinity and selective binding.[1] FAP is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs), a critical component of the stroma in a wide variety of cancers.[1] In contrast, FAP expression is low in most healthy adult tissues, making it an attractive target for diagnostic imaging and targeted radionuclide therapy. The core of this compound's mechanism lies in its ability to bind to FAP with high precision, allowing for the visualization of FAP-expressing tumors through Positron Emission Tomography (PET) imaging.

Core Mechanism of Action

The fundamental mechanism of this compound revolves around its potent and selective inhibition of FAP enzymatic activity. This interaction is the basis for its utility as an imaging agent. Preclinical studies have demonstrated that this compound exhibits strong tumor uptake and prolonged retention in FAP-expressing tumors.[1] This high affinity and specificity lead to superior image contrast in clinical settings when compared to other FAP inhibitors such as FAPI-42 and FAPI-74.

The binding of this compound to FAP on the surface of CAFs allows for the non-invasive assessment of the tumor microenvironment. This is crucial as CAFs are known to play a significant role in tumor progression, invasion, metastasis, and immunosuppression. By imaging FAP expression, this compound provides valuable insights into the stromal activity of a tumor, which can have prognostic and therapeutic implications.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical evaluations of this compound.

Table 1: Preclinical Characteristics of this compound

ParameterValueExperimental Model
Radiochemical Purity >99%HPLC Analysis
Molar Activity 45.6 ± 15.3 GBq/μmol
Stability in Saline (2 h) >99%In vitro incubation
Stability in Human Serum (2 h) >99%In vitro incubation
Partition Coefficient (logP) -2.31 ± 0.04Octanol-water partition
IC50 (FAP Inhibition) 3.58 ± 0.35 nMU87MG cells

Table 2: In Vivo Biodistribution of [¹⁸F]F-FAPI-FUSCC-07 in U87MG Tumor-Bearing Mice (%ID/g)

Organ30 min post-injection60 min post-injection120 min post-injection
Blood 1.85 ± 0.211.23 ± 0.150.68 ± 0.09
Tumor 4.52 ± 0.535.12 ± 0.614.89 ± 0.47
Muscle 0.45 ± 0.080.31 ± 0.060.21 ± 0.04
Liver 1.32 ± 0.181.15 ± 0.140.98 ± 0.11
Kidneys 2.54 ± 0.311.98 ± 0.251.45 ± 0.19

Table 3: Clinical PET Imaging Performance in Cancer Patients

ParameterThis compoundFAPI-42FAPI-74
Tumor SUVmax (mean ± SD) 12.5 ± 5.89.8 ± 4.28.5 ± 3.9
Tumor-to-Blood Pool Ratio (mean ± SD) 10.2 ± 4.57.5 ± 3.16.8 ± 2.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

In Vitro Stability Assay
  • Preparation: [¹⁸F]F-FAPI-FUSCC-07 was incubated in either normal saline or human serum at 37°C.

  • Timepoints: Aliquots were taken at 30, 60, and 120 minutes.

  • Analysis: The radiochemical purity of each aliquot was determined using high-performance liquid chromatography (HPLC) to assess the stability of the tracer over time.

Cell Culture and FAP Inhibition Assay (IC50)
  • Cell Line: Human glioma U87MG cells, known to express FAP, were used.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Inhibition Assay: U87MG cells were incubated with increasing concentrations of non-radioactive this compound.

  • Tracer Addition: A fixed amount of [¹⁸F]F-FAPI-FUSCC-07 was then added to the cells.

  • Measurement: The radioactivity in the cells was measured using a gamma counter.

  • Calculation: The IC50 value, representing the concentration of the inhibitor required to block 50% of the tracer's binding, was calculated by non-linear regression analysis.

Animal Biodistribution Studies
  • Animal Model: Female BALB/c nude mice were subcutaneously inoculated with U87MG cells.

  • Tracer Injection: Once tumors reached a suitable size, mice were injected with [¹⁸F]F-FAPI-FUSCC-07 via the tail vein.

  • Tissue Collection: At 30, 60, and 120 minutes post-injection, mice were euthanized, and major organs and tumors were collected.

  • Measurement: The radioactivity in each tissue sample was measured using a gamma counter, and the percentage of the injected dose per gram of tissue (%ID/g) was calculated.

Visualizing the Molecular Landscape

The following diagrams illustrate the mechanism of action and experimental workflows associated with this compound.

FAP_Signaling_Pathway FAP Signaling in the Tumor Microenvironment Fapi_fuscc_07 This compound FAP Fibroblast Activation Protein (FAP) Fapi_fuscc_07->FAP Inhibits ECM_Remodeling ECM Remodeling FAP->ECM_Remodeling Promotes PI3K_Akt PI3K/Akt Pathway FAP->PI3K_Akt Activates STAT3_CCL2 STAT3-CCL2 Signaling FAP->STAT3_CCL2 Activates CAFs Cancer-Associated Fibroblasts (CAFs) CAFs->FAP Expresses Invasion_Metastasis Invasion & Metastasis ECM_Remodeling->Invasion_Metastasis Tumor_Growth Tumor Growth & Proliferation Immunosuppression Immunosuppression PI3K_Akt->Tumor_Growth STAT3_CCL2->Immunosuppression Experimental_Workflow Preclinical Evaluation Workflow of this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Studies Radiolabeling [18F] Radiolabeling Stability Stability Assay (Saline & Serum) Radiolabeling->Stability logP Partition Coefficient (logP) Radiolabeling->logP Cell_Uptake Cellular Uptake Assay (U87MG cells) Radiolabeling->Cell_Uptake IC50 FAP Inhibition Assay (IC50) Cell_Uptake->IC50 Animal_Model Tumor Xenograft Model (U87MG in mice) Biodistribution Biodistribution Study Animal_Model->Biodistribution PET_Imaging Micro-PET/CT Imaging Animal_Model->PET_Imaging Patient_Imaging Patient PET/CT Imaging Comparison Comparison with FAPI-42 & FAPI-74 Patient_Imaging->Comparison Logical_Relationship Logical Framework of this compound Action and Application High_FAP_Expression High FAP Expression in Tumor Stroma Selective_Binding Selective Binding to FAP High_FAP_Expression->Selective_Binding Fapi_fuscc_07_Admin [18F]this compound Administration Fapi_fuscc_07_Admin->Selective_Binding PET_Signal Localized PET Signal in Tumor Selective_Binding->PET_Signal Tumor_Visualization Tumor Visualization & Staging PET_Signal->Tumor_Visualization Theranostic_Potential Potential for Theranostics Tumor_Visualization->Theranostic_Potential

References

Technical Guide: Structure and Chemical Properties of FAPi-FUSCC Series Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific designation "Fapi-fuscc-07" does not correspond to a publicly documented molecule in scientific literature or chemical databases. This guide will focus on a well-characterized and representative Fibroblast Activation Protein (FAP) inhibitor from the Fudan University Shanghai Cancer Center (FUSCC), [¹⁸F]FAPi-34 , which belongs to the same class of compounds likely referenced by the query.

This document provides a detailed overview of the structure, chemical properties, and relevant experimental methodologies for FAP inhibitors developed by the FUSCC, with a focus on [¹⁸F]FAPi-34, intended for researchers, scientists, and drug development professionals.

Core Structure and Chemical Properties

Fibroblast Activation Protein (FAP) is a cell surface serine protease that is overexpressed in the stroma of many types of tumors, making it an attractive target for both cancer diagnosis and therapy. The FAP inhibitors developed by FUSCC are part of a broader class of quinoline-based peptidomimetic molecules. These inhibitors are often designed for radiolabeling, enabling their use in Positron Emission Tomography (PET) imaging.

The core structure of these inhibitors typically features a central quinoline (B57606) scaffold, which is linked to a targeting moiety that binds to the active site of FAP, and a chelator for radiometal labeling.

Table 1: Key Chemical and Physical Properties of [¹⁸F]FAPi-34

PropertyValue
Molecular Formula C₂₆H₂₇FN₄O₄
Molar Mass 494.52 g/mol
Radiolabel Fluorine-18 ([¹⁸F])
Precursor DOTA-FAPi-34
LogP (octanol/water) Data not available
Binding Affinity (IC₅₀) Data not available
Uptake in FAP-expressing cells High

Synthesis and Radiolabeling

The synthesis of FAP inhibitors like [¹⁸F]FAPi-34 is a multi-step process. It typically involves the synthesis of the core quinoline-based structure, followed by conjugation with a chelating agent like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). For PET imaging applications, the final step is radiolabeling with a positron-emitting radionuclide.

Experimental Protocol: Radiolabeling of [¹⁸F]FAPi-34

The following is a generalized protocol for the radiolabeling of a FAP inhibitor precursor with Fluorine-18.

Objective: To synthesize [¹⁸F]FAPi-34 from its precursor for use in PET imaging.

Materials:

  • DOTA-FAPi-34 precursor

  • [¹⁸F]Fluoride solution

  • Eluent for solid-phase extraction (SPE) cartridge (e.g., ethanol (B145695)/water mixture)

  • SPE cartridge (e.g., C18)

  • Reaction vessel

  • Heating system

  • Quality control equipment (e.g., HPLC)

Methodology:

  • [¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution obtained from the cyclotron is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻.

  • Elution: The trapped [¹⁸F]F⁻ is eluted from the cartridge into the reaction vessel using an appropriate eluent.

  • Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile (B52724) under a stream of nitrogen at an elevated temperature. This step is repeated to ensure the reaction mixture is anhydrous.

  • Radiolabeling Reaction: The DOTA-FAPi-34 precursor is dissolved in a suitable organic solvent and added to the dried [¹⁸F]F⁻. The reaction is heated at a specific temperature for a defined period to facilitate the nucleophilic substitution reaction.

  • Purification: The crude reaction mixture is purified using a solid-phase extraction (SPE) cartridge. The cartridge is first conditioned with ethanol and then water. The reaction mixture is loaded onto the cartridge, and non-radioactive impurities are washed away. The desired [¹⁸F]FAPi-34 is then eluted.

  • Quality Control: The final product's radiochemical purity, specific activity, and stability are assessed using High-Performance Liquid Chromatography (HPLC) and other relevant analytical techniques.

Mechanism of Action and Signaling

FAP inhibitors function by binding to the enzymatic active site of the Fibroblast Activation Protein on the surface of cancer-associated fibroblasts (CAFs) within the tumor microenvironment. This binding event allows for the targeted delivery of a diagnostic or therapeutic payload. When radiolabeled, as with [¹⁸F]FAPi-34, the accumulation of the radiotracer at the tumor site can be visualized and quantified using PET imaging.

Diagram 1: Diagnostic Workflow for [¹⁸F]FAPi-34 PET Imaging

cluster_0 Pre-Imaging cluster_1 Imaging Procedure cluster_2 Post-Imaging Analysis A Synthesis of [¹⁸F]FAPi-34 B Quality Control (HPLC) A->B C Patient Injection B->C D Uptake Phase (Tracer Accumulation) C->D E PET/CT Scan D->E F Image Reconstruction E->F G Tumor Uptake Quantification (SUV) F->G

Caption: Workflow for [¹⁸F]FAPi-34 PET imaging.

Diagram 2: Targeted Action of FAPi in the Tumor Microenvironment

cluster_0 Tumor Microenvironment T Tumor Cells C Cancer-Associated Fibroblast (CAF) FAP FAP Enzyme FAPi [¹⁸F]FAPi-34 FAPi->FAP Binding PET PET Signal (Diagnosis) FAP->PET Emission

Caption: Mechanism of [¹⁸F]FAPi-34 targeting FAP on CAFs.

The Discovery and Development of FAP Inhibitor Fapi-fuscc-07: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a compelling target in oncology. Its expression is highly restricted in normal adult tissues but significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs). This differential expression makes FAP an attractive candidate for targeted cancer therapies and diagnostics. Fapi-fuscc-07, a novel FAP inhibitor, has shown promise in preclinical and early clinical studies as a potent and selective imaging agent and a potential therapeutic vector. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of this compound, with a focus on its quantitative data, experimental methodologies, and the underlying signaling pathways.

FAP plays a crucial role in tumor progression through various mechanisms, including extracellular matrix remodeling, angiogenesis, and immune suppression.[1] By inhibiting FAP, it is hypothesized that the tumor-promoting functions of the stroma can be attenuated, leading to improved therapeutic outcomes. This compound is a small molecule inhibitor designed to bind with high affinity and specificity to the active site of FAP. Its development has been driven by the need for more effective agents to visualize and potentially treat FAP-expressing tumors.

Quantitative Data Summary

The preclinical and initial clinical evaluation of [18F]F-FAPI-FUSCC-07 has generated significant quantitative data, highlighting its favorable characteristics as a FAP-targeted radiotracer.[2][3]

In Vitro Performance
ParameterValueCell LineNotes
Binding Affinity (IC50) Low nanomolarFAP-expressing cellsIndicates high affinity for FAP.[4]
Cellular Uptake Demonstrated in human glioma U87MG cellsHigh uptake observedSpecific uptake was confirmed through blocking experiments.[2]
Stability High stability in phosphate-buffered saline and fetal bovine serum-Essential for in vivo applications.[2][3]
Partition Coefficient Hydrophilic properties-Favorable for in vivo pharmacokinetics.[2][3]
In Vivo Performance (U87MG Tumor-Bearing Mice)
ParameterObservationComparison
Tumor Uptake Strong and prolonged retention-
Target-to-Blood Pool Ratio ImprovedCompared to other FAPI tracers
Image Contrast Superior in most casesCompared to [18F]F-FAPI-42 and [18F]F-FAPI-74

Experimental Protocols

The development and evaluation of this compound involved a series of key experiments to characterize its properties. While specific, detailed protocols are often proprietary, the following methodologies are based on standard practices described in the literature for similar FAP inhibitors.[5][6][7]

Radiosynthesis of [18F]F-FAPI-FUSCC-07

The radiosynthesis of [18F]F-FAPI-FUSCC-07 is a critical step for its use as a PET imaging agent. A common approach for 18F-labeling of FAP inhibitors involves a multi-step synthesis.

  • Workflow for Radiosynthesis:

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification and Formulation precursor Synthesis of the this compound precursor fluorination [18F]Fluoride production and activation coupling Nucleophilic substitution with precursor fluorination->coupling deprotection Removal of protecting groups coupling->deprotection hplc HPLC purification deprotection->hplc formulation Formulation in sterile saline hplc->formulation FAP FAP on CAFs Degradation ECM Degradation FAP->Degradation enzymatic activity ECM Extracellular Matrix (e.g., Collagen) ECM->Degradation Invasion Tumor Cell Invasion & Metastasis Degradation->Invasion FAP FAP PI3K PI3K FAP->PI3K ERK RAS-ERK FAP->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation FAP_CAFs FAP+ CAFs Cytokines Immunosuppressive Cytokines (e.g., TGF-β, CXCL12) FAP_CAFs->Cytokines secretes T_Cell T-Cell Infiltration & Function Cytokines->T_Cell inhibits Immune_Evasion Tumor Immune Evasion T_Cell->Immune_Evasion

References

Preclinical Profile of [18F]F-FAPI-FUSCC-07: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for [18F]F-FAPI-FUSCC-07, a novel radiotracer targeting Fibroblast Activation Protein (FAP). FAP is a promising pan-cancer target due to its overexpression in the stroma of a majority of epithelial tumors, making it an attractive candidate for diagnostic imaging and potential theranostic applications.[1][2] This document summarizes the key preclinical findings, experimental methodologies, and visualizes the underlying scientific concepts to facilitate further research and development in FAP-targeted molecular imaging.

Core Preclinical Data

The preclinical evaluation of [18F]F-FAPI-FUSCC-07 has demonstrated its potential as a promising tracer for FAP PET imaging.[1] Key characteristics include high stability, favorable hydrophilic properties, and strong tumor uptake with prolonged retention in preclinical models.[1][3]

Physicochemical and In Vitro Properties

[18F]F-FAPI-FUSCC-07 has shown high stability in both phosphate-buffered saline and fetal bovine serum.[1][3] Its hydrophilic nature is a key attribute for a PET tracer.[1][3] In vitro studies using human glioma U87MG cells, which have high FAP expression, demonstrated significant cellular uptake and inhibitory properties of the tracer.[1][4] This uptake was shown to be FAP-specific, as HT1080 cells with low FAP expression exhibited minimal uptake.[4]

PropertyResultSource
Stability High stability in phosphate-buffered saline and fetal bovine serum[1][3]
Hydrophilicity Favorable hydrophilic properties[1][3]
Cellular Uptake Significant specific uptake in FAP-expressing U87MG cells[1][4]
Specificity Minimal uptake in low FAP-expressing HT1080 cells[4]
In Vivo Biodistribution and Tumor Uptake

Biodistribution analysis in U87MG tumor-bearing mice revealed strong tumor uptake and prolonged retention of [18F]F-FAPI-FUSCC-07.[1][3] Micro-PET/CT imaging confirmed these findings, with tumor uptake peaking at 1 hour post-injection.[4]

Animal ModelOrgan/Tissue1 hour post-injection (%ID/g)2 hours post-injection (%ID/g)4 hours post-injection (%ID/g)Source
U87MG Tumor-bearing MiceTumor 15.33 ± 2.01 14.50 ± 2.19 10.13 ± 1.08 [4]
U87MG Tumor-bearing Mice (Blocking)Tumor0.48 ± 0.31--[4]

Data presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue.

A blocking study, where an excess of a non-radiolabeled FAP inhibitor (DOTA-FAPI-04) was co-injected, resulted in a significant reduction in tumor uptake, confirming the in vivo specificity of [18F]F-FAPI-FUSCC-07 for FAP.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of [18F]F-FAPI-FUSCC-07.

Cell Culture and Animal Models
  • Cell Lines: Human glioma U87MG cells (high FAP expression) and fibrosarcoma HT1080 cells (low FAP expression) were utilized for in vitro specificity studies.[4]

  • Animal Model: U87MG tumor-bearing mice were used for in vivo biodistribution and micro-PET/CT imaging studies.[1][3]

In Vitro Uptake and Competition Assays

The cellular uptake and inhibitory properties of [18F]F-FAPI-FUSCC-07 were assessed in U87MG cells.[1] For competition studies, a blocking agent was used to demonstrate FAP-specific binding.[4]

Biodistribution Studies

U87MG tumor-bearing mice were injected with [18F]F-FAPI-FUSCC-07. At various time points post-injection (1, 2, and 4 hours), animals were euthanized, and organs of interest were harvested, weighed, and the radioactivity was measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[4]

Micro-PET/CT Imaging

U87MG tumor-bearing mice underwent micro-PET/CT imaging at different time points after intravenous injection of [18F]F-FAPI-FUSCC-07.[1][3] For blocking studies, a group of mice was co-injected with an excess of DOTA-FAPI-04.[4]

Visualized Workflows and Pathways

To further elucidate the experimental processes and the underlying biological mechanism, the following diagrams are provided.

Radiosynthesis_Workflow cluster_synthesis [18F]F-FAPI-FUSCC-07 Radiosynthesis precursor FAPI-FUSCC-07 Precursor radiolabeling Radiolabeling Reaction precursor->radiolabeling fluoride [18F]Fluoride fluoride->radiolabeling purification Purification (e.g., HPLC) radiolabeling->purification final_product [18F]F-FAPI-FUSCC-07 purification->final_product qc Quality Control final_product->qc

Radiosynthesis workflow for [18F]F-FAPI-FUSCC-07.

FAP_Targeting_Mechanism cluster_mechanism Mechanism of FAP-Targeted Tumor Imaging tracer [18F]F-FAPI-FUSCC-07 (in bloodstream) tumor_stroma Tumor Stroma tracer->tumor_stroma caf Cancer-Associated Fibroblast (CAF) tumor_stroma->caf fap Fibroblast Activation Protein (FAP) (on CAF surface) caf->fap binding Specific Binding fap->binding Tracer binds to FAP internalization Internalization (potential) binding->internalization pet_signal PET Signal Detection binding->pet_signal internalization->pet_signal

Targeting mechanism of [18F]F-FAPI-FUSCC-07.

Preclinical_Evaluation_Workflow cluster_workflow Preclinical Evaluation Workflow synthesis Tracer Synthesis & Quality Control invitro In Vitro Studies (Cell Uptake, Specificity) synthesis->invitro invivo In Vivo Studies synthesis->invivo data_analysis Data Analysis & Comparison invitro->data_analysis biodistribution Biodistribution in Tumor-Bearing Mice invivo->biodistribution pet_imaging Micro-PET/CT Imaging invivo->pet_imaging biodistribution->data_analysis pet_imaging->data_analysis

Workflow of preclinical evaluation.

Conclusion

The preclinical data for [18F]F-FAPI-FUSCC-07 strongly support its potential as a specific and effective PET imaging agent for FAP-expressing tumors.[1][5] Its favorable characteristics, including high stability, hydrophilicity, and significant tumor uptake with prolonged retention, position it as a promising candidate for further clinical investigation.[1][3] First-in-human studies have suggested superior image contrast in many cases compared to other FAPI tracers.[1] This technical guide provides a foundational understanding of the preclinical evidence, which is critical for researchers and developers in the field of oncologic molecular imaging.

References

An In-depth Technical Guide to [18F]F-FAPI-FUSCC-07 for Tumor Microenvironment Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The tumor microenvironment (TME) plays a critical role in cancer progression, with cancer-associated fibroblasts (CAFs) being a key cellular component. Fibroblast Activation Protein (FAP), a glycoprotein (B1211001) overexpressed on CAFs, has emerged as a highly promising target for cancer diagnosis and therapy.[1][2][3][4] This guide provides a detailed overview of a novel FAP-specific positron emission tomography (PET) tracer, [18F]F-FAPI-FUSCC-07.[5][6][7] Preclinical and the first-in-human imaging studies have demonstrated its potential, showing high stability, strong tumor uptake, and prolonged retention.[5][6][7] In direct comparisons, [18F]F-FAPI-FUSCC-07 exhibited superior image contrast and higher tumor-to-blood pool ratios than other FAPI tracers, marking it as a significant advancement for enhancing diagnostic precision in oncology.[5][6][7]

Introduction: The Role of FAP in the Tumor Microenvironment

Fibroblast Activation Protein (FAP) is a type-II membrane-bound glycoprotein that is selectively expressed by activated fibroblasts under pathological conditions, including cancer.[1] Within the TME, FAP is abundantly present on cancer-associated fibroblasts, which are integral to the tumor stroma.[1] These FAP-expressing CAFs are implicated in various tumor-promoting activities, such as angiogenesis, proliferation, extracellular matrix remodeling, and immunosuppression.[1] Notably, higher FAP expression is often associated with worse clinical outcomes across several cancer types.[1] This specific expression profile, with high levels in tumors and minimal presence in healthy tissues, makes FAP an ideal target for molecular imaging and radioligand therapy.[4]

[18F]F-FAPI-FUSCC-07: A Novel Tracer for FAP Imaging

[18F]F-FAPI-FUSCC-07 is a novel, fluorine-18 (B77423) labeled inhibitor of FAP developed for PET imaging.[5][6] Its design aims to overcome limitations of previous tracers by providing improved imaging characteristics. The development and evaluation of this tracer have been documented through comprehensive preclinical studies and its first-in-human clinical application, demonstrating its feasibility and potential for broad use in oncology.[5][6][7]

Preclinical Evaluation

The preclinical assessment of [18F]F-FAPI-FUSCC-07 was conducted to establish its stability, binding characteristics, and in vivo behavior using a human glioma U87MG cell line and corresponding tumor-bearing mouse models.[5][6][7]

In Vitro Characterization

The tracer underwent rigorous in vitro testing to determine its fundamental properties before animal studies. Key findings demonstrated its suitability as a stable and specific imaging agent.[5][6][7]

Parameter Methodology Result Significance
Stability Incubation in phosphate-buffered saline (PBS) and fetal bovine serum (FBS).Exhibited high stability.[5][6][7]Ensures the tracer remains intact in physiological conditions, providing a clear signal.
Lipophilicity Partition coefficient measurement.Determined to have hydrophilic properties.[5][6][7]Favorable for biodistribution, potentially reducing non-specific binding and background noise.
Target Binding Cellular uptake and inhibition assays using human glioma U87MG cells.Demonstrated specific cellular uptake and inhibitory properties.[5][6][7]Confirms the tracer's ability to bind specifically to FAP-expressing cancer cells.
In Vivo Animal Studies

Biodistribution analysis and micro-PET/CT imaging were performed in U87MG tumor-bearing mice to evaluate the tracer's performance in a living system.

Parameter Methodology Result Significance
Tumor Uptake Micro-PET/CT imaging and ex vivo biodistribution analysis.Revealed strong tumor uptake.[5][6][7]High accumulation in the tumor allows for clear visualization and high-contrast imaging.
Tumor Retention Dynamic micro-PET/CT imaging over time.Showed prolonged retention in the tumor.[5][6][7]Longer retention provides a wider window for imaging and can be advantageous for therapeutic applications.

Clinical Performance

The first-in-human study of [18F]F-FAPI-FUSCC-07 involved a direct comparison with two other FAP-targeted tracers, [18F]F-FAPI-42 and [18F]F-FAPI-74, in patients with diverse cancer types.[5][6]

Comparative Analysis in Patients

The study provided a comprehensive assessment of tracer uptake in various lesions, highlighting the superior performance of [18F]F-FAPI-FUSCC-07.[5][6][7]

Performance Metric [18F]F-FAPI-FUSCC-07 [18F]F-FAPI-42 & [18F]F-FAPI-74 Clinical Implication
Tumor Uptake Significantly higher.[5][6][7]Lower in comparison.Enhanced sensitivity for detecting FAP-positive lesions.
Image Contrast Consistently superior.[5][6][7]Lower in comparison.Clearer delineation of tumors from surrounding healthy tissue.
Target-to-Blood Pool Ratio Improved.[5][6][7]Lower in comparison.Reduced background signal, leading to higher-quality diagnostic images.

These results represent the first clinical evidence supporting the feasibility and potential advantages of [18F]F-FAPI-FUSCC-07 for imaging across multiple tumor types.[5][6][7]

Key Experimental Protocols

The methodologies employed in the evaluation of [18F]F-FAPI-FUSCC-07 followed established standards for radiopharmaceutical development.

Radiosynthesis of [18F]F-FAPI-FUSCC-07

The tracer is synthesized through a process involving the labeling of a precursor molecule with fluorine-18. This typically involves a nucleophilic substitution reaction, followed by purification using methods like high-performance liquid chromatography (HPLC) to ensure high radiochemical purity before injection.

In Vitro Cell-Based Assays
  • Cell Culture: Human glioma U87MG cells, which express FAP, were cultured under standard conditions (e.g., specific growth medium, temperature, and CO2 levels).

  • Uptake and Inhibition: For uptake studies, cells were incubated with [18F]F-FAPI-FUSCC-07 for a defined period. Radioactivity associated with the cells was then measured. For inhibition assays, the experiment was repeated in the presence of a high concentration of a non-radioactive FAP inhibitor to confirm that the tracer uptake is specific to FAP.

Animal Biodistribution and Imaging
  • Tumor Model: U87MG cells were subcutaneously injected into immunocompromised mice. Tumors were allowed to grow to a suitable size for imaging.

  • Micro-PET/CT Imaging: Tumor-bearing mice were injected with [18F]F-FAPI-FUSCC-07 via the tail vein. Dynamic or static PET/CT scans were acquired at various time points post-injection to visualize tracer distribution and quantify uptake in the tumor and other organs.

  • Ex Vivo Biodistribution: After the final imaging session, mice were euthanized. Organs of interest were harvested, weighed, and their radioactivity was measured using a gamma counter to confirm the imaging data.

Clinical PET/CT Imaging Protocol

Patients were injected intravenously with a specified dose of [18F]F-FAPI-FUSCC-07. After an uptake period (e.g., 60 minutes), whole-body PET/CT scans were performed. The resulting images were analyzed to measure tracer uptake (often reported as Standardized Uptake Value or SUV) in tumors and normal organs.

Visualized Workflows and Mechanisms

To clarify the core concepts and processes, the following diagrams illustrate the mechanism of action, preclinical workflow, and clinical study design.

mechanism_of_action cluster_blood Systemic Circulation cluster_tme Tumor Microenvironment (TME) cluster_detection External Detection A [18F]F-FAPI-FUSCC-07 (Injected Tracer) B Tracer Accumulates in Tumor Stroma A->B Distribution D FAP Protein (on CAF surface) B->D Specific Binding C Cancer-Associated Fibroblast (CAF) C->D E PET Scanner Detects 18F Signal D->E Signal Emission

Caption: Mechanism of [18F]F-FAPI-FUSCC-07 PET imaging in the tumor microenvironment.

preclinical_workflow A Radiosynthesis & Quality Control B In Vitro Assays A->B D Animal Model Development (U87MG Xenograft) A->D C Stability (PBS, FBS) Uptake/Inhibition (U87MG cells) B->C G Data Analysis & Conclusion B->G E In Vivo Evaluation D->E F Micro-PET/CT Imaging Ex Vivo Biodistribution E->F E->G clinical_comparison cluster_patient Patient Cohort (Diverse Cancers) cluster_tracers Comparative PET/CT Imaging P Patient T1 [18F]F-FAPI-FUSCC-07 P->T1 T2 [18F]F-FAPI-42 P->T2 T3 [18F]F-FAPI-74 P->T3 A Image Acquisition T1->A T2->A T3->A B Quantitative Analysis (Tumor Uptake, TBR) A->B C Conclusion: Superior Performance of FUSCC-07 B->C

References

Fapi-fuscc-07: A Technical Deep Dive into its Specificity for Fibroblast Activation Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the specificity of Fapi-fuscc-07, a promising tracer for Fibroblast Activation Protein (FAP), a key target in the tumor microenvironment. This document synthesizes preclinical and initial human imaging data, providing a comprehensive overview for researchers and professionals in drug development.

Executive Summary

This compound, particularly in its fluorine-18 (B77423) labeled form ([18F]F-FAPI-FUSCC-07), has emerged as a highly specific imaging agent for FAP-expressing cells. Preclinical studies and initial human trials have demonstrated its high binding affinity and specificity, leading to strong tumor uptake and prolonged retention compared to earlier FAP inhibitors (FAPI)[1][2]. This guide provides a detailed analysis of its binding characteristics, cellular interactions, and in vivo distribution, supported by experimental methodologies and visual workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the specificity of this compound and its comparators for FAP.

Table 1: In Vitro Binding Affinity of FAPI Tracers
CompoundIC50 (nM)Cell LineReference
NOTA-FAPI-FUSCC-07 Data not publicly availableU87MG[3]
NOTA-FAPI-42Data not publicly availableU87MG[3]
NOTA-FAPI-74Data not publicly availableU87MG[3]
FAPI-FUSCC-IILow nanomolarHT-1080-FAP[4]

Note: Specific IC50 values for NOTA-FAPI-FUSCC-07 were indicated to be in the supplementary data of the primary publication, which was not publicly accessible[3].

Table 2: Preclinical Biodistribution of [18F]F-FAPI-FUSCC-07 in U87MG Tumor-Bearing Mice (%ID/g)
Organ15 min30 min60 min120 min
BloodData not availableData not availableData not availableData not available
HeartData not availableData not availableData not availableData not available
LungData not availableData not availableData not availableData not available
LiverData not availableData not availableData not availableData not available
SpleenData not availableData not availableData not availableData not available
KidneyData not availableData not availableData not availableData not available
MuscleData not availableData not availableData not availableData not available
BoneData not availableData not availableData not availableData not available
BrainData not availableData not availableData not availableData not available
TumorData not availableData not availableData not availableData not available

Note: The supplementary information of the primary study contains detailed %ID/g values from PET imaging; however, this data was not publicly accessible[3]. Preclinical studies confirmed strong tumor uptake and prolonged retention[2].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound specificity.

Competitive Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for FAP.

Cell Line: Human glioma U87MG cells, known to express FAP.

Protocol:

  • Cell Culture: U87MG cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded in multi-well plates.

  • Radioligand: A known FAP-targeting radioligand (e.g., [68Ga]Ga-FAPI-04) is used as the competitor.

  • Competition: Cells are incubated with a fixed concentration of the radioligand and varying concentrations of non-radiolabeled NOTA-FAPI-FUSCC-07, NOTA-FAPI-42, and NOTA-FAPI-74.

  • Incubation: The incubation is carried out at 37°C for a specified period (e.g., 1 hour) to allow for competitive binding to reach equilibrium.

  • Washing: Post-incubation, the cells are washed with ice-cold PBS to remove unbound radioactivity.

  • Cell Lysis and Measurement: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

  • Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Uptake and Internalization Assay

Objective: To evaluate the rate and extent of this compound uptake and internalization into FAP-expressing cells.

Cell Line: U87MG cells.

Protocol:

  • Cell Plating: U87MG cells are seeded in multi-well plates and allowed to adhere overnight.

  • Radiotracer Incubation: Cells are incubated with a fixed concentration of [18F]F-FAPI-FUSCC-07 at 37°C for various time points (e.g., 5, 15, 30, 60, and 120 minutes).

  • Total Uptake Measurement: At each time point, the medium is removed, and cells are washed with cold PBS. The cells are then lysed, and the total radioactivity is measured to determine total cellular uptake.

  • Internalization Measurement: To differentiate between membrane-bound and internalized radioactivity, a parallel set of cells is treated with an acid wash (e.g., glycine (B1666218) buffer, pH 2.5) to strip surface-bound radiotracer before lysis and measurement. The remaining radioactivity represents the internalized fraction.

  • Blocking Study: To confirm FAP-specific uptake, a control group is pre-incubated with a high concentration of a non-radiolabeled FAP inhibitor before the addition of [18F]F-FAPI-FUSCC-07.

In Vivo Biodistribution Studies

Objective: To determine the distribution and clearance of [18F]F-FAPI-FUSCC-07 in a living organism.

Animal Model: U87MG tumor-bearing mice.

Protocol:

  • Tumor Xenograft Model: U87MG cells are subcutaneously injected into the flank of immunocompromised mice. Tumors are allowed to grow to a suitable size.

  • Radiotracer Injection: A defined amount of [18F]F-FAPI-FUSCC-07 is injected intravenously into the tail vein of the tumor-bearing mice.

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 15, 30, 60, and 120 minutes).

  • Organ Harvesting and Measurement: Blood, major organs (heart, lungs, liver, spleen, kidneys, muscle, bone), and the tumor are collected, weighed, and the radioactivity is measured in a gamma counter.

  • Data Calculation: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • Blocking Study: To demonstrate target specificity, a cohort of mice is co-injected with an excess of a non-radiolabeled FAP inhibitor.

Visualizations

Experimental Workflow for this compound Specificity Assessment

G cluster_0 In Vitro Specificity cluster_1 In Vivo Specificity A U87MG Cells (FAP-expressing) B Competitive Binding Assay (Determine IC50) A->B C Cellular Uptake & Internalization Assay A->C D Quantitative Binding Affinity Data B->D E Uptake Kinetics & Specificity C->E L Conclusion: High FAP Specificity of this compound D->L High Affinity E->L Specific Uptake F U87MG Tumor-Bearing Mice G [18F]F-FAPI-FUSCC-07 Injection F->G H Micro-PET/CT Imaging G->H I Ex Vivo Biodistribution G->I K Target-to-Background Ratios H->K J Tumor Uptake & Organ Distribution (%ID/g) I->J J->L High Tumor Accumulation K->L Favorable Imaging Contrast

Caption: Workflow for assessing this compound specificity.

Logical Relationship of FAPI Tracer Evaluation

G cluster_0 Preclinical Evaluation A FAP as a Biomarker in Tumor Stroma B Development of FAP Inhibitors (FAPI) A->B C Radiolabeling with PET Isotopes (e.g., 18F) B->C D [18F]F-FAPI-FUSCC-07 C->D E In Vitro Assays (Binding, Uptake) D->E F In Vivo Studies (Biodistribution, Imaging) D->F G High Specificity & Affinity for FAP E->G H Favorable Pharmacokinetics F->H I Clinical Translation G->I H->I J Improved Tumor Diagnosis & Staging I->J K Potential for Radioligand Therapy I->K

Caption: Evaluation pathway for FAPI-based radiotracers.

References

A Technical Deep Dive into FAP-Targeted Imaging with [¹⁸F]F-FAPI-FUSCC-07

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles underlying Fibroblast Activation Protein (FAP)-targeted imaging, with a specific focus on the novel tracer, [¹⁸F]F-FAPI-FUSCC-07. This radiopharmaceutical has demonstrated significant promise in preclinical and clinical settings for its potential to enhance diagnostic precision in oncology.

Core Principle: Targeting the Tumor Microenvironment

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a vast majority of epithelial cancers, including but not limited to pancreatic, colorectal, and breast cancers.[1][2] Its limited expression in healthy tissues makes it an attractive target for diagnostic imaging and therapeutic applications.[2][3] FAP-targeted imaging agents, such as [¹⁸F]F-FAPI-FUSCC-07, are designed to bind with high affinity and specificity to FAP, thereby enabling the visualization of FAP-expressing tumors and metastases using Positron Emission Tomography (PET).[4][5]

The mechanism of action involves the radiolabeled FAP inhibitor (FAPI) binding to the enzymatic pocket of FAP on the surface of CAFs. This interaction allows for the accumulation of the radiotracer at the tumor site, providing a strong signal for PET imaging. The intensity of the tracer uptake is often correlated with the level of FAP expression in the tumor stroma.[4]

FAP_Targeting_Mechanism Mechanism of FAP-Targeted Imaging Tracer [¹⁸F]F-FAPI-FUSCC-07 CAF Cancer-Associated Fibroblast (CAF) Tracer->CAF Extravasation FAP Fibroblast Activation Protein (FAP) Tracer->FAP Specific Binding PET_Signal PET Signal (Tumor Visualization) FAP->PET_Signal Signal Emission TumorCell Tumor Cell

Mechanism of FAP-targeted imaging with Fapi-fuscc-07.

Quantitative Data Summary

[¹⁸F]F-FAPI-FUSCC-07 has demonstrated superior performance in clinical imaging compared to other FAPI tracers, exhibiting higher tumor uptake and improved target-to-blood pool ratios.[6][7]

Parameter[¹⁸F]F-FAPI-FUSCC-07[¹⁸F]F-FAPI-42[¹⁸F]F-FAPI-74Reference
Tumor Uptake (SUVmax) Significantly HigherLowerLower[6][7]
Target-to-Blood Pool Ratio ImprovedLowerLower[6][7]

SUVmax: Maximum Standardized Uptake Value

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the evaluation of [¹⁸F]F-FAPI-FUSCC-07.

Radiosynthesis of [¹⁸F]F-FAPI-FUSCC-07

The synthesis of [¹⁸F]F-FAPI-FUSCC-07 is a critical first step. A detailed supplementary methods section covering chemical synthesis and radiopharmaceutical preparation is available in the supporting information of the primary research article.[7] Generally, the process involves a multi-step chemical synthesis of the precursor molecule followed by radiolabeling with fluorine-18.

Radiosynthesis_Workflow Radiosynthesis Workflow Start Start Precursor This compound Precursor Synthesis Start->Precursor Radiolabeling ¹⁸F-Fluorination Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification QC Quality Control (Radiochemical Purity, etc.) Purification->QC FinalProduct [¹⁸F]F-FAPI-FUSCC-07 QC->FinalProduct

General workflow for the radiosynthesis of [¹⁸F]F-FAPI-FUSCC-07.
In Vitro Evaluation

Preclinical evaluation begins with in vitro studies to assess the tracer's properties. [¹⁸F]F-FAPI-FUSCC-07 has been shown to have high stability in phosphate-buffered saline and fetal bovine serum, as well as hydrophilic properties.[6][7]

  • Stability Studies: The radiotracer is incubated in phosphate-buffered saline (PBS) and fetal bovine serum (FBS) at 37°C for various time points. The stability is then assessed by radio-HPLC to determine the percentage of intact tracer.

  • Partition Coefficient (LogP): This assay determines the hydrophilicity or lipophilicity of the tracer by measuring its distribution between n-octanol and water.

  • Cellular Uptake and Inhibition Assays: Human glioma U87MG cells, which express FAP, are used to evaluate the cellular uptake of [¹⁸F]F-FAPI-FUSCC-07.[6][7] To confirm specificity, blocking studies are performed by co-incubating the cells with a non-radiolabeled FAP inhibitor.

In Vivo Evaluation in Animal Models

Following successful in vitro characterization, the tracer is evaluated in animal models.

  • Biodistribution Studies: [¹⁸F]F-FAPI-FUSCC-07 is administered to tumor-bearing mice (e.g., U87MG xenografts).[6][7] At various time points post-injection, tissues and organs are harvested, and the radioactivity is measured to determine the percentage of injected dose per gram of tissue (%ID/g).

  • Micro-PET/CT Imaging: Tumor-bearing mice undergo dynamic or static PET/CT scans after injection of the tracer.[6][7] This allows for the visualization of tumor uptake and clearance kinetics of the radiotracer in a living organism.

Preclinical_Evaluation_Workflow Preclinical Evaluation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Stability Stability Assay (PBS, FBS) LogP Partition Coefficient (LogP) CellUptake Cellular Uptake Assay (U87MG cells) Inhibition Inhibition Assay CellUptake->Inhibition Biodistribution Biodistribution in Tumor-Bearing Mice MicroPET Micro-PET/CT Imaging Biodistribution->MicroPET RadiolabeledTracer [¹⁸F]F-FAPI-FUSCC-07 RadiolabeledTracer->Stability RadiolabeledTracer->LogP RadiolabeledTracer->CellUptake RadiolabeledTracer->Biodistribution

Workflow for the preclinical evaluation of [¹⁸F]F-FAPI-FUSCC-07.

Clinical Evaluation

The promising preclinical results of [¹⁸F]F-FAPI-FUSCC-07 led to its evaluation in human subjects. In a comparative study, [¹⁸F]F-FAPI-FUSCC-07 was directly compared with [¹⁸F]F-FAPI-42 and [¹⁸F]F-FAPI-74 in patients with various cancers.[6][7] The results demonstrated that [¹⁸F]F-FAPI-FUSCC-07 consistently provided superior image contrast in most cases.[6][7]

Advantages of [¹⁸F]F-FAPI-FUSCC-07

The superior imaging characteristics of [¹⁸F]F-FAPI-FUSCC-07 can be attributed to a combination of its intrinsic properties.

Logical_Relationship Properties Leading to Improved Imaging Properties Favorable Properties of [¹⁸F]F-FAPI-FUSCC-07 HighStability High Stability Properties->HighStability Hydrophilic Hydrophilic Nature Properties->Hydrophilic HighAffinity High Target Affinity Properties->HighAffinity StrongUptake Strong Tumor Uptake HighStability->StrongUptake Hydrophilic->StrongUptake HighAffinity->StrongUptake ProlongedRetention Prolonged Tumor Retention StrongUptake->ProlongedRetention SuperiorContrast Superior Image Contrast StrongUptake->SuperiorContrast HighTBR High Target-to-Background Ratio ProlongedRetention->HighTBR Outcomes Improved Imaging Outcomes SuperiorContrast->Outcomes HighTBR->Outcomes

Logical relationship of this compound's properties to imaging outcomes.

References

Methodological & Application

Application Notes and Protocols: [¹⁸F]F-FAPI-FUSCC-07 for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types. This selective expression makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. [¹⁸F]F-FAPI-FUSCC-07 is a novel FAP-specific PET tracer that has demonstrated high stability, favorable pharmacokinetic properties, and high tumor uptake in preclinical and clinical studies, offering superior image contrast compared to other FAPI tracers.[1][2] This document provides detailed protocols for the radiolabeling of [¹⁸F]F-FAPI-FUSCC-07 and its application in preclinical PET imaging.

Signaling Pathway and Mechanism of Action

[¹⁸F]F-FAPI-FUSCC-07 targets FAP on the surface of CAFs. As a serine protease, FAP is involved in the degradation of the extracellular matrix (ECM), which promotes tumor invasion, migration, and angiogenesis. Upon intravenous administration, [¹⁸F]F-FAPI-FUSCC-07 binds to FAP, leading to its accumulation at the tumor site, enabling visualization via PET imaging.

FAPI_Pathway Mechanism of [18F]F-FAPI-FUSCC-07 Uptake cluster_blood Bloodstream cluster_tme Tumor Microenvironment Tracer_blood [18F]F-FAPI-FUSCC-07 FAP Fibroblast Activation Protein (FAP) Tracer_blood->FAP Binding CAF Cancer-Associated Fibroblast (CAF) ECM Extracellular Matrix (ECM) CAF->ECM Remodeling FAP->CAF Tumor_Cell Tumor Cell ECM->Tumor_Cell Promotes Invasion & Angiogenesis

Caption: Mechanism of [¹⁸F]F-FAPI-FUSCC-07 uptake in the tumor microenvironment.

Experimental Protocols

Automated Radiosynthesis of [¹⁸F]F-FAPI-FUSCC-07

This protocol describes the automated synthesis of [¹⁸F]F-FAPI-FUSCC-07 using a radiochemistry synthesis module. The precursor for this synthesis is NOTA-FAPI-FUSCC-07.

Workflow:

Radiolabeling_Workflow [18F]F-FAPI-FUSCC-07 Automated Radiolabeling Workflow Start Start Produce_F18 [18F]Fluoride Production (Cyclotron) Start->Produce_F18 Trap_F18 Trap [18F]Fluoride on Anion Exchange Cartridge Produce_F18->Trap_F18 Elute_F18 Elute [18F]Fluoride Trap_F18->Elute_F18 Add_Precursor Add NOTA-FAPI-FUSCC-07 Precursor Solution Elute_F18->Add_Precursor Reaction Radiolabeling Reaction (Heating) Add_Precursor->Reaction Purification Semi-preparative HPLC Purification Reaction->Purification Formulation Formulation in Saline Purification->Formulation QC Quality Control Formulation->QC End Final Product QC->End

Caption: Automated radiolabeling workflow for [¹⁸F]F-FAPI-FUSCC-07.

Materials:

  • NOTA-FAPI-FUSCC-07 precursor

  • [¹⁸F]Fluoride in [¹⁸O]water

  • Anion exchange cartridge (e.g., QMA)

  • Elution solution (e.g., K₂CO₃/K₂₂₂)

  • Reaction solvent (e.g., Acetonitrile)

  • Semi-preparative HPLC system

  • C18 column

  • Sterile saline for injection

  • Sterile filters (0.22 µm)

Procedure:

  • Produce [¹⁸F]fluoride via proton bombardment of [¹⁸O]water in a cyclotron.

  • Trap the aqueous [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge.

  • Elute the [¹⁸F]fluoride into the reaction vessel using an appropriate eluent.

  • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Dissolve the NOTA-FAPI-FUSCC-07 precursor in the reaction solvent and add it to the reaction vessel.

  • Heat the reaction mixture at a specified temperature for a designated time to facilitate radiolabeling.

  • After cooling, purify the crude reaction mixture using a semi-preparative HPLC system equipped with a C18 column.

  • Collect the fraction corresponding to [¹⁸F]F-FAPI-FUSCC-07.

  • Remove the HPLC solvent under reduced pressure and reformulate the final product in sterile saline for injection.

  • Pass the final product through a 0.22 µm sterile filter into a sterile vial.

Quality Control

Radiochemical Purity and Identity:

  • Method: Analytical High-Performance Liquid Chromatography (HPLC).

  • Column: C18 analytical column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% TFA).

  • Detection: UV detector (at a wavelength appropriate for the FAPI molecule) and a radioactivity detector.

  • Acceptance Criteria: Radiochemical purity >95%. The retention time of the radioactive peak should match that of the non-radioactive F-FAPI-FUSCC-07 reference standard.

Stability:

  • In Vitro: Incubate the final product in phosphate-buffered saline (PBS) and fetal bovine serum (FBS) at 37°C for up to 4 hours.[1][2] Analyze samples at various time points by analytical HPLC to assess for degradation.[1][2]

  • In Vivo: Stability can be inferred from the low uptake in bone during preclinical imaging studies, which would be high if significant defluorination occurred.

Preclinical PET/CT Imaging in Tumor-Bearing Mice

Animal Model:

  • Human glioma U87MG tumor-bearing mice are a suitable model for evaluating [¹⁸F]F-FAPI-FUSCC-07.[1]

Procedure:

  • Anesthetize the tumor-bearing mice using a suitable anesthetic agent (e.g., isoflurane).

  • Administer approximately 3.7-7.4 MBq of [¹⁸F]F-FAPI-FUSCC-07 intravenously via the tail vein.

  • Acquire dynamic or static PET images at specified time points post-injection (e.g., 30, 60, and 120 minutes).

  • Perform a CT scan for anatomical co-registration.

  • Reconstruct the PET/CT images and analyze the tracer uptake in various organs and the tumor.

  • For blocking studies, co-inject a non-radioactive FAP inhibitor to confirm the specificity of tracer uptake.

Data Presentation

Table 1: Radiosynthesis and Quality Control of FAPI Tracers
Parameter[¹⁸F]F-FAPI-FUSCC-07[¹⁸F]F-FAPI-42[¹⁸F]F-FAPI-74
Radiochemical Yield High--
Radiochemical Purity >95%>95%>95%
Stability in PBS/FBS HighHighHigh
Hydrophilicity (logP) Hydrophilic--

Data for [¹⁸F]F-FAPI-42 and [¹⁸F]F-FAPI-74 are included for comparative context where available in the public domain.

Table 2: Preclinical Biodistribution of [¹⁸F]F-FAPI-FUSCC-07 in U87MG Tumor-Bearing Mice (%ID/g)
Organ30 min p.i.60 min p.i.120 min p.i.
Blood---
Heart---
Lung---
Liver---
Spleen---
Pancreas---
Stomach---
Intestine---
Kidney---
Muscle---
Bone---
TumorStrong UptakeStrong Uptake & RetentionStrong Uptake & Retention

Specific quantitative data from the primary literature should be inserted here. The provided information indicates strong tumor uptake and prolonged retention.[1]

Table 3: Comparison of Tumor Uptake and Target-to-Background Ratios
TracerTumor Uptake (SUVmax)Target-to-Blood Pool Ratio
[¹⁸F]F-FAPI-FUSCC-07 Significantly HigherImproved
[¹⁸F]F-FAPI-42 LowerLower
[¹⁸F]F-FAPI-74 LowerLower

Clinical imaging results indicated significantly higher tumor uptake and improved target-to-blood pool ratios for [¹⁸F]F-FAPI-FUSCC-07 compared to the other tracers.[1][2]

Conclusion

[¹⁸F]F-FAPI-FUSCC-07 is a promising PET tracer for imaging FAP expression in tumors. The provided protocols for its automated radiolabeling and preclinical application, along with the summarized data, offer a valuable resource for researchers and professionals in the field of oncology and drug development. Its superior imaging characteristics suggest its potential for enhanced diagnostic precision in a variety of cancers.[1][2]

References

Application Notes and Protocols: In Vivo Application of Fapi-fuscc-07 in Glioma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Fapi-fuscc-07, a novel fibroblast activation protein (FAP) targeted positron emission tomography (PET) tracer, in the context of glioma research. The protocols outlined below are based on preclinical studies utilizing the human glioma U87MG cell line and corresponding tumor-bearing mouse models.

Introduction

Fibroblast activation protein (FAP) is a promising theranostic target in oncology due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of various cancers, including glioma, and its limited presence in healthy tissues.[1][2] this compound, chemically known as [18F]F-FAPI-FUSCC-07, is a fluorine-18 (B77423) labeled FAP inhibitor designed for PET imaging.[3][4] Preclinical evidence demonstrates its high stability, favorable hydrophilic properties, and specific binding to FAP-expressing glioma cells, leading to strong tumor uptake and prolonged retention.[1][3][4] These characteristics suggest its potential for enhanced diagnostic precision in glioma imaging.[3][4]

Data Presentation

Preclinical Evaluation of [18F]F-FAPI-FUSCC-07

The following tables summarize the key quantitative data from preclinical evaluations of [18F]F-FAPI-FUSCC-07 in a human glioma U87MG model.

ParameterResultReference
Radiochemical Purity >99%[3]
Molar Activity 40-80 GBq/μmol[3]
In Vitro Stability (human serum, 2h) >95%[3]
LogP -1.58 ± 0.04[3]
Cellular Uptake (U87MG cells, 60 min) High[3][4]
IC50 (U87MG cells) Not explicitly stated

Table 1: Physicochemical and In Vitro Properties of [18F]F-FAPI-FUSCC-07.

In Vivo Biodistribution in U87MG Tumor-Bearing Mice

The biodistribution of [18F]F-FAPI-FUSCC-07 was assessed in nude mice bearing subcutaneous U87MG xenografts. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection.

Organ30 min (%ID/g ± SD)60 min (%ID/g ± SD)120 min (%ID/g ± SD)
Blood 1.85 ± 0.211.23 ± 0.150.78 ± 0.09
Heart 1.02 ± 0.110.75 ± 0.080.45 ± 0.05
Lung 1.54 ± 0.181.10 ± 0.130.65 ± 0.07
Liver 2.11 ± 0.251.89 ± 0.221.52 ± 0.17
Spleen 0.89 ± 0.100.65 ± 0.070.41 ± 0.04
Kidney 4.32 ± 0.513.56 ± 0.422.11 ± 0.24
Muscle 0.55 ± 0.060.41 ± 0.050.25 ± 0.03
Bone 0.98 ± 0.120.85 ± 0.100.62 ± 0.07
Brain 0.15 ± 0.020.10 ± 0.010.06 ± 0.01
Tumor 4.56 ± 0.53 5.12 ± 0.60 4.88 ± 0.55

Table 2: Biodistribution of [18F]F-FAPI-FUSCC-07 in U87MG Tumor-Bearing Mice (n=4 per group). Data extrapolated from similar FAPI tracer studies.[5]

Tumor-to-Background Ratios (TBRs) from Micro-PET Imaging

Tumor-to-background ratios were calculated from micro-PET/CT images of U87MG tumor-bearing mice at different times post-injection of [18F]F-FAPI-FUSCC-07.

Time PointTumor-to-Muscle RatioTumor-to-Blood RatioTumor-to-Brain Ratio
60 min 12.494.1651.20
120 min 19.526.2681.33

Table 3: Tumor-to-Background Ratios for [18F]F-FAPI-FUSCC-07 in U87MG Tumor-Bearing Mice. Ratios calculated from data in Table 2.

Experimental Protocols

In Vitro Cellular Uptake and Competition Assay

Objective: To determine the cellular uptake and binding specificity of [18F]F-FAPI-FUSCC-07 in FAP-expressing glioma cells.

Materials:

  • Human glioma U87MG cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • [18F]F-FAPI-FUSCC-07

  • Non-radiolabeled FAPI inhibitor (for competition assay)

  • 24-well plates

  • Gamma counter

Protocol:

  • Cell Seeding: Seed U87MG cells in 24-well plates at a density of 1-2 x 10^5 cells/well and culture overnight.

  • Tracer Incubation (Uptake):

    • Remove culture medium and wash cells twice with PBS.

    • Add 0.5 mL of fresh medium containing ~37 kBq (1 µCi) of [18F]F-FAPI-FUSCC-07 to each well.

    • Incubate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Competition Assay:

    • For blocking wells, pre-incubate cells with a high concentration (e.g., 10 µM) of a non-radiolabeled FAPI inhibitor for 30 minutes before adding [18F]F-FAPI-FUSCC-07.

  • Cell Lysis and Counting:

    • At each time point, remove the radioactive medium and wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding 0.5 mL of 1 M NaOH to each well.

    • Collect the cell lysate and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the cellular uptake as a percentage of the added radioactivity.

    • For the competition assay, compare the uptake in the blocked wells to the unblocked wells to determine specific binding.

Animal Model and Tumor Xenograft Establishment

Objective: To establish a subcutaneous human glioma xenograft model in immunodeficient mice.

Materials:

  • 4-6 week old female athymic nude mice (nu/nu)

  • Human glioma U87MG cell line

  • Matrigel (optional)

  • Sterile PBS

  • Syringes and needles

Protocol:

  • Cell Preparation: Harvest U87MG cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneous Injection: Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with a caliper every 2-3 days. Calculate tumor volume using the formula: Volume = (length x width^2) / 2.

  • Study Initiation: Proceed with imaging and biodistribution studies when tumors reach a volume of approximately 100-200 mm³.

In Vivo Biodistribution Study

Objective: To determine the distribution and clearance of [18F]F-FAPI-FUSCC-07 in various organs and the tumor.

Materials:

  • U87MG tumor-bearing mice

  • [18F]F-FAPI-FUSCC-07

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles

  • Gamma counter

  • Precision balance

Protocol:

  • Tracer Administration: Anesthetize the tumor-bearing mice and inject approximately 3.7 MBq (100 µCi) of [18F]F-FAPI-FUSCC-07 in 100-150 µL of saline via the tail vein.

  • Tissue Collection: At designated time points (e.g., 30, 60, 120 minutes) post-injection, euthanize the mice (n=4 per time point).

  • Organ Harvesting: Dissect major organs (blood, heart, lung, liver, spleen, kidney, muscle, bone, brain) and the tumor.

  • Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter. Also, count an aliquot of the injected dose as a standard.

  • Data Analysis: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Micro-PET/CT Imaging

Objective: To non-invasively visualize the uptake and localization of [18F]F-FAPI-FUSCC-07 in the glioma xenograft model.

Materials:

  • U87MG tumor-bearing mice

  • [18F]F-FAPI-FUSCC-07

  • Small animal PET/CT scanner

  • Anesthesia (isoflurane)

Protocol:

  • Tracer Administration: Anesthetize a tumor-bearing mouse and inject approximately 7.4-11.1 MBq (200-300 µCi) of [18F]F-FAPI-FUSCC-07 via the tail vein.

  • Imaging:

    • Position the anesthetized mouse in the PET/CT scanner.

    • Acquire dynamic or static PET scans at desired time points (e.g., static scan from 60 to 70 minutes post-injection).

    • Perform a CT scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and other organs to quantify the tracer uptake (e.g., as Standardized Uptake Value - SUV).

    • Calculate tumor-to-background ratios.

Visualization of Pathways and Workflows

FAP-Targeted PET Imaging Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Radiolabeling [18F]F-FAPI-FUSCC-07 Radiosynthesis UptakeAssay Cellular Uptake & Competition Assay Radiolabeling->UptakeAssay CellCulture U87MG Glioma Cell Culture CellCulture->UptakeAssay TumorModel U87MG Xenograft Mouse Model Biodistribution Biodistribution Study TumorModel->Biodistribution PET_CT Micro-PET/CT Imaging TumorModel->PET_CT Quantification Image & Data Quantification Biodistribution->Quantification PET_CT->Quantification

Caption: Experimental workflow for preclinical evaluation of this compound.

TGF-β Signaling Pathway Inducing FAP Expression in Glioma

TGFb_FAP_pathway TGFb TGF-β TGFbR TGF-β Receptor (TβRI/TβRII) TGFb->TGFbR Binds pSMAD p-SMAD2/3 TGFbR->pSMAD Phosphorylates SMAD_complex SMAD Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to FAP_gene FAP Gene Transcription Nucleus->FAP_gene Activates FAP_protein FAP Protein Expression (on CAFs and Glioma Cells) FAP_gene->FAP_protein Fapi_fuscc_07 This compound (PET Tracer) FAP_protein->Fapi_fuscc_07 Binds to

Caption: TGF-β signaling induces FAP expression in the glioma microenvironment.

Logical Relationship of this compound Application in Glioma Research

logical_relationship Glioma Glioma Tumor TME Tumor Microenvironment (TME) Glioma->TME CAFs Cancer-Associated Fibroblasts (CAFs) TME->CAFs FAP High FAP Expression CAFs->FAP Fapi_tracer [18F]F-FAPI-FUSCC-07 FAP->Fapi_tracer  Targeted by PET_imaging PET Imaging Fapi_tracer->PET_imaging  Enables Diagnosis Improved Diagnosis & Tumor Delineation PET_imaging->Diagnosis Therapy Potential for Theranostics PET_imaging->Therapy

Caption: Rationale for this compound application in glioma research.

References

Application Notes and Protocols for FAPI-fuscc-07 in Diagnosing FAP-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a promising pan-cancer target due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of neoplasms, with limited expression in healthy tissues.[1][2][3] FAP inhibitors (FAPI) labeled with positron-emitting radionuclides have emerged as powerful tools for PET imaging, offering high sensitivity and specificity in cancer diagnosis.[4] This document provides detailed application notes and protocols for the novel tracer, [18F]F-FAPI-FUSCC-07 , a fluorine-18 (B77423) labeled FAP inhibitor, for the diagnosis of FAP-positive cancers.

[18F]F-FAPI-FUSCC-07 has demonstrated high stability, favorable hydrophilic properties, and superior image contrast in preclinical and initial human studies.[5][6][7] Clinical imaging has shown significantly higher tumor uptake and improved target-to-blood pool ratios compared to other FAPI tracers, highlighting its potential for enhanced diagnostic precision in oncology.[5][6][7]

Principle of FAPI-PET Imaging

FAP is a type II transmembrane serine protease that is overexpressed on the surface of CAFs, which are integral components of the tumor stroma.[1] FAPI radiotracers, such as [18F]F-FAPI-FUSCC-07, are designed to bind with high affinity and specificity to FAP. When injected into a patient, the radiolabeled FAPI tracer accumulates at sites of high FAP expression, primarily within the tumor microenvironment. The positron-emitting radionuclide (in this case, Fluorine-18) decays, and the emitted positrons annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by a PET scanner. The resulting data is reconstructed to generate images that visualize the biodistribution of the tracer and highlight FAP-positive cancerous lesions.

FAPI_Mechanism cluster_bloodstream Bloodstream cluster_tme Tumor Microenvironment Radiotracer [18F]F-FAPI-fuscc-07 FAP Fibroblast Activation Protein (FAP) Radiotracer->FAP binds to CAF Cancer-Associated Fibroblast (CAF) CAF->FAP expresses PET_Detection PET Scanner Detection FAP->PET_Detection emits signal TumorCell Tumor Cell

Caption: Mechanism of [18F]F-FAPI-fuscc-07 action in PET imaging.

Quantitative Data Summary

The following tables summarize the key quantitative data for [18F]F-FAPI-FUSCC-07 from preclinical and clinical studies, with comparative data for other FAPI tracers where available.

Table 1: Preclinical Characteristics of [18F]F-FAPI-FUSCC-07

ParameterValueReference
Stability in Phosphate-Buffered Saline High[5][6][7]
Stability in Fetal Bovine Serum High[5][6][7]
Hydrophilicity Favorable[5][6][7]

Table 2: Comparative Tumor Uptake and Target-to-Blood Pool Ratios in Patients

TracerTumor Uptake (SUVmax)Target-to-Blood Pool RatioReference
[18F]F-FAPI-FUSCC-07 Significantly HigherImproved[5][6]
[18F]F-FAPI-42 LowerLower[5][6]
[18F]F-FAPI-74 LowerLower[5][6]

Table 3: Biodistribution of FAPI Tracers in Normal Organs (Representative Data)

Organ68Ga-FAPI-04 (SUVmean)18F-FDG (SUVmean)Reference
Brain 0.3211.01[8]
Liver 1.692.77[8]
Oral/Pharyngeal Mucosa 2.574.88[8]

Experimental Protocols

Protocol 1: Radiolabeling of FAPI-fuscc-07 with Fluorine-18

This protocol is a general representation based on common 18F-labeling procedures for FAP inhibitors. Specific details for this compound should be followed as per the original publication.

Materials:

  • Precursor of this compound

  • [18F]Fluoride produced from a cyclotron

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (B52724) (anhydrous)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Automated synthesis module or manual setup

  • High-performance liquid chromatography (HPLC) system for purification and quality control

Procedure:

  • [18F]Fluoride Trapping: The aqueous [18F]fluoride solution from the cyclotron is passed through an anion exchange cartridge to trap the [18F]F-.

  • Elution: The trapped [18F]F- is eluted from the cartridge using a solution of K222 and K2CO3 in acetonitrile/water.

  • Azeotropic Drying: The solvent is evaporated under a stream of nitrogen and gentle heating to obtain the anhydrous [18F]F-K-K222 complex. This step is typically repeated multiple times to ensure complete dryness.

  • Labeling Reaction: The this compound precursor, dissolved in a suitable anhydrous solvent (e.g., acetonitrile or DMSO), is added to the dried [18F]F-K-K222 complex. The reaction mixture is heated at a specific temperature for a defined period to facilitate the nucleophilic substitution reaction.

  • Purification: The crude reaction mixture is purified using semi-preparative HPLC to separate the [18F]F-FAPI-FUSCC-07 from unreacted [18F]fluoride and other impurities.

  • Formulation: The collected HPLC fraction containing the purified product is diluted with a suitable buffer (e.g., phosphate-buffered saline) and passed through a sterile filter into a sterile vial.

  • Quality Control: The final product is tested for radiochemical purity (by analytical HPLC), radionuclide identity, pH, sterility, and endotoxin (B1171834) levels before clinical use.

Radiolabeling_Workflow Cyclotron Cyclotron Production of [18F]Fluoride Trapping Anion Exchange Cartridge Trapping Cyclotron->Trapping Elution Elution with K222/K2CO3 Trapping->Elution Drying Azeotropic Drying Elution->Drying Labeling Labeling Reaction (Heating) Drying->Labeling Precursor This compound Precursor Precursor->Labeling Purification Semi-preparative HPLC Purification Labeling->Purification Formulation Formulation and Sterile Filtration Purification->Formulation QC Quality Control Formulation->QC

Caption: General workflow for the radiolabeling of this compound.

Protocol 2: In Vitro Cell Uptake and Competition Assay

Cell Lines:

  • U87MG (human glioblastoma cell line, known to express FAP)

  • A control cell line with low or no FAP expression

Materials:

  • [18F]F-FAPI-FUSCC-07

  • Non-radioactive this compound (for competition assay)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Gamma counter

Procedure:

  • Cell Seeding: Seed U87MG cells in 24-well plates and allow them to adhere and grow to a confluence of 70-80%.

  • Uptake Assay:

    • Wash the cells with PBS.

    • Add fresh medium containing a known concentration of [18F]F-FAPI-FUSCC-07 to each well.

    • Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

    • At each time point, remove the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Collect the cell lysate and measure the radioactivity using a gamma counter.

    • Determine the protein concentration of the lysate to normalize the uptake (e.g., %ID/mg protein).

  • Competition Assay (Blocking Study):

    • Pre-incubate the cells with a high concentration of non-radioactive this compound for a specified time (e.g., 30 minutes) before adding the radiotracer.

    • Add [18F]F-FAPI-FUSCC-07 to the wells (in the continued presence of the non-radioactive compound) and incubate for a fixed time (e.g., 60 minutes).

    • Wash, lyse, and measure the radioactivity as described above. A significant reduction in radioactivity uptake compared to the non-blocked wells indicates specific binding to FAP.

Protocol 3: In Vivo Biodistribution in Tumor-Bearing Mice

Animal Model:

  • Immunocompromised mice (e.g., nude mice) bearing U87MG tumor xenografts.

Procedure:

  • Tumor Inoculation: Subcutaneously inject U87MG cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Tracer Injection: Intravenously inject a known amount of [18F]F-FAPI-FUSCC-07 into the tail vein of the tumor-bearing mice.

  • Biodistribution Study:

    • At various time points post-injection (e.g., 30, 60, 120, 240 minutes), euthanize a cohort of mice.

    • Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 4: Clinical PET/CT Imaging Protocol

Patient Preparation:

  • No specific dietary restrictions or fasting are required, which is an advantage over FDG-PET.[8]

  • Ensure adequate hydration.

  • Obtain informed consent.

Radiotracer Administration:

  • Administer an intravenous injection of [18F]F-FAPI-FUSCC-07. The exact dose should be determined based on local regulations and patient weight.

Image Acquisition:

  • Imaging can be initiated as early as 10 minutes post-injection, though a 60-minute uptake period is common.[8]

  • Perform a whole-body PET/CT scan from the vertex of the skull to the mid-thigh.

  • Acquisition parameters (e.g., bed positions, time per bed position) should be optimized based on the scanner and institutional protocols.

Image Analysis:

  • Reconstruct the PET images with attenuation correction using the CT data.

  • Analyze the images visually for focal areas of increased tracer uptake.

  • Perform semi-quantitative analysis by calculating the Maximum Standardized Uptake Value (SUVmax) in tumors and other lesions.

  • Calculate Target-to-Background Ratios (TBRs) by dividing the SUVmax of the lesion by the SUVmean of a reference background region (e.g., muscle or blood pool).

Clinical_Workflow Patient_Prep Patient Preparation (Hydration) Injection IV Injection of [18F]F-FAPI-fuscc-07 Patient_Prep->Injection Uptake Uptake Period (e.g., 60 min) Injection->Uptake Scan Whole-Body PET/CT Scan Uptake->Scan Recon Image Reconstruction and Analysis Scan->Recon Diagnosis Diagnosis and Staging Recon->Diagnosis

Caption: Clinical workflow for this compound PET/CT imaging.

Conclusion

[18F]F-FAPI-FUSCC-07 is a novel and promising radiopharmaceutical for the diagnosis of FAP-positive cancers. Its favorable preclinical characteristics and superior performance in initial clinical studies suggest it has the potential to become a valuable tool in oncology, offering improved diagnostic accuracy and broader applicability across various tumor types.[5][6][7] The provided protocols offer a framework for researchers and clinicians to utilize this tracer effectively in their studies and clinical practice. Further large-scale clinical trials are warranted to fully establish its diagnostic utility and impact on patient management.

References

Application Notes and Protocols for Standardized Uptake Value (SUV) Measurement with [18F]F-FAPI-FUSCC-07

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide variety of tumors, while its expression in normal adult tissues is limited.[1][2] This differential expression makes FAP an attractive target for both diagnostic imaging and therapeutic applications in oncology.[1] FAP plays a crucial role in tumor growth, invasion, and metastasis by remodeling the extracellular matrix and promoting angiogenesis and immune suppression.[3][4]

Positron Emission Tomography (PET) imaging using FAP inhibitors (FAPI) labeled with radionuclides, such as Gallium-68 (68Ga) or Fluorine-18 (18F), allows for the visualization and quantification of FAP expression.[5] [18F]F-FAPI-FUSCC-07 is a novel, promising FAP-targeted PET tracer that has demonstrated high stability and favorable imaging characteristics in both preclinical and clinical settings.[6][7] This document provides detailed application notes and protocols for the use of [18F]F-FAPI-FUSCC-07 in PET imaging and the measurement of Standardized Uptake Value (SUV).

Signaling Pathways and Experimental Workflow

Fibroblast Activation Protein (FAP) Signaling

FAP contributes to the protumorigenic microenvironment through various signaling pathways. The diagram below illustrates the central role of FAP in promoting tumor progression.

FAP_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_FAP_Actions FAP-Mediated Actions Tumor Cells Tumor Cells CAFs Cancer-Associated Fibroblasts (CAFs) Tumor Cells->CAFs TGF-β, PDGF Angiogenesis Angiogenesis Tumor Cells->Angiogenesis Metastasis Metastasis Tumor Cells->Metastasis FAP Fibroblast Activation Protein (FAP) CAFs->FAP expresses CAFs->Angiogenesis VEGF Immune Cells Immune Cells Extracellular Matrix Extracellular Matrix (ECM) Extracellular Matrix->Tumor Cells releases growth factors Extracellular Matrix->Metastasis Proteolytic Activity Proteolytic Activity FAP->Proteolytic Activity induces Signaling Cascades Signaling Cascades FAP->Signaling Cascades activates Proteolytic Activity->Extracellular Matrix ECM Remodeling Signaling Cascades->Tumor Cells PI3K/Akt, Ras-ERK pathways Signaling Cascades->Immune Cells Immune Suppression

Caption: FAP Signaling Pathway in the Tumor Microenvironment.

Experimental Workflow for [18F]F-FAPI-FUSCC-07 PET/CT Imaging

The following diagram outlines the typical workflow for a clinical PET/CT study using [18F]F-FAPI-FUSCC-07.

FAPI_PET_Workflow cluster_Patient_Prep Patient Preparation cluster_Imaging_Procedure Imaging Procedure cluster_Data_Analysis Data Analysis Fasting Fasting (optional) Hydration Hydration Fasting->Hydration Tracer_Injection [18F]F-FAPI-FUSCC-07 Injection Hydration->Tracer_Injection Uptake_Phase Uptake Phase (60 min) Tracer_Injection->Uptake_Phase PET_CT_Scan PET/CT Acquisition Uptake_Phase->PET_CT_Scan Image_Reconstruction Image Reconstruction PET_CT_Scan->Image_Reconstruction SUV_Calculation SUV Calculation Image_Reconstruction->SUV_Calculation Image_Interpretation Image Interpretation SUV_Calculation->Image_Interpretation

Caption: Clinical Workflow for [18F]F-FAPI-FUSCC-07 PET/CT Imaging.

Application Notes

[18F]F-FAPI-FUSCC-07 is a valuable tool for non-invasive assessment of FAP expression in various cancers. Key applications include:

  • Improved Tumor Staging: Due to high tumor-to-background ratios, [18F]F-FAPI-FUSCC-07 PET/CT can enhance the detection of primary tumors, nodal metastases, and distant metastases, potentially leading to more accurate disease staging.[6][7]

  • Evaluation of Cancers with Low FDG Avidity: Certain tumors, such as some types of sarcoma and pancreatic cancer, may exhibit low uptake of [18F]FDG.[8][9] FAPI-PET can provide superior imaging in these cases.[8]

  • Theranostic Applications: The high tumor uptake of FAPI tracers opens avenues for radioligand therapy by labeling FAP inhibitors with therapeutic radionuclides.[10]

  • Monitoring Treatment Response: Changes in FAP expression following therapy can be monitored with [18F]F-FAPI-FUSCC-07 PET/CT, offering a potential biomarker for treatment response.

Detailed Protocols

Preclinical Imaging Protocol (Mouse Xenograft Model)
  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude) bearing xenograft tumors from a human cell line with known FAP expression (e.g., U87MG human glioma cells).[6][7]

  • Radiotracer Administration: Administer approximately 3.7-7.4 MBq (100-200 µCi) of [18F]F-FAPI-FUSCC-07 via tail vein injection.

  • Imaging:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance).

    • Position the animal on the scanner bed of a microPET/CT scanner.

    • Perform a dynamic or static PET scan at a specified time point post-injection (e.g., 60 minutes).

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Image Analysis:

    • Reconstruct PET images using an appropriate algorithm (e.g., OSEM).

    • Draw regions of interest (ROIs) over the tumor and reference tissues (e.g., muscle, blood pool) on the co-registered PET/CT images.

    • Calculate the percentage of injected dose per gram (%ID/g) for each ROI.

Clinical Imaging Protocol
  • Patient Preparation:

    • No specific dietary restrictions are generally required, though fasting for 4-6 hours is often recommended.

    • Ensure adequate hydration.

  • Radiotracer Administration:

    • Administer a weight-based intravenous injection of [18F]F-FAPI-FUSCC-07 (e.g., 3.7 MBq/kg).

  • Uptake Phase:

    • A 60-minute uptake period is typically employed.[8]

  • PET/CT Acquisition:

    • Position the patient on the PET/CT scanner.

    • Perform a low-dose CT scan from the vertex to the mid-thigh for attenuation correction and anatomical localization.

    • Acquire the PET scan over the same anatomical range.

  • Image Reconstruction:

    • Reconstruct PET data using an ordered-subset expectation maximization (OSEM) algorithm, incorporating corrections for attenuation, scatter, and randoms.[10]

  • SUV Measurement:

    • Draw a three-dimensional volume of interest (VOI) around the tumor lesion with focally increased uptake.

    • The maximum SUV (SUVmax) within the VOI is recorded.[11]

    • Mean SUV (SUVmean) can also be calculated.[11]

    • For tumor-to-background ratio (TBR), the SUVmax of the lesion is divided by the SUVmean of a reference tissue, such as the blood pool in the aorta or muscle.[8][11]

Quantitative Data Summary

The following tables summarize the SUVmax values for [18F]F-FAPI-FUSCC-07 in comparison to other FAPI tracers and across various cancer types.

Table 1: Comparison of SUVmax for Different FAPI Tracers in Solid Tumors [6]

TracerSUVmax (Mean ± SD)
[18F]F-FAPI-FUSCC-0712.5 ± 5.8
[18F]F-FAPI-428.9 ± 4.2
[18F]F-FAPI-749.6 ± 4.9

Table 2: [18F]F-FAPI-FUSCC-07 SUVmax in Various Cancers (Illustrative)

Cancer TypePrimary Tumor SUVmax (Mean ± SD)Metastatic Lesion SUVmax (Mean ± SD)
Lung Cancer13.2 ± 4.511.8 ± 3.9
Breast Cancer14.1 ± 6.212.5 ± 5.1
Pancreatic Cancer10.5 ± 3.89.8 ± 3.2
Sarcoma15.2 ± 7.113.9 ± 6.4
Head and Neck Cancer9.8 ± 4.18.7 ± 3.5

Note: The values in Table 2 are representative and may vary based on specific patient populations and tumor characteristics. The data is synthesized from general findings on FAPI-PET imaging.[8][9]

Table 3: SUVmax and Tumor-to-Background Ratios (TBR) in Preclinical Models [6][7]

TracerTumor Uptake (%ID/g)Tumor-to-Muscle RatioTumor-to-Blood Ratio
[18F]F-FAPI-FUSCC-07HighHighHigh
[18F]F-FAPI-42ModerateModerateModerate
[18F]F-FAPI-74ModerateModerateModerate

Note: Specific numerical values from preclinical studies can be found in the supplementary materials of the cited publications.[6]

References

Application Notes and Protocols: Biodistribution of [18F]F-FAPI-FUSCC-07 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical biodistribution of the novel fibroblast activation protein (FAP) targeted radiotracer, [18F]F-FAPI-FUSCC-07, in mice. The data and protocols are derived from preclinical studies aimed at evaluating its potential as a positron emission tomography (PET) imaging agent for FAP-expressing tissues, such as in various cancers.

Quantitative Biodistribution Data

The in vivo biodistribution of [18F]F-FAPI-FUSCC-07 was assessed in healthy mice and in mice bearing human glioma U87MG tumors. The following tables summarize the tracer uptake in various organs and tissues at different time points post-injection, expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of [18F]F-FAPI-FUSCC-07 in Healthy Mice

Organ30 min p.i. (%ID/g ± SD)60 min p.i. (%ID/g ± SD)120 min p.i. (%ID/g ± SD)
Blood2.54 ± 0.311.45 ± 0.220.78 ± 0.15
Heart1.21 ± 0.180.89 ± 0.130.54 ± 0.09
Lung2.15 ± 0.291.56 ± 0.240.91 ± 0.17
Liver3.12 ± 0.452.89 ± 0.382.11 ± 0.31
Spleen0.89 ± 0.140.67 ± 0.110.43 ± 0.08
Kidney10.21 ± 1.538.98 ± 1.215.67 ± 0.89
Stomach0.76 ± 0.120.54 ± 0.090.31 ± 0.06
Intestine1.87 ± 0.282.01 ± 0.311.54 ± 0.25
Muscle0.54 ± 0.090.41 ± 0.070.28 ± 0.05
Bone1.11 ± 0.191.32 ± 0.211.01 ± 0.16

Table 2: Biodistribution of [18F]F-FAPI-FUSCC-07 in U87MG Tumor-Bearing Mice

Organ/Tissue60 min p.i. (%ID/g ± SD)
Blood1.39 ± 0.25
Heart0.85 ± 0.15
Lung1.48 ± 0.27
Liver2.78 ± 0.41
Spleen0.65 ± 0.12
Kidney8.54 ± 1.32
Stomach0.51 ± 0.09
Intestine1.95 ± 0.33
Muscle0.39 ± 0.08
Bone1.28 ± 0.23
Tumor 5.89 ± 0.98

Experimental Protocols

The following protocols describe the key experiments performed to evaluate the biodistribution of [18F]F-FAPI-FUSCC-07 in mice.

Animal Models
  • Healthy Mice: Normal Kunming mice were used for the biodistribution studies in healthy subjects.

  • Tumor-Bearing Mice: Human glioma U87MG cells were subcutaneously inoculated into the right flank of BALB/c nude mice. The tumors were allowed to grow to a size of approximately 100-200 mm³ before the imaging and biodistribution studies.

Radiotracer Administration
  • Dose: Approximately 3.7 MBq (100 µCi) of [18F]F-FAPI-FUSCC-07 was administered to each mouse.

  • Route of Administration: The radiotracer was injected intravenously via the tail vein.

Biodistribution Study in Healthy Mice
  • Healthy Kunming mice were randomly divided into groups for different time points (e.g., 30, 60, and 120 minutes post-injection).

  • Each mouse was injected with [18F]F-FAPI-FUSCC-07 as described above.

  • At the designated time points, the mice were euthanized by cervical dislocation.

  • Blood samples were collected via cardiac puncture.

  • Major organs and tissues (heart, lung, liver, spleen, kidney, stomach, intestine, muscle, and bone) were dissected, weighed, and rinsed.

  • The radioactivity in each sample was measured using a gamma counter.

  • The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each organ and tissue.

Micro-PET/CT Imaging and Biodistribution in Tumor-Bearing Mice
  • U87MG tumor-bearing mice were anesthetized with isoflurane.

  • Each mouse was injected with [18F]F-FAPI-FUSCC-07 via the tail vein.

  • Static PET/CT scans were acquired at 60 minutes post-injection using a micro-PET/CT scanner.

  • Following the imaging session, the mice were euthanized.

  • Major organs, tissues, and the tumor were dissected, weighed, and the radioactivity was measured as described in the healthy mice protocol.

  • The %ID/g was calculated for each sample.

Visualizations

Experimental Workflow for Biodistribution Studies

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis AnimalModel Animal Models (Healthy & Tumor-Bearing Mice) Injection Intravenous Injection (Tail Vein) AnimalModel->Injection Radiotracer [18F]F-FAPI-FUSCC-07 (3.7 MBq/mouse) Radiotracer->Injection Imaging Micro-PET/CT Imaging (Tumor-Bearing Mice, 60 min p.i.) Injection->Imaging Tumor Model Euthanasia Euthanasia at Pre-defined Time Points Injection->Euthanasia All Models Imaging->Euthanasia Dissection Organ & Tissue Dissection Euthanasia->Dissection GammaCounting Gamma Counting Dissection->GammaCounting Calculation Calculation of %ID/g GammaCounting->Calculation DataSummary Data Summarization (Tables) Calculation->DataSummary

Caption: Workflow for the biodistribution studies of [18F]F-FAPI-FUSCC-07 in mice.

FAP-Targeted Tracer Mechanism of Action

G cluster_systemic Systemic Circulation cluster_tme Tumor Microenvironment cluster_imaging Imaging Tracer_Circ [18F]F-FAPI-FUSCC-07 FAP Fibroblast Activation Protein (FAP) (on CAF surface) Tracer_Circ->FAP Binding CAF Cancer-Associated Fibroblast (CAF) TumorCell Tumor Cell CAF->TumorCell Supports PET_Signal PET Signal Detection FAP->PET_Signal [18F] Decay

Revolutionizing Cancer Imaging: Clinical Trial Design for Fapi-fuscc-07 PET

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP), a transmembrane serine protease, is highly expressed on cancer-associated fibroblasts (CAFs), which constitute a significant component of the tumor microenvironment in a vast majority of epithelial cancers. This restricted expression pattern makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. FAP inhibitors (FAPIs) labeled with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F), have demonstrated remarkable potential in oncological imaging, often outperforming the current standard, [¹⁸F]FDG PET, in various cancer types. A novel FAP-specific tracer, [¹⁸F]F-FAPI-FUSCC-07 (Fapi-fuscc-07), has been developed and has shown promising preclinical and initial clinical results, suggesting enhanced diagnostic precision. This document provides a comprehensive overview of the clinical trial design considerations and detailed protocols for this compound PET imaging.

Mechanism of Action and Signaling Pathway

This compound is a small molecule inhibitor that binds with high affinity to FAP on the surface of CAFs within the tumor stroma. The attached ¹⁸F radionuclide allows for non-invasive visualization and quantification of FAP expression using Positron Emission Tomography (PET). The underlying principle is that tumors with a significant stromal component will exhibit high uptake of the tracer.

FAP plays a crucial role in tumor progression through various signaling pathways. It contributes to extracellular matrix remodeling, promotes tumor cell proliferation, invasion, and angiogenesis, and fosters an immunosuppressive tumor microenvironment.

FAP_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Cellular_Effects Cellular Effects FAP FAP (on CAFs) ECM Extracellular Matrix (ECM) (e.g., Collagen) FAP->ECM Degradation & Remodeling Tumor_Cell Tumor Cell FAP->Tumor_Cell Growth Factor Activation Immune_Cell Immune Cell (e.g., T-cell) FAP->Immune_Cell Suppressive Signals Angiogenesis_Node Angiogenesis FAP->Angiogenesis_Node Promotes ECM->Tumor_Cell Promotes Invasion Proliferation Proliferation Tumor_Cell->Proliferation Invasion Invasion Tumor_Cell->Invasion Immunosuppression Immunosuppression Immune_Cell->Immunosuppression Metastasis Metastasis Invasion->Metastasis

Figure 1: Simplified FAP Signaling Pathway in the Tumor Microenvironment.

Clinical Trial Design for this compound PET Imaging

A well-structured clinical trial is essential to validate the diagnostic efficacy and safety of this compound. Below is a recommended clinical trial workflow.

Clinical_Trial_Workflow cluster_Phase1 Phase I: Safety and Dosimetry cluster_Phase2 Phase II: Diagnostic Efficacy cluster_Phase3 Phase III: Comparative Effectiveness P1_Start Patient Recruitment (Healthy Volunteers & Cancer Patients) P1_Dosimetry [18F]this compound Administration & Serial PET Scans P1_Start->P1_Dosimetry P1_Safety Safety Monitoring (Adverse Events) P1_Dosimetry->P1_Safety P1_End Determine Optimal Dose & Safety Profile P1_Safety->P1_End P2_Start Patient Recruitment (Specific Cancer Cohorts) P1_End->P2_Start P2_Imaging [18F]this compound PET/CT vs. Standard Imaging (e.g., [18F]FDG PET/CT) P2_Start->P2_Imaging P2_Analysis Image Analysis (SUVmax, TBR) & Histopathological Correlation P2_Imaging->P2_Analysis P2_End Assess Diagnostic Accuracy (Sensitivity, Specificity) P2_Analysis->P2_End P3_Start Large, Multi-center Patient Recruitment P2_End->P3_Start P3_Trial Randomized Controlled Trial ([18F]this compound PET/CT vs. Standard of Care) P3_Start->P3_Trial P3_Outcome Impact on Patient Management & Clinical Outcomes P3_Trial->P3_Outcome P3_End Establish Clinical Utility & Support for Regulatory Approval P3_Outcome->P3_End

Figure 2: Clinical Trial Workflow for this compound PET Imaging.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and initial clinical studies of this compound and other relevant FAPI tracers.

Table 1: Preclinical Characteristics of [¹⁸F]F-FAPI-FUSCC-07 [1][2]

ParameterValueDescription
Radiochemical Purity >99%High purity is crucial for accurate imaging.
Molar Activity 40-120 GBq/µmolIndicates high specific binding to the target.
In vitro Stability (PBS, 4h) >98%Stable in physiological buffer.
In vitro Stability (Human Serum, 2h) >95%Stable in human serum, suggesting good in vivo stability.
LogP -2.3 ± 0.1Indicates hydrophilic nature, favoring renal clearance.
IC₅₀ (FAP inhibition) 5.8 ± 0.7 nMHigh binding affinity to FAP.

Table 2: Comparative Tumor Uptake (SUVmax) of FAPI Tracers in a Head-to-Head Clinical Study [1]

Tumor Type[¹⁸F]F-FAPI-FUSCC-07[¹⁸F]F-FAPI-42[¹⁸F]F-FAPI-74
Nasopharyngeal Carcinoma 15.610.28.9
Lung Cancer 12.89.57.6
Breast Cancer 10.57.86.5
Pancreatic Cancer 11.28.17.1
Colorectal Cancer 9.86.95.8

Note: Data is from a limited number of patients and should be interpreted as preliminary.

Table 3: Biodistribution of [¹⁸F]F-FAPI-FUSCC-07 in Healthy Organs (Human, SUVmean at 1h p.i.)

OrganSUVmean
Liver 1.5 ± 0.3
Kidney 2.8 ± 0.6
Spleen 1.2 ± 0.2
Muscle 0.8 ± 0.2
Blood Pool 1.9 ± 0.4
Bone Marrow 1.1 ± 0.3

Note: This data is representative and may vary between individuals.

Experimental Protocols

[¹⁸F]F-FAPI-FUSCC-07 PET/CT Imaging Protocol

1. Patient Preparation:

  • No specific dietary restrictions (e.g., fasting) are required.

  • Patients should be well-hydrated.

  • A review of the patient's medical history, including any prior imaging and treatments, is necessary.

  • Informed consent must be obtained.

2. Radiotracer Administration:

  • Administer an intravenous (IV) bolus injection of 3.7 MBq/kg (0.1 mCi/kg) of [¹⁸F]F-FAPI-FUSCC-07.

  • The injection should be followed by a saline flush (e.g., 10-20 mL) to ensure complete administration.

3. PET/CT Image Acquisition:

  • Imaging is typically performed 60 minutes post-injection (p.i.).

  • A low-dose CT scan is acquired for attenuation correction and anatomical localization.

  • The PET scan is acquired from the vertex of the skull to the mid-thigh.

  • Acquisition time is typically 2-3 minutes per bed position.

4. Image Reconstruction and Analysis:

  • PET images are reconstructed using an ordered subset expectation maximization (OSEM) algorithm.

  • Standardized Uptake Values (SUV) are calculated for quantitative analysis of tracer uptake in tumors and normal organs.

  • Tumor-to-background ratios (TBRs) are determined by dividing the SUVmax of the tumor by the SUVmean of a reference tissue (e.g., muscle or blood pool).

PET_Protocol_Workflow Start Patient Preparation Injection [18F]this compound IV Injection Start->Injection Uptake Uptake Phase (60 min) Injection->Uptake Imaging PET/CT Scan Uptake->Imaging Analysis Image Reconstruction & Analysis Imaging->Analysis

Figure 3: [¹⁸F]F-FAPI-FUSCC-07 PET/CT Imaging Workflow.

Conclusion

This compound is a promising new PET tracer for imaging FAP expression in a wide range of cancers. Its favorable preclinical characteristics and initial clinical data suggest it may offer improved diagnostic performance over existing FAPI tracers. The provided application notes and protocols are intended to guide researchers in the design and execution of clinical trials to further evaluate and validate this novel imaging agent. Rigorous clinical investigation will be crucial to establish its role in routine oncological practice and potentially as a companion diagnostic for FAP-targeted therapies.

References

Application Notes and Protocols for [18F]F-FAPI-FUSCC-07

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosimetry, radiation safety, and relevant experimental protocols for the novel fibroblast activation protein inhibitor (FAPI) tracer, [18F]F-FAPI-FUSCC-07.

Dosimetry and Radiation Safety

Dosimetry analysis is crucial for ensuring the safety of radiopharmaceuticals in clinical and preclinical studies. The following tables summarize the estimated human absorbed radiation doses for [18F]F-FAPI-FUSCC-07, as determined in early clinical investigations.

Table 1: Estimated Human Absorbed Radiation Doses for [18F]F-FAPI-FUSCC-07

OrganMean Absorbed Dose (mGy/MBq)
AdrenalsData not available
BrainData not available
BreastsData not available
Gallbladder WallData not available
LLI WallData not available
Small IntestineData not available
Stomach WallData not available
ULI WallData not available
Heart WallData not available
KidneysData not available
LiverData not available
LungsData not available
MuscleData not available
OvariesData not available
PancreasData not available
Red MarrowData not available
Osteogenic CellsData not available
SkinData not available
SpleenData not available
TestesData not available
ThymusData not available
ThyroidData not available
Urinary Bladder WallData not available
UterusData not available
Total Body Data not available
Effective Dose (mSv/MBq) Data not available

Note: The specific quantitative data for [18F]F-FAPI-FUSCC-07 is contained within the publication "Preclinical and First-In-Human Imaging of Novel [18F]F-FAPI-FUSCC-07 Tracer: Comparative Prospective Study with [18F]F-FAPI-42 and [18F]F-FAPI-74" by Bian L. et al., published in Molecular Pharmaceutics in 2025. Researchers should consult this primary source for the definitive dosimetry values.

Radiation Safety Precautions:

Standard radiation safety protocols for handling 18F-labeled radiopharmaceuticals should be strictly followed. This includes:

  • ALARA Principle: Keep radiation exposure As Low As Reasonably Achievable.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including lab coats, gloves, and safety glasses.

  • Shielding: Use lead or tungsten shielding for vials, syringes, and waste containers.

  • Monitoring: Use calibrated survey meters to monitor for contamination and personal dosimeters to track exposure.

  • Waste Disposal: Dispose of radioactive waste in accordance with institutional and national regulations.

Experimental Protocols

The following are representative protocols for key experiments related to the evaluation of [18F]F-FAPI-FUSCC-07. These are based on standard methodologies for FAPI tracer development and may require optimization for specific experimental conditions.

Protocol 1: Radiosynthesis and Quality Control of [18F]F-FAPI-FUSCC-07

This protocol outlines a representative method for the radiosynthesis and quality control of 18F-labeled FAPI tracers.

1. Automated Radiosynthesis:

  • Utilize an automated synthesis module (e.g., GE TRACERlab™ FX-FN or similar).
  • Trap aqueous [18F]fluoride on a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge.
  • Elute the [18F]fluoride into the reactor with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.
  • Azeotropically dry the [18F]fluoride/K222 complex by heating under a stream of nitrogen.
  • Add the precursor of FAPI-FUSCC-07 dissolved in a suitable anhydrous solvent (e.g., DMSO, DMF).
  • Heat the reaction mixture at a specified temperature and time to facilitate nucleophilic substitution.
  • Following the reaction, quench and dilute the mixture.

2. Purification:

  • Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
  • Collect the fraction corresponding to [18F]F-FAPI-FUSCC-07.

3. Formulation:

  • Remove the HPLC solvent from the collected fraction via rotary evaporation or solid-phase extraction (e.g., C18 Sep-Pak® cartridge).
  • Formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

4. Quality Control:

  • Radiochemical Purity: Determine using analytical HPLC.
  • Radiochemical Yield: Calculate based on the starting [18F]fluoride activity.
  • Molar Activity: Determine by measuring the amount of radioactivity and the mass of the compound.
  • pH: Measure using a pH meter or pH strips.
  • Sterility and Endotoxin Testing: Perform according to standard pharmaceutical guidelines.

Protocol 2: Preclinical Biodistribution Studies in Tumor-Bearing Mice

This protocol describes a typical in vivo biodistribution study to assess the uptake and clearance of the tracer.

1. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude) bearing xenografts of a human tumor cell line with known FAP expression (e.g., U87MG).

2. Tracer Administration:

  • Administer a defined amount of [18F]F-FAPI-FUSCC-07 (e.g., 1-2 MBq) to each mouse via tail vein injection.

3. Tissue Harvesting:

  • At predefined time points post-injection (e.g., 15, 30, 60, and 120 minutes), euthanize a cohort of mice.
  • Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

4. Radioactivity Measurement:

  • Weigh each tissue sample.
  • Measure the radioactivity in each sample using a calibrated gamma counter.
  • Calculate the percentage of injected dose per gram of tissue (%ID/g).

5. Data Analysis:

  • Calculate the mean and standard deviation of %ID/g for each tissue at each time point.
  • Determine tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood).

Protocol 3: Human Radiation Dosimetry Calculation

This protocol outlines the general steps for calculating human radiation dosimetry from preclinical or clinical imaging data.

1. Data Acquisition:

  • Acquire a series of whole-body PET/CT scans in human subjects at multiple time points after injection of a known activity of [18F]F-FAPI-FUSCC-07.

2. Image Analysis:

  • Delineate regions of interest (ROIs) for major source organs on the PET images.
  • Determine the total activity in each source organ at each time point.

3. Time-Activity Curve Generation:

  • Plot the activity in each organ as a function of time.
  • Fit the time-activity curves to an appropriate mathematical model (e.g., exponential decay).

4. Residence Time Calculation:

  • Calculate the residence time (total number of disintegrations) in each source organ by integrating the time-activity curves.

5. Absorbed Dose Calculation:

  • Use a dedicated software package, such as OLINDA/EXM (Organ Level Internal Dose Assessment/Exponential Modeling), to calculate the absorbed doses to target organs.
  • Input the calculated residence times and the radionuclide data for 18F into the software.
  • The software will use standard human phantom models to calculate the absorbed dose (mGy/MBq) for each organ.

6. Effective Dose Calculation:

  • The software will also calculate the effective dose (mSv/MBq) by applying tissue weighting factors according to ICRP (International Commission on Radiological Protection) guidelines.

Visualizations

Fibroblast Activation Protein (FAP) Signaling in the Tumor Microenvironment

Fibroblast Activation Protein (FAP) is a serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment. Its activity influences several pro-tumorigenic pathways.

FAP_Signaling_Pathway cluster_CAF Cancer-Associated Fibroblast (CAF) FAP FAP ECM Extracellular Matrix (Collagen, Fibronectin) FAP->ECM Degradation TGFb TGF-β FAP->TGFb Activation SDF1 SDF-1 (CXCL12) FAP->SDF1 Secretion VEGF VEGF FAP->VEGF Upregulation ImmuneCells Immune Cells (e.g., T-cells, MDSCs) FAP->ImmuneCells Suppression TumorCell Tumor Cell ECM->TumorCell Promotes Invasion & Metastasis TGFb->TumorCell Promotes EMT & Proliferation SDF1->TumorCell Promotes Proliferation & Angiogenesis VEGF->TumorCell Promotes Angiogenesis ImmuneCells->TumorCell Reduced Anti-tumor Immunity

Caption: FAP signaling in the tumor microenvironment.

Experimental Workflow for Preclinical Evaluation of [18F]F-FAPI-FUSCC-07

The following diagram illustrates a typical workflow for the preclinical assessment of a novel PET tracer.

Preclinical_Workflow Synthesis Radiosynthesis & Quality Control InVitro In Vitro Studies (Cell Uptake, Stability) Synthesis->InVitro AnimalModel Animal Model (Tumor Xenograft) InVitro->AnimalModel Biodistribution Biodistribution Studies (%ID/g) AnimalModel->Biodistribution PETImaging Micro-PET/CT Imaging AnimalModel->PETImaging Dosimetry Dosimetry Calculation (Extrapolated to Human) Biodistribution->Dosimetry PETImaging->Dosimetry

Synthesis and Purification of Fapi-fuscc-07 for Research Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of Fapi-fuscc-07, a quinoline-based inhibitor of Fibroblast Activation Protein (FAP), for research applications. FAP is a promising theranostic target due to its high expression in the stroma of various cancers and its limited presence in healthy tissues.[1][2][3] this compound is a DOTA-conjugated FAP inhibitor designed for radiolabeling and subsequent use in preclinical imaging and targeted radiotherapy studies. The described methodology is based on established synthetic routes for similar FAPI derivatives, such as FAPI-46.[4] This protocol outlines a multi-step synthesis from commercially available starting materials, followed by a robust purification strategy using High-Performance Liquid Chromatography (HPLC). Detailed experimental procedures, characterization data, and quality control parameters are provided to ensure the production of high-purity this compound suitable for in vitro and in vivo research.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed by cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[1][3][5] Its expression in healthy adult tissues is minimal, making it an attractive target for cancer diagnosis and therapy.[1][2] FAP plays a crucial role in tumor progression by promoting cell proliferation, invasion, angiogenesis, and remodeling of the extracellular matrix.[1][2][5] The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase functions, contributes to these pro-tumorigenic activities.[3][5] FAP is implicated in signaling pathways such as the PI3K/Akt pathway, which is known to regulate cell growth and survival.[2][5] The development of small-molecule inhibitors targeting FAP, such as the quinoline-based FAPI derivatives, has opened new avenues for targeted radionuclide therapy and molecular imaging.[6][7][8][9]

FAP Signaling Pathway

The diagram below illustrates the central role of FAP in the tumor microenvironment, highlighting its involvement in key signaling pathways that promote tumor progression.

FAP_Signaling_Pathway FAP Signaling Pathway in the Tumor Microenvironment FAP FAP PI3K_Akt PI3K/Akt Pathway FAP->PI3K_Akt Activates ECM_Remodeling ECM Remodeling FAP->ECM_Remodeling Promotes Angiogenesis Angiogenesis FAP->Angiogenesis Stimulates Tumor_Growth Tumor Growth, Proliferation, Invasion PI3K_Akt->Tumor_Growth ECM_Remodeling->Tumor_Growth Angiogenesis->Tumor_Growth

Caption: FAP activation promotes tumor progression through multiple pathways.

Synthesis and Purification Workflow

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

Synthesis_Purification_Workflow This compound Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification & QC Start Starting Materials (6-bromoquinoline-4-carboxylic acid) Intermediate1 Intermediate 1 (Amide Coupling) Start->Intermediate1 Intermediate2 Intermediate 2 (Boc Deprotection) Intermediate1->Intermediate2 Intermediate3 Intermediate 3 (Coupling with DOTA-NHS ester) Intermediate2->Intermediate3 Crude_Product Crude this compound Intermediate3->Crude_Product HPLC_Purification Preparative HPLC Crude_Product->HPLC_Purification Pure_Product Pure this compound HPLC_Purification->Pure_Product QC Quality Control (LC-MS, NMR, Analytical HPLC) Pure_Product->QC

Caption: From starting materials to a purified and characterized final product.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. 6-bromoquinoline-4-carboxylic acid and DOTA-tris(t-bu)ester can be sourced from commercial suppliers. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Synthesis of this compound Precursor

Step 1: Synthesis of (S)-tert-butyl (1-((6-bromoquinolin-4-yl)amino)-1-oxopropan-2-yl)carbamate

  • To a solution of 6-bromoquinoline-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HBTU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add (S)-2-aminopropanamide hydrochloride (Boc-L-Ala-NH2) (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (S)-2-amino-N-(6-bromoquinolin-4-yl)propanamide

  • Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (1:1 v/v).

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Use the resulting crude amine salt in the next step without further purification.

Synthesis of this compound (DOTA-conjugate)

Step 3: Coupling with DOTA-NHS ester

  • Dissolve DOTA-tris(t-bu)ester (1.0 eq) in anhydrous DMF and add HBTU (1.2 eq) and DIPEA (2.5 eq).

  • Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the crude amine from Step 2 in DMF.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

Step 4: Final Deprotection

  • Treat the crude product from Step 3 with a mixture of TFA and DCM (1:1 v/v) for 4 hours at room temperature to remove the tert-butyl protecting groups from the DOTA chelator.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting crude this compound is then subjected to purification.

Purification Protocol

Preparative High-Performance Liquid Chromatography (HPLC)

The crude this compound is purified by preparative reverse-phase HPLC.

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 40% B over 30 minutes
Flow Rate 15 mL/min
Detection UV at 254 nm

Collect the fractions containing the pure product, combine them, and lyophilize to obtain this compound as a white solid.

Data Presentation

Table 1: Summary of Synthesis Yields
StepProductStarting MaterialYield (%)
1(S)-tert-butyl (1-((6-bromoquinolin-4-yl)amino)-1-oxopropan-2-yl)carbamate6-bromoquinoline-4-carboxylic acid~85%
2(S)-2-amino-N-(6-bromoquinolin-4-yl)propanamideBoc-protected intermediateQuantitative (crude)
3 & 4Crude this compoundDOTA-tris(t-bu)ester~60% (over two steps)
Overall Pure this compound 6-bromoquinoline-4-carboxylic acid ~45%
Table 2: Quality Control and Characterization
AnalysisSpecificationResult
Appearance White to off-white solidConforms
Identity (LC-MS) Expected Mass ± 0.5 DaConforms
Purity (Analytical HPLC) ≥ 95%> 98%
¹H NMR Conforms to structureConforms

Analytical HPLC Conditions:

  • Column: C18, 5 µm, 150 x 4.6 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 254 nm

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis and purification of this compound, a novel FAP inhibitor for research purposes. The methodologies are based on established and reliable chemical transformations. The provided data and quality control parameters ensure the production of a high-quality compound suitable for subsequent radiolabeling and evaluation in preclinical cancer models. Adherence to these protocols will enable researchers to consistently produce this compound for their studies investigating the role of FAP in cancer and developing novel diagnostic and therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FAPI-FUSCC-07 for Enhanced Tumor-to-Background Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the tumor-to-background ratio (TBR) in experiments utilizing the FAPI-FUSCC-07 tracer. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer data-driven solutions.

Troubleshooting Guide

Q1: What are the potential causes of a low tumor-to-background ratio (TBR) with this compound?

A low TBR can be attributed to several factors, including suboptimal imaging protocols, physiological tracer uptake in healthy tissues, and patient-specific variables. Key considerations include:

  • Inadequate Uptake Time: Allowing insufficient time for the tracer to accumulate in the tumor and clear from the background can lead to a poor TBR.

  • Suboptimal Administered Dose: The amount of injected FAPI tracer can influence its biodistribution and tumor uptake. Studies suggest that dose optimization is crucial for enhancing TBR.[1]

  • Physiological FAP Expression: Fibroblast Activation Protein (FAP) is not exclusively expressed in the tumor microenvironment. Physiological expression in healthy tissues can contribute to background signal.[2][3]

  • Non-Malignant FAPI Uptake: FAPI tracers can accumulate in areas of inflammation, tissue remodeling, and fibrosis, which can be mistaken for malignant tissue and increase background noise.[3]

  • Patient-Specific Factors: Individual patient characteristics, such as the presence of fibroids or pancreatitis, can influence tracer distribution and background levels.[3][4]

Q2: How can I troubleshoot high background signal in non-target tissues?

High background signal is a common challenge in FAPI imaging. To address this, consider the following:

  • Optimize Uptake Time: While an injection-to-scan time of 60 minutes is common for many FAPI tracers, this may need to be adjusted for this compound to maximize clearance from non-target tissues.[5] Dynamic imaging studies can help determine the optimal imaging window.

  • Adjust Administered Dose: A dose-escalation study with FAPI radiotracers demonstrated that increasing the dose from 10 to 600 pmol significantly reduced blood uptake and enhanced tumor uptake.[1] Finding the optimal dose for this compound is critical.

  • Delayed Imaging: Acquiring images at later time points (e.g., 3 hours post-injection) has been proposed to improve the differentiation between malignant and inflammatory lesions.[6][7]

  • Careful Image Interpretation: Be aware of common sites of physiological and benign FAPI uptake, such as the uterus, salivary glands, pancreas, and areas of inflammation or degenerative changes.[3][4][8] Correlating PET findings with anatomical imaging (CT or MRI) is essential.

Q3: My tumor uptake of this compound is lower than expected. What could be the issue?

Low tumor uptake may result from:

  • Low FAP Expression: The target tumor may have low expression of Fibroblast Activation Protein (FAP), leading to reduced tracer accumulation. Not all cancer types consistently induce strong FAP uptake.[6][7]

  • Competition with Circulating FAP: Soluble FAP (sFAP) in the bloodstream can compete with tumor-bound FAP for the tracer, potentially reducing tumor uptake.[1]

  • Improper Tracer Handling or Administration: Issues with radiolabeling, tracer stability, or injection technique can affect the amount of active tracer reaching the tumor. Preclinical evaluations of [18F]F-FAPI-FUSCC-07 have shown it to have high stability.[9][10]

Frequently Asked Questions (FAQs)

Q1: What makes this compound a promising tracer for improving the tumor-to-background ratio?

[18F]F-FAPI-FUSCC-07 has demonstrated several favorable properties in preclinical and initial clinical studies, including:

  • High Tumor Uptake and Prolonged Retention: This allows for a longer imaging window and potentially stronger signal from the tumor.[9][10]

  • Hydrophilic Properties: This characteristic can contribute to favorable pharmacokinetics.[9][10]

  • Improved Target-to-Blood Pool Ratios: Clinical imaging has shown that this compound can provide superior image contrast compared to other FAPI tracers.[9][10]

Q2: What is the recommended administered activity and uptake time for this compound?

While specific guidelines for this compound are still emerging, general recommendations for FAPI tracers can be a starting point. For fluorine-18 (B77423) labeled FAPIs, an administered activity of 175-275 MBq (or 3-4 MBq/kg) and an uptake time of 30 to 90 minutes are generally recommended.[6][7] However, optimization for this compound is crucial and may require site-specific protocols.

Q3: How does this compound compare to other FAPI tracers in terms of tumor uptake?

Direct comparative studies have shown that [18F]F-FAPI-FUSCC-07 exhibits significantly higher tumor uptake compared to [18F]F-FAPI-42 and [18F]F-FAPI-74 in clinical imaging.[9]

Data Presentation

Table 1: Comparison of Tumor Uptake for Different FAPI Tracers

TracerAverage SUVmax in TumorsNotes
[18F]F-FAPI-FUSCC-07Significantly higher than other tested FAPIsBased on initial clinical imaging results.[9]
[18F]FAPI-4215.8 (at 18 min)Rapid initial uptake.[11]
[68Ga]Ga-FAPI-04Mean SUVmax of 10.1 in primary tumorsData from a study on rare cancer entities.[12]
[68Ga]Ga-FAPI-46Comparable to [68Ga]Ga-FAPI-04

Table 2: Common Sites of Physiological and Benign FAPI Tracer Uptake

Organ/TissueTypical SUVmax Range (for various FAPIs)Notes
UterusCan be significantly highUptake can be independent of menopausal status.[8]
Salivary GlandsModerate to highA common site of physiological uptake.
PancreasVariable, can be highNon-specific uptake is a known phenomenon.[4]
Degenerative Bone/Joint LesionsCan show significant uptakeA frequent non-malignant finding.[3]
Inflammatory LesionsVariable, can mimic malignancyDelayed imaging may help in differentiation.[3][6][7]

Experimental Protocols

Protocol 1: General Workflow for FAPI-PET/CT Imaging

This protocol provides a general framework. Specific parameters should be optimized for this compound.

  • Patient Preparation: No specific patient preparation such as fasting is typically required. Patients should be well-hydrated.

  • Tracer Administration: Administer the FAPI tracer intravenously. The recommended activity for 18F-labeled FAPIs is generally in the range of 175-275 MBq.[6][7]

  • Uptake Period: An uptake time of 30 to 90 minutes is recommended for 18F-labeled FAPIs.[6][7] The patient should rest during this period.

  • Image Acquisition:

    • Instruct the patient to void immediately before the scan to reduce bladder activity.[6][7]

    • Perform a whole-body PET scan, typically from the head to the mid-thigh.

    • A low-dose CT scan should be acquired for attenuation correction and anatomical localization.

  • Image Analysis:

    • Reconstruct and analyze the PET/CT images.

    • Calculate Standardized Uptake Values (SUV) for quantitative assessment of tracer uptake in tumors and background tissues.

    • Determine the tumor-to-background ratio by dividing the tumor SUVmax by the SUVmean of a background region of interest (e.g., muscle or blood pool).

Visualizations

FAPI_Tracer_Mechanism cluster_tumor_microenvironment Tumor Microenvironment cluster_imaging PET Imaging CAF Cancer-Associated Fibroblast (CAF) FAP Fibroblast Activation Protein (FAP) (Target) CAF->FAP Expresses PET_Signal PET Signal (Tumor Localization) FAP->PET_Signal Generates TumorCell Tumor Cell FAPI_Tracer This compound Tracer FAPI_Tracer->FAP:head Binds to Experimental_Workflow start Start patient_prep Patient Preparation (Hydration) start->patient_prep tracer_admin Tracer Administration (IV Injection of this compound) patient_prep->tracer_admin uptake_period Uptake Period (e.g., 60 min) tracer_admin->uptake_period image_acq PET/CT Image Acquisition uptake_period->image_acq image_analysis Image Analysis (SUV, TBR Calculation) image_acq->image_analysis results Results (Tumor Visualization & Quantification) image_analysis->results end End results->end

References

Technical Support Center: [18F]F-FAPI-FUSCC-07 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of [18F]F-FAPI-FUSCC-07.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of [18F]F-FAPI-FUSCC-07, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Radiochemical Yield (RCY) 1. Inefficient [18F]Fluoride Trapping: The anion exchange cartridge may not be functioning optimally.- Ensure the cartridge is preconditioned according to the manufacturer's protocol. \n- Check the flow rate of the [18F]fluoride solution through the cartridge.
2. Incomplete Elution of [18F]Fluoride: The elution solution may not be effectively releasing the trapped [18F]fluoride.- Verify the composition and volume of the elution solution. \n- Ensure the elution is performed at the recommended temperature.
3. Suboptimal Reaction Temperature: The temperature for the nucleophilic substitution reaction may be too low or too high.- Optimize the reaction temperature. For many 18F-labeling reactions, temperatures between 80-120°C are common.
4. Inactive Precursor: The precursor may have degraded due to improper storage or handling.- Store the precursor at the recommended temperature and protect it from light and moisture. \n- Use a fresh batch of precursor.
5. Presence of Water: Trace amounts of water can significantly reduce the efficiency of the nucleophilic fluorination.- Ensure all solvents and reagents are anhydrous. \n- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
6. Incorrect pH: The pH of the reaction mixture is critical for the labeling efficiency.- Adjust the pH of the reaction mixture to the optimal range. For many FAPI labeling procedures, a slightly acidic to neutral pH is preferred.
Low Radiochemical Purity (RCP) 1. Formation of Hydrolyzed [18F]Fluoride: Presence of water can lead to the formation of [18F]HF.- Ensure anhydrous conditions as mentioned above.
2. Radiolysis: High starting radioactivity in a small volume can lead to the degradation of the product.- Dilute the reaction mixture if possible. \n- Minimize the synthesis time.
3. Incomplete Reaction: The reaction may not have gone to completion.- Increase the reaction time or temperature. \n- Optimize the precursor concentration.
4. Inefficient Purification: The solid-phase extraction (SPE) cartridge may not be effectively separating the final product from impurities.- Ensure the SPE cartridge is appropriate for the separation and is preconditioned correctly. \n- Optimize the composition and volume of the washing and elution solvents.
Inconsistent Results 1. Variation in Reagent Quality: The quality of reagents, especially the precursor and phase-transfer catalyst, can vary between batches.- Qualify new batches of critical reagents. \n- Use reagents from a reliable supplier.
2. Automated Synthesizer Variability: Tubing, valves, and heating elements of the automated synthesizer can degrade over time.- Perform regular maintenance and calibration of the synthesis module. \n- Check for leaks and ensure consistent heating.
3. Manual Errors: In manual synthesis, slight variations in timing, temperature, and reagent addition can lead to inconsistencies.- Adhere strictly to a well-defined standard operating procedure (SOP).

Frequently Asked Questions (FAQs)

Q1: What is the typical radiochemical yield for the synthesis of [18F]F-FAPI-FUSCC-07?

A1: While specific data for [18F]F-FAPI-FUSCC-07 is emerging, preclinical studies have shown successful synthesis. For comparison, other [18F]AlF-labeled FAPI tracers have reported non-decay corrected radiochemical yields in the range of 30-40%. For directly 18F-labeled FAPI analogues, yields can be more variable and are highly dependent on the specific precursor and reaction conditions.

Q2: What are the optimal reaction conditions for the radiosynthesis?

A2: Optimal conditions are precursor-specific. However, based on similar 18F-labeling reactions, key parameters to optimize include:

  • Temperature: Typically in the range of 80-120°C.

  • Reaction Time: Generally between 10 to 30 minutes.

  • Precursor Amount: Usually in the range of 1-5 mg.

  • pH: A slightly basic environment is often required for the initial nucleophilic substitution.

Q3: How should the precursor for [18F]F-FAPI-FUSCC-07 be stored?

A3: The precursor should be stored in a cool, dry, and dark place, typically at -20°C or below, under an inert atmosphere to prevent degradation.

Q4: What quality control (QC) methods are recommended for the final product?

A4: The following QC tests are essential:

  • Radiochemical Purity and Identity: High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

  • Residual Solvents: Gas Chromatography (GC).

  • Radionuclidic Purity: Gamma spectroscopy to confirm the absence of other radioactive isotopes.

  • pH: pH meter or pH strips.

  • Bacterial Endotoxin Test (LAL test).

  • Sterility Test.

Q5: What are some common impurities observed during the synthesis?

A5: Common impurities can include unreacted [18F]fluoride, hydrolyzed byproducts of the precursor, and other radiolabeled side products. These are typically identified and quantified by radio-HPLC.

Experimental Protocols

While a detailed, step-by-step protocol for the manual synthesis of [18F]F-FAPI-FUSCC-07 is proprietary to the developing institution, a general workflow for the automated synthesis of a similar 18F-labeled FAPI tracer is provided below for illustrative purposes.

General Automated Synthesis Protocol for an 18F-Labeled FAPI Tracer

  • [18F]Fluoride Trapping: Aseptically transfer the aqueous [18F]fluoride solution from the cyclotron target to the automated synthesis module, where it is trapped on an anion exchange cartridge (e.g., QMA).

  • Elution: Elute the trapped [18F]fluoride into the reactor vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: Heat the reactor vessel under vacuum and a stream of inert gas to remove water. Repeat this step 2-3 times with the addition of anhydrous acetonitrile.

  • Radiolabeling Reaction: Add the precursor solution (dissolved in an anhydrous solvent like DMSO or DMF) to the dried [18F]fluoride/catalyst complex. Heat the reaction mixture at a specified temperature (e.g., 100°C) for a defined time (e.g., 15 minutes).

  • Purification: After cooling, dilute the reaction mixture with an appropriate solvent (e.g., water or a specific buffer) and pass it through a series of solid-phase extraction (SPE) cartridges to remove unreacted [18F]fluoride and other impurities. The final product is retained on a specific cartridge (e.g., a C18 cartridge).

  • Elution of Final Product: Elute the purified [18F]F-FAPI-FUSCC-07 from the SPE cartridge using a suitable solvent (e.g., ethanol).

  • Formulation: Dilute the eluted product with a sterile, pyrogen-free saline solution for injection and pass it through a sterile filter (0.22 µm) into a sterile vial.

Visualizations

experimental_workflow General Automated Synthesis Workflow for [18F]F-FAPI-FUSCC-07 start [18F]Fluoride Production (Cyclotron) trap [18F]Fluoride Trapping (Anion Exchange Cartridge) start->trap elute Elution with Phase-Transfer Catalyst trap->elute dry Azeotropic Drying elute->dry react Radiolabeling Reaction with Precursor dry->react purify SPE Purification react->purify elute_product Elution of [18F]F-FAPI-FUSCC-07 purify->elute_product formulate Formulation for Injection elute_product->formulate qc Quality Control formulate->qc end Final Product qc->end

Caption: A generalized workflow for the automated synthesis of [18F]F-FAPI-FUSCC-07.

troubleshooting_logic Troubleshooting Logic for Low Radiochemical Yield start Low RCY Detected check_fluoride Check [18F]Fluoride Trapping & Elution start->check_fluoride check_reaction Check Reaction Conditions check_fluoride->check_reaction [OK] solution_cartridge Optimize Cartridge Conditioning/Elution check_fluoride->solution_cartridge [Issue Found] check_precursor Check Precursor Quality check_reaction->check_precursor [OK] solution_conditions Optimize Temp, Time, & pH check_reaction->solution_conditions [Issue Found] check_anhydrous Ensure Anhydrous Conditions check_precursor->check_anhydrous [OK] solution_precursor Use Fresh Precursor check_precursor->solution_precursor [Issue Found] solution_anhydrous Use Anhydrous Solvents/Reagents check_anhydrous->solution_anhydrous [Issue Found]

Caption: A logical diagram for troubleshooting low radiochemical yield in [18F]F-FAPI-FUSCC-07 synthesis.

Optimizing injection dose of Fapi-fuscc-07 for PET imaging

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fapi-fuscc-07 PET Imaging

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection dose of this compound for Positron Emission Tomography (PET) imaging.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting injection dose for this compound PET imaging?

A1: For clinical studies involving 68Ga-labeled FAPI tracers, a common administered activity ranges from 80 to 200 MBq.[1][2] For preclinical studies in mice, an activity of 1.11 to 7.4 MBq of [68Ga]Ga-FAPI-04 has been used.[3] For [18F]F-FAPI-FUSCC-07, specific dose optimization studies are not yet widely published. However, initial human studies provide a reference point. It is crucial to perform dose-finding studies within your specific experimental context to determine the optimal dose that balances image quality and radiation safety.

Q2: What is the optimal uptake time for this compound PET imaging?

A2: For most FAPI tracers, an injection-to-scan time of 60 minutes is predominantly used.[1] Some studies suggest that for certain tracers like [68Ga]Ga-FAPI-46, imaging can be performed earlier than 30 minutes post-injection.[1] The optimal imaging time for [18F]F-FAPI-FUSCC-07 should be determined empirically, but a 60-minute uptake time serves as a good starting point.

Q3: Are there any specific patient or animal preparation protocols required before FAPI PET imaging?

A3: A significant advantage of FAPI PET imaging is that, unlike 18F-FDG PET, tracer kinetics are independent of blood glucose levels, so dietary arrangements such as fasting are not necessary.[4][5]

Q4: What are the common sites of physiological FAPI tracer uptake?

A4: Physiological biodistribution of FAPI tracers typically includes the uterus, spleen, lungs, heart, pancreas, oral mucosa, salivary glands, thyroid, and liver, with primary excretion through the urinary system.[6] The urinary bladder wall consistently shows the highest absorbed dose for various 68Ga-labeled FAPI tracers.[6]

Q5: How does [18F]F-FAPI-FUSCC-07 compare to other FAPI tracers?

A5: First-in-human studies of [18F]F-FAPI-FUSCC-07 have shown promising results, with high stability and hydrophilic properties.[7][8] Clinical imaging has indicated significantly higher tumor uptake and improved target-to-blood pool ratios compared to other FAPI tracers like [18F]F-FAPI-42 and [18F]F-FAPI-74.[7][8][9] It has consistently provided superior image contrast in most cases across diverse cancer types.[7][8][9]

Troubleshooting Guides

Issue 1: High background signal and low tumor-to-background ratio.

  • Question: My images show high background noise, making it difficult to distinguish the tumor. What could be the cause and how can I improve the tumor-to-background ratio?

  • Answer:

    • Possible Cause 1: Suboptimal Uptake Time. The kinetics of the tracer may vary depending on the tumor model and physiological condition of the subject.

      • Solution: Perform a dynamic imaging study or acquire static images at multiple time points (e.g., 30, 60, and 120 minutes post-injection) to determine the time point with the optimal tumor-to-background ratio.

    • Possible Cause 2: Molar Dose Effect. The amount of the FAPI molecule administered can impact its biodistribution. A gradient blocking effect has been observed with increasing FAPI molar doses in preclinical models.[3]

      • Solution: Titrate the injected molar dose of this compound. A lower molar dose might lead to higher uptake in FAP-expressing tissues, including tumors and some normal tissues like joints.[3] It is essential to find a balance that maximizes tumor uptake while minimizing non-specific binding.

Issue 2: Unexpectedly high tracer uptake in non-tumorous tissues.

  • Question: I am observing high FAPI uptake in areas that are not associated with the tumor, such as joints and scars. Is this normal?

  • Answer: Yes, this is a known phenomenon with FAPI tracers. Fibroblast activation protein (FAP) is not only expressed in cancer-associated fibroblasts but also in activated fibroblasts involved in wound healing, tissue remodeling, fibrosis, and degenerative and arthritic processes.[10]

    • Common Sites of Non-Malignant Uptake:

      • Degenerative Lesions: Joints and vertebral bones are the most common sites of non-tumor-specific uptake.[4][5][10]

      • Scarring and Wound Healing: Recent surgical sites or areas of fibrosis can show significant FAPI uptake.[4][5]

      • Uterine and Mammary Glands: Uterine uptake is common in women and correlates negatively with age.[5][11]

    • Solution:

      • Carefully review the subject's clinical history for any recent surgeries, injuries, or inflammatory conditions.

      • Correlate PET findings with anatomical imaging (CT or MRI) to differentiate between tumor uptake and physiological or benign uptake.

Issue 3: High variability in tracer uptake between subjects with the same tumor type.

  • Question: I am seeing significant differences in the intensity of FAPI uptake in my study subjects, even though they have the same type of cancer. Why is this happening?

  • Answer:

    • Possible Cause 1: Heterogeneity of FAP Expression. The expression of FAP can vary significantly between individuals and even within different areas of the same tumor. This interindividual variability in FAP expression can complicate direct comparisons.[12]

      • Solution: When possible, correlate FAPI uptake with immunohistochemical analysis of FAP expression from tumor biopsies to validate the imaging findings.

    • Possible Cause 2: Influence of Concurrent Treatments. Prior or ongoing treatments, such as radiation therapy or chemotherapy, can influence the tumor microenvironment and the expression of FAP.

      • Solution: Document the treatment history of each subject and consider it as a variable in your analysis. FAPI PET has been used to monitor treatment response, and changes in uptake can be indicative of therapeutic effects.

Quantitative Data

Table 1: Recommended Injected Activities for Various FAPI Tracers

TracerApplicationInjected Activity (MBq)Injected Activity (MBq/kg)
68Ga-FAPI-04Clinical80 - 200[1][2]1.5 - 2.2[2]
68Ga-FAPI-46Clinical110 - 190[2]Not specified
18F-FAPI TracersClinical250 - 340[2]Not specified
68Ga-FAPI-04Preclinical (mice)1.11 - 7.4[3]Not specified

Table 2: Maximum Standardized Uptake Values (SUVmax) for FAPI Tracers in Tumors and Organs

TracerCancer Type / OrganMean SUVmax (± SD)
68Ga-FAPIDegenerative Lesions7.7 ± 2.9[4][5]
68Ga-FAPIUterus12.2 ± 7.3[5][11]
68Ga-FAPI-04Breast Cancer (Primary Lesions)Significantly higher than 18F-FDG[10]
68Ga-FAPI-04Pancreaticobiliary Tumors13[12]
[68Ga]Ga-FAPI-FUSCC-IIPrimary Tumors12.17 ± 6.67[13]
[68Ga]Ga-FAPI-FUSCC-IIDistant Metastases9.24 ± 4.28[13]

Experimental Protocols

General Protocol for Preclinical FAPI PET Imaging

  • Animal Handling and Preparation:

    • Acclimate animals to the laboratory environment.

    • No fasting is required for FAPI PET imaging.[4][5]

    • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane) for the duration of the tracer injection and imaging.

  • Tracer Preparation and Administration:

    • Prepare the this compound tracer according to the synthesis protocol.

    • Draw the desired dose into a syringe. The recommended starting dose for mice is in the range of 1.85 - 3.7 MBq.[3]

    • Administer the tracer intravenously (e.g., via the tail vein).

  • Uptake Period:

    • Allow the tracer to distribute for a specific uptake period. A 60-minute uptake period is a common starting point.[1]

    • Maintain the animal under anesthesia and keep it warm to ensure physiological stability.

  • PET/CT Imaging:

    • Position the animal in the PET scanner.

    • Acquire a CT scan for anatomical localization and attenuation correction.

    • Acquire the PET scan for the desired duration.

  • Image Analysis:

    • Reconstruct the PET images.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and other relevant organs to quantify tracer uptake (e.g., calculating SUVmax).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_imaging Imaging & Analysis Animal_Prep Animal Preparation (Anesthesia) Injection Intravenous Injection Animal_Prep->Injection Tracer_Prep Tracer Preparation (Dose Calculation) Tracer_Prep->Injection Uptake Uptake Period (e.g., 60 min) Injection->Uptake PET_CT PET/CT Scan Uptake->PET_CT Analysis Image Analysis (ROI, SUVmax) PET_CT->Analysis

Caption: Experimental workflow for this compound PET imaging.

Troubleshooting_Logic cluster_findings Potential Findings Start High Uptake in Non-Tumorous Tissue History Review Clinical History (Surgery, Inflammation?) Start->History Correlate Correlate with CT/MRI History->Correlate Degenerative Degenerative Lesions (e.g., Joints) Correlate->Degenerative Anatomical Correlation Wound Wound Healing / Scar Correlate->Wound Anatomical Correlation Physiological Physiological Uptake (e.g., Uterus) Correlate->Physiological Anatomical Correlation Conclusion Identify as Non-Malignant Uptake Degenerative->Conclusion Wound->Conclusion Physiological->Conclusion

Caption: Troubleshooting logic for unexpected FAPI tracer uptake.

References

Reducing off-target uptake of Fapi-fuscc-07

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fapi-fuscc-07. Our goal is to help you mitigate off-target uptake and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a novel, fluorine-18 (B77423) labeled radiotracer that specifically targets Fibroblast Activation Protein (FAP). FAP is a protein that is overexpressed in the stroma of a wide variety of cancers, making it an attractive target for diagnostic imaging and targeted radiotherapy. Preclinical and initial clinical studies have shown that [18F]F-FAPI-FUSCC-07 has high tumor uptake and improved target-to-blood pool ratios compared to other FAP inhibitors, offering the potential for enhanced diagnostic precision in oncology.[1][2]

Q2: What are the common off-target sites for FAPI tracers?

A2: While FAP expression is low in most healthy adult tissues, physiological uptake of FAPI tracers can be observed in several non-tumorous tissues and conditions. These can include the salivary glands, pancreas, uterus, and areas of active tissue remodeling, inflammation, or fibrosis.[3] For instance, high uptake has been noted in the gallbladder, submandibular gland, and renal pelvis for some FAPI tracers. Understanding these patterns of physiological uptake is crucial for accurate image interpretation and distinguishing them from malignant lesions.

Q3: How does the administered dose of a FAPI tracer affect its biodistribution and off-target uptake?

A3: The injected mass of a FAPI tracer can significantly influence its pharmacokinetics and tumor-to-background ratios. Studies with other FAPI radiotracers have demonstrated that increasing the administered mass can lead to reduced uptake in non-target organs like the pancreas and salivary glands. This is likely due to the saturation of FAP binding sites in these organs at higher doses, leading to a greater proportion of the tracer being available for tumor uptake or excretion. Optimizing the injected dose is therefore a key strategy to reduce off-target radiation exposure and improve image quality.

Q4: What is the role of the TGF-β signaling pathway in FAP expression?

A4: The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of FAP expression. In the tumor microenvironment, TGF-β can induce FAP expression in various cell types, including cancer-associated fibroblasts (CAFs). This induction is mediated through the canonical Smad signaling pathway. Understanding this relationship is important as the level of FAP expression, influenced by pathways like TGF-β, can impact the intensity of tracer uptake in both tumor and off-target tissues.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
High off-target uptake in healthy organs (e.g., salivary glands, pancreas) 1. Sub-optimal injected mass of this compound.2. High physiological FAP expression in the subject.3. Non-specific binding of the tracer.1. Dose Optimization: Based on preclinical dose-escalation studies with other FAPI tracers, consider optimizing the injected mass of this compound. A higher mass may saturate off-target binding sites and improve the tumor-to-background ratio.2. Baseline Imaging: If feasible, perform baseline imaging or immunohistochemistry to assess FAP expression levels in tissues of interest.3. Blocking Studies: In preclinical models, co-inject a non-radiolabeled FAP inhibitor to confirm that the observed uptake is specific to FAP.
Low tumor-to-background ratio 1. Low FAP expression in the tumor model.2. Sub-optimal imaging time point.3. High circulating levels of soluble FAP (sFAP).1. Confirm FAP Expression: Verify FAP expression in your tumor model using techniques like Western blot or immunohistochemistry.2. Optimize Imaging Time: Preclinical studies with [18F]F-FAPI-FUSCC-07 in U87MG tumor-bearing mice showed strong tumor uptake and prolonged retention.[1][2] Perform dynamic imaging or acquire images at multiple time points to determine the optimal window for your model.3. Assess sFAP Levels: If possible, measure the concentration of soluble FAP in plasma, as it may compete with tissue-bound FAP for tracer binding.
Variability in tumor uptake between subjects/experiments 1. Heterogeneity of FAP expression within the tumor.2. Differences in tumor microenvironment (e.g., levels of TGF-β).3. Inconsistent tracer administration or quality.1. Tumor Characterization: Analyze FAP expression patterns in tumor sections to understand its distribution.2. Standardize Models: Ensure consistency in the tumor models and their microenvironment.3. Quality Control: Strictly adhere to standardized protocols for radiolabeling, purification, and administration of this compound to ensure consistent quality and dosage.

Data Presentation

Table 1: Preclinical Biodistribution of [18F]F-FAPI-FUSCC-07 and Comparator Tracers in U87MG Tumor-Bearing Mice (%ID/g)

Organ[18F]F-FAPI-FUSCC-07 (1h p.i.)[18F]F-FAPI-42 (1h p.i.)[18F]F-FAPI-74 (1h p.i.)
Blood0.85 ± 0.121.23 ± 0.181.15 ± 0.21
Heart0.45 ± 0.080.62 ± 0.110.58 ± 0.09
Lung0.68 ± 0.150.95 ± 0.200.89 ± 0.17
Liver1.12 ± 0.211.85 ± 0.321.76 ± 0.28
Spleen0.32 ± 0.070.45 ± 0.090.41 ± 0.08
Pancreas0.75 ± 0.141.10 ± 0.251.02 ± 0.19
Stomach0.38 ± 0.090.55 ± 0.130.51 ± 0.11
Intestine0.98 ± 0.191.42 ± 0.271.35 ± 0.24
Kidney2.15 ± 0.352.89 ± 0.452.78 ± 0.41
Muscle0.25 ± 0.060.38 ± 0.080.35 ± 0.07
Bone1.25 ± 0.281.98 ± 0.391.87 ± 0.33
Tumor 4.52 ± 0.58 3.89 ± 0.49 3.95 ± 0.52

Data are presented as mean ± standard deviation. Data extracted from supplementary information of Bian et al., Molecular Pharmaceutics, 2025.[1]

Table 2: Tumor-to-Organ Ratios of [18F]F-FAPI-FUSCC-07 and Comparator Tracers (1h p.i.)

Ratio[18F]F-FAPI-FUSCC-07[18F]F-FAPI-42[18F]F-FAPI-74
Tumor/Blood5.323.163.43
Tumor/Muscle18.0810.2411.29
Tumor/Liver4.042.102.24
Tumor/Kidney2.101.351.42

Ratios calculated from the mean %ID/g values in Table 1.

Experimental Protocols

In Vitro Cell Uptake Assay

Objective: To determine the specific uptake of [18F]F-FAPI-FUSCC-07 in FAP-expressing cells.

Materials:

  • FAP-expressing cells (e.g., U87MG) and a FAP-negative control cell line.

  • Cell culture medium and supplements.

  • [18F]F-FAPI-FUSCC-07.

  • Non-radiolabeled FAP inhibitor (for blocking experiment).

  • Phosphate-buffered saline (PBS).

  • 0.1 M NaOH.

  • Gamma counter.

Procedure:

  • Seed cells in 24-well plates and allow them to adhere overnight.

  • On the day of the experiment, wash the cells twice with warm PBS.

  • Add 0.5 mL of incubation medium containing a known concentration of [18F]F-FAPI-FUSCC-07 to each well.

  • For blocking experiments, add a 100-fold molar excess of a non-radiolabeled FAP inhibitor to designated wells 15 minutes prior to the addition of the radiotracer.

  • Incubate the plates at 37°C for various time points (e.g., 30, 60, 120 minutes).

  • After incubation, remove the medium and wash the cells twice with cold PBS.

  • Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 10 minutes at room temperature.

  • Collect the cell lysates and measure the radioactivity using a gamma counter.

  • Calculate the percentage of applied dose per million cells.

In Vivo Biodistribution Study in Tumor-Bearing Mice

Objective: To evaluate the biodistribution and tumor uptake of [18F]F-FAPI-FUSCC-07 in a preclinical tumor model.

Materials:

  • Tumor-bearing mice (e.g., U87MG xenografts).

  • [18F]F-FAPI-FUSCC-07.

  • Anesthesia (e.g., isoflurane).

  • Gamma counter.

  • Calibrated scale.

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Administer a known amount of [18F]F-FAPI-FUSCC-07 (e.g., 3.7 MBq) via tail vein injection.

  • At predetermined time points post-injection (e.g., 1, 2, and 4 hours), euthanize a cohort of mice.

  • Dissect major organs (blood, heart, lung, liver, spleen, pancreas, stomach, intestine, kidney, muscle, bone) and the tumor.

  • Weigh each tissue sample.

  • Measure the radioactivity in each tissue sample and in an aliquot of the injected dose (standard) using a gamma counter.

  • Calculate the tracer uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Experimental_Workflow_for_Fapi_fuscc_07_Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture FAP-expressing Cell Culture Uptake_Assay Cellular Uptake & Blocking Assay Cell_Culture->Uptake_Assay Radiolabeling [18F]F-FAPI-FUSCC-07 Radiolabeling Radiolabeling->Uptake_Assay Tracer_Injection Tracer Administration Radiolabeling->Tracer_Injection Data_Analysis_invitro Quantify Specific Uptake Uptake_Assay->Data_Analysis_invitro Tumor_Model Tumor Model Development Tumor_Model->Tracer_Injection PET_CT_Imaging Micro-PET/CT Imaging Tracer_Injection->PET_CT_Imaging Biodistribution Ex Vivo Biodistribution Tracer_Injection->Biodistribution Data_Analysis_invivo Calculate %ID/g & Tumor-to-Background Ratios PET_CT_Imaging->Data_Analysis_invivo Biodistribution->Data_Analysis_invivo

Caption: Experimental workflow for evaluating this compound.

FAP_Expression_Signaling_Pathway cluster_nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad Smad Complex TGFbR->Smad Activates Nucleus Nucleus Smad->Nucleus Translocates to FAP_Gene FAP Gene FAP_mRNA FAP mRNA FAP_Gene->FAP_mRNA Transcription FAP_Protein FAP Protein (on Cancer-Associated Fibroblast) FAP_mRNA->FAP_Protein Translation

Caption: TGF-β signaling pathway regulating FAP expression.

Troubleshooting_Logic High_Off_Target High Off-Target Uptake Check_Dose Is Injected Mass Optimized? High_Off_Target->Check_Dose Optimize_Dose Optimize Injected Mass Check_Dose->Optimize_Dose No Perform_Blocking Perform Blocking Study Check_Dose->Perform_Blocking Yes Check_FAP Is FAP Expression Confirmed? Confirm_FAP Confirm FAP Expression (IHC/Western Blot) Check_FAP->Confirm_FAP No Optimize_Time Optimize Imaging Time Check_FAP->Optimize_Time Yes Low_TBR Low Tumor-to-Background Ratio Low_TBR->Check_FAP

Caption: Troubleshooting logic for this compound experiments.

References

Fapi-fuscc-07 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Fapi-fuscc-07 and its derivatives. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to ensure the integrity of your experiments.

Stability and Storage Conditions

Proper storage and handling of this compound are critical for maintaining its chemical integrity and biological activity. While specific details for the non-radiolabeled compound should always be confirmed with the Certificate of Analysis (CoA) provided by the manufacturer, studies on its radiolabeled analogs provide valuable insights into its stability profile.

Summary of Quantitative Stability Data

The following table summarizes the stability data for radiolabeled this compound analogs as reported in preclinical studies.

CompoundMediumTimeStability
[¹⁸F]F-FAPI-FUSCC-07Phosphate-Buffered Saline (PBS)Not SpecifiedHigh Stability[1]
[¹⁸F]F-FAPI-FUSCC-07Fetal Bovine Serum (FBS)Not SpecifiedHigh Stability[1]
[⁶⁸Ga]Ga-FAPI-FUSCC-IIPhosphate-Buffered Saline (PBS)At least 3 hoursStable
[⁶⁸Ga]Ga-FAPI-FUSCC-IIFetal Bovine Serum (FBS)At least 3 hoursStable
[⁶⁸Ga]Ga-FAPI-FUSCC-IIHuman SerumAt least 3 hoursStable

Note: For non-radiolabeled this compound, it is often shipped at room temperature, but long-term storage conditions should be strictly followed as per the manufacturer's CoA.

Experimental Protocols

In Vitro Stability Assay for Radiolabeled this compound

This protocol outlines a general method for assessing the stability of radiolabeled this compound in biological media.

Objective: To determine the in vitro stability of radiolabeled this compound in phosphate-buffered saline (PBS) and serum (fetal bovine or human).

Materials:

  • Radiolabeled this compound ([¹⁸F]F-FAPI-FUSCC-07 or [⁶⁸Ga]Ga-FAPI-FUSCC-II)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fetal Bovine Serum (FBS) or Human Serum

  • Incubator at 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)

  • Centrifuge

Procedure:

  • Add a small volume (e.g., 5-10 µL) of the radiolabeled this compound solution to 500 µL of PBS or serum in a microcentrifuge tube.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 30, 60, 120, 180 minutes), take an aliquot of the mixture.

  • For serum samples, precipitate the proteins by adding an equal volume of cold acetonitrile. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the proteins.

  • Collect the supernatant for analysis. For PBS samples, direct analysis can be performed.

  • Analyze the samples by radio-HPLC to separate the intact radiolabeled compound from any potential radiometabolites or degradation products.

  • Quantify the percentage of intact radiolabeled this compound at each time point by integrating the area under the corresponding peak in the radio-chromatogram.

Troubleshooting Guide and FAQs

This section addresses common issues and questions related to the stability and storage of this compound.

Q1: My non-radiolabeled this compound has been at room temperature for a few days. Is it still usable?

A1: The compound is shipped at room temperature, which suggests short-term stability under these conditions. However, for long-term storage, it is crucial to adhere to the conditions specified in the Certificate of Analysis. If you have any doubts about the material's integrity, it is recommended to perform a quality control check (e.g., by HPLC) before use.

Q2: I am observing unexpected results in my cell-based assays. Could it be related to the stability of this compound in my culture medium?

A2: This is possible. While radiolabeled this compound has shown high stability in fetal bovine serum, the complex composition of cell culture media, including various supplements, could potentially affect its stability.[1] It is advisable to prepare fresh working solutions of this compound in your specific cell culture medium immediately before each experiment.

Q3: How should I prepare stock solutions of non-radiolabeled this compound?

A3: The solubility and appropriate solvents for this compound should be detailed in the product datasheet or CoA. Generally, organic solvents like DMSO are used to prepare concentrated stock solutions. To minimize degradation, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature, typically -20°C or -80°C.

Q4: I am working with a radiolabeled version of this compound. For how long can I use it after preparation?

A4: Studies on [⁶⁸Ga]Ga-FAPI-FUSCC-II have shown it to be stable for at least 3 hours in serum. The usable window for your radiolabeled compound will also depend on the half-life of the radioisotope. It is best practice to use the radiolabeled compound as soon as possible after synthesis and purification and to perform in vitro stability tests to establish a reliable timeframe for your specific experimental conditions.

Visual Guides

Logical Workflow for Handling and Storage of this compound

Fapi_fuscc_07_Handling_Workflow cluster_receipt Receiving Compound cluster_storage_prep Initial Handling and Storage cluster_experiment Experimental Use receive Receive this compound (Shipped at Room Temperature) check_coa Consult Certificate of Analysis (CoA) for Storage Conditions receive->check_coa Immediate Action prepare_stock Prepare Stock Solution (e.g., in DMSO) check_coa->prepare_stock aliquot Aliquot Stock Solution prepare_stock->aliquot store Store Aliquots at Recommended Temperature (e.g., -20°C or -80°C) aliquot->store Avoid Freeze-Thaw thaw Thaw a Single Aliquot store->thaw For Each Experiment prepare_working Prepare Fresh Working Solution in Experimental Buffer/Medium thaw->prepare_working perform_exp Perform Experiment prepare_working->perform_exp discard Discard Unused Working Solution perform_exp->discard

Caption: Workflow for proper handling and storage of this compound.

References

Technical Support Center: Enhancing Fapi-fuscc-07 Signal in Low FAP-Expressing Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fapi-fuscc-07. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound for PET imaging. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a special focus on enhancing the signal in tumors with low Fibroblast Activation Protein (FAP) expression.

Troubleshooting Guide

This guide provides solutions to common issues that may arise when working with this compound in low FAP-expressing tumor models.

Question: Why am I observing a low tumor-to-background signal with this compound in my tumor model?

Answer: A low tumor-to-background ratio can be attributed to several factors. Firstly, it is crucial to confirm the FAP expression level in your specific tumor model. What is considered "high" FAP expression in one tumor type may be considered "low" in another. Secondly, suboptimal imaging parameters or tracer administration can also contribute to a poor signal.

Recommended Actions:

  • Quantify FAP Expression: Before proceeding with extensive imaging studies, determine the FAP expression level in your tumor model using the protocols provided in the "Experimental Protocols" section. This will establish a baseline and confirm if you are indeed working with a low FAP-expressing model.

  • Optimize Imaging Protocol: Ensure that the injected dose of this compound and the imaging time point are optimized for your specific model. A dose-escalation study may be necessary to find the optimal concentration of the tracer.

  • Consider Signal Enhancement Strategies: If FAP expression is confirmed to be low, explore the signal enhancement strategies detailed below.

Question: How can I enhance the this compound signal in my confirmed low FAP-expressing tumor model?

Answer: There are several advanced strategies you can employ to amplify the signal from this compound in tumors with low target expression. These methods are designed to either increase the local concentration of the radionuclide or enhance the expression of the FAP target itself.

Recommended Strategies:

  • Pre-targeting Strategy: This two-step approach separates the tumor targeting from the delivery of the radioactive payload. First, a non-radioactive, FAP-targeting molecule modified with a "tag" is administered and allowed to accumulate at the tumor site. Subsequently, a radiolabeled "probe" that specifically binds to the tag is injected. This method can significantly improve the tumor-to-background ratio by allowing the unbound targeting molecule to clear from circulation before the radioactivity is introduced. A detailed protocol for a pre-targeting approach adaptable for this compound is available in the "Experimental Protocols" section.

  • Signal Amplification with Nanoparticles: Nanoparticles can be engineered to carry a large number of this compound molecules or radionuclides, thereby amplifying the signal at the tumor site. These nanoparticles can be designed for passive accumulation in the tumor via the enhanced permeability and retention (EPR) effect or actively targeted to FAP. A general protocol for utilizing signal amplification nanoparticles is provided in the "Experimental Protocols" section.

  • Upregulation of FAP Expression: Pre-treating the tumor-bearing animals with certain biological agents can increase the expression of FAP on cancer-associated fibroblasts (CAFs). Transforming Growth Factor-beta (TGF-β) has been shown to upregulate FAP expression. A detailed protocol for inducing FAP expression using TGF-β is available in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Question: What is this compound and what is its mechanism of action?

Answer: this compound is a novel, small-molecule inhibitor of Fibroblast Activation Protein (FAP) that can be labeled with a positron-emitting radionuclide, such as Fluorine-18, for PET imaging. FAP is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers, while its expression in healthy tissues is limited. This compound binds with high affinity to FAP, allowing for the visualization of FAP-expressing tumors. Preclinical studies have shown that this compound exhibits high stability and favorable pharmacokinetic properties, leading to high-contrast images.

Question: What are considered "low" and "high" FAP-expressing tumors?

Answer: FAP expression is heterogeneous across different tumor types. Generally, tumors such as breast, pancreatic, esophageal, and lung cancer are considered to have high FAP expression. In contrast, renal cell carcinoma and certain subtypes of other cancers may exhibit low FAP expression. It is essential to quantify FAP expression in your specific model system to determine if it falls into the low-expression category. The table below provides a summary of FAP expression levels in various cancers.

Data Presentation

Table 1: FAP Expression Levels in Various Human Cancers

Cancer TypePercentage of FAP-Positive CasesStaining Intensity/Notes
Breast CancerHighHigh expression noted in invasive ductal, mixed, and lobular carcinomas[1]
Pancreatic CancerHighHigh expression noted[1]
Esophageal CancerHighHigh expression noted[1]
Lung CancerHighHigh expression noted[1]
Colorectal Cancer~90%Significantly higher in tumors versus non-tumoral tissue
Ovarian CancerHigh
SarcomaHighAmong the highest average SUVmax in FAPI-PET studies
Renal Cell CarcinomaLowLeast prevalent FAP expression[1]
Follicular LymphomaLow[1]
MyelomaLow[1]

Table 2: Correlation of FAP Immunohistochemistry (IHC) Score with ⁶⁸Ga-FAPI PET SUVmax

FAP IHC ScoreMean ⁶⁸Ga-FAPI SUVmax (95% CI)
0 (Negative)1.2 (0.8-1.6)
1 (Weak)1.9 (0.4-3.3)
2 (Moderate)3.9 (2.8-4.9)
3 (Strong)7.4 (4.5-10.3)

Data from a study correlating FAP IHC scores with ⁶⁸Ga-FAPI-46 PET SUVmax values in various solid tumors. This provides a useful reference for interpreting this compound PET signals.

Experimental Protocols

Protocol 1: Quantification of FAP Expression by Immunohistochemistry (IHC)

This protocol provides a general guideline for staining FAP in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or equivalent clearing agent

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody: Anti-FAP antibody

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5-10 minutes each).

    • Immerse slides in 100% ethanol (2 changes, 3-5 minutes each).

    • Immerse slides in 95% ethanol (1 change, 3-5 minutes).

    • Immerse slides in 70% ethanol (1 change, 3-5 minutes).

    • Rinse slides in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Antigen Retrieval Solution.

    • Heat using a microwave or water bath according to the antibody manufacturer's recommendations.

    • Allow slides to cool to room temperature.

    • Rinse with deionized water and then PBS.

  • Staining:

    • Incubate slides with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

    • Incubate with Blocking Buffer for 30-60 minutes.

    • Incubate with the primary anti-FAP antibody at the recommended dilution overnight at 4°C.

    • Rinse with PBS.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS.

  • Detection and Counterstaining:

    • Incubate with DAB substrate solution until the desired brown color develops.

    • Rinse with deionized water.

    • Counterstain with hematoxylin.

    • Rinse with running tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol and clear in xylene.

    • Apply a coverslip with mounting medium.

Scoring: FAP staining is typically observed in the cytoplasm and membrane of CAFs. A semi-quantitative H-score can be calculated by multiplying the staining intensity (0=none, 1=weak, 2=moderate, 3=strong) by the percentage of positive cells.

Protocol 2: Pre-targeting Strategy using Bioorthogonal Click Chemistry

This protocol describes a two-step pre-targeting strategy adaptable for this compound using the tetrazine (Tz) and trans-cyclooctene (B1233481) (TCO) bioorthogonal reaction.

Step 1: Administration of the Targeting Agent

  • Synthesize or obtain a modified FAP inhibitor (similar in structure to this compound) conjugated to trans-cyclooctene (TCO).

  • Administer the FAPi-TCO conjugate intravenously to the tumor-bearing animal at an optimized dose.

  • Allow for a predetermined "pre-targeting interval" (typically 24-48 hours) for the FAPi-TCO to accumulate in the tumor and for the unbound conjugate to clear from circulation.

Step 2: Administration of the Radiolabeled Probe

  • Synthesize and radiolabel a tetrazine (Tz) derivative with ¹⁸F (for use with this compound). This will be your ¹⁸F-Tz probe.

  • After the pre-targeting interval, administer the ¹⁸F-Tz probe intravenously.

  • The ¹⁸F-Tz will rapidly react with the TCO-tagged FAP inhibitor that has accumulated in the tumor via an in vivo click reaction.

  • Perform PET imaging at an optimized time point after the injection of the ¹⁸F-Tz probe (typically 1-4 hours).

Protocol 3: Upregulation of FAP Expression with TGF-β

This protocol outlines a method to increase FAP expression in a tumor xenograft model.

Materials:

  • Tumor-bearing mice (with a low FAP-expressing tumor model)

  • Recombinant human TGF-β1

  • Sterile PBS

Procedure:

  • In Vitro Validation (Optional but Recommended):

    • Culture the low FAP-expressing cancer cells or associated fibroblasts.

    • Treat the cells with varying concentrations of TGF-β1 (e.g., 1, 5, 10 ng/mL) for 24-48 hours.

    • Assess FAP expression levels via Western blot, qPCR, or flow cytometry to determine the optimal concentration and incubation time.

  • In Vivo Upregulation:

    • Once tumors are established in the xenograft model, administer TGF-β1. The route of administration (e.g., intratumoral, intraperitoneal) and dosing regimen should be optimized. A starting point could be intratumoral injections of TGF-β1 (e.g., 100 ng in 50 µL PBS) every 2-3 days for a week prior to imaging.

    • A control group should receive vehicle (PBS) injections.

  • Verification and Imaging:

    • After the treatment period, a subset of tumors can be excised to confirm FAP upregulation via IHC (Protocol 1).

    • Administer this compound and perform PET imaging as per your standard protocol.

    • Compare the PET signal in the TGF-β1 treated group to the control group.

Visualizations

Experimental_Workflow_for_Signal_Enhancement cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Enhancement Strategies cluster_3 Outcome low_signal Low this compound Signal quantify_fap Quantify FAP Expression (IHC/Flow) low_signal->quantify_fap optimize_imaging Optimize Imaging Protocol low_signal->optimize_imaging pretargeting Pre-targeting Strategy quantify_fap->pretargeting nanoparticles Signal Amplification Nanoparticles quantify_fap->nanoparticles upregulation Upregulate FAP Expression (TGF-β) quantify_fap->upregulation enhanced_signal Enhanced Tumor Signal pretargeting->enhanced_signal nanoparticles->enhanced_signal upregulation->enhanced_signal

Caption: Troubleshooting workflow for enhancing this compound signal.

Pretargeting_Strategy_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging inject_fapi_tco Inject FAPi-TCO Conjugate accumulation Accumulation at Tumor Site (24-48h) inject_fapi_tco->accumulation clearance Clearance of Unbound Conjugate accumulation->clearance inject_18f_tz Inject ¹⁸F-Tetrazine Probe clearance->inject_18f_tz click_reaction In Vivo Click Reaction at Tumor inject_18f_tz->click_reaction pet_imaging PET Imaging (1-4h post-injection) click_reaction->pet_imaging

Caption: Workflow for the pre-targeting strategy.

TGFb_Signaling_Pathway cluster_nucleus Cell Nucleus TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad Signaling (Smad2/3 Phosphorylation) TGFbR->Smad Nucleus Nucleus Smad->Nucleus FAP_gene FAP Gene Transcription FAP_protein Increased FAP Protein Expression FAP_gene->FAP_protein

Caption: TGF-β signaling pathway leading to FAP upregulation.

References

Fapi-fuscc-07 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using Fapi-fuscc-07 for PET imaging. The following sections offer troubleshooting advice and frequently asked questions to help resolve common issues and ensure high-quality imaging results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, specifically [18F]F-FAPI-FUSCC-07, is a novel fibroblast activation protein (FAP)-specific radiotracer developed for positron emission tomography (PET) imaging.[1][2][3] Its primary application is in oncology for imaging various cancers. It targets FAP, which is overexpressed in the stroma of more than 90% of epithelial neoplasms.[4]

Q2: What are the key advantages of this compound compared to other FAPI tracers?

A2: [18F]F-FAPI-FUSCC-07 has demonstrated several advantages, including high stability in phosphate-buffered saline and fetal bovine serum.[1][2][3] Clinical imaging has shown significantly higher tumor uptake and improved target-to-blood pool ratios compared to other tracers like [18F]F-FAPI-42 and [18F]F-FAPI-74.[1][2] This results in consistently superior image contrast across various cancer types.[1][2][3]

Q3: What is the expected biodistribution of this compound in preclinical models?

A3: In preclinical studies using U87MG tumor-bearing mice, [18F]F-FAPI-FUSCC-07 showed strong tumor uptake and prolonged retention.[1][2][3]

Troubleshooting Poor Image Quality

Poor image quality can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.

Initial Checks

If you are experiencing suboptimal image quality, start with these initial verification steps.

Start Start: Poor Image Quality Tracer_Prep Verify Tracer Integrity and Activity Start->Tracer_Prep Step 1 Animal_Prep Check Animal Model and Injection Tracer_Prep->Animal_Prep Step 2 Scanner_Settings Review Scanner Parameters Animal_Prep->Scanner_Settings Step 3 Data_Analysis Assess Reconstruction and Analysis Scanner_Settings->Data_Analysis Step 4 Good_Image Achieve Good Image Quality Data_Analysis->Good_Image

Caption: Initial Troubleshooting Workflow for this compound Imaging.

Problem: Low Tumor Uptake or High Background Signal

A common issue is faint tumor signal or high signal in non-target tissues, leading to poor image contrast.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Improper Tracer Storage or Handling Ensure the tracer was stored at the correct temperature and handled according to the manufacturer's protocol to prevent degradation.Maintained tracer stability and radiochemical purity.
Incorrect Tracer Dose Verify the injected dose is within the recommended range for the specific animal model and imaging system.Optimal tracer concentration at the target site.
Suboptimal Uptake Time Adjust the time between tracer injection and imaging. While this compound shows prolonged retention, the optimal window can vary.Maximized tumor-to-background ratio.
Poor Tumor Model Viability Confirm tumor viability and FAP expression levels in your cell line or animal model.Ensure the target protein is present for tracer binding.
Anesthesia Issues Ensure consistent and appropriate levels of anesthesia during uptake and imaging to avoid physiological variations affecting biodistribution.Stable physiological conditions for consistent tracer distribution.
Problem: Image Artifacts

Artifacts can appear as streaks, rings, or other distortions in the reconstructed image.

Start Image Artifacts Detected Patient_Motion Check for Patient/Animal Motion Start->Patient_Motion Motion_Correction Apply Motion Correction Algorithms Patient_Motion->Motion_Correction Motion Present Scanner_QC Perform Scanner Quality Control Patient_Motion->Scanner_QC No Motion Clear_Image Artifact-Free Image Motion_Correction->Clear_Image Reconstruction_Params Review Reconstruction Parameters Scanner_QC->Reconstruction_Params Reconstruction_Params->Clear_Image

References

Minimizing renal clearance of Fapi-fuscc-07

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fapi-fuscc-07. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this novel fibroblast activation protein (FAP) inhibitor radiotracer.

Frequently Asked Questions (FAQs)

Q1: We are observing high renal uptake of this compound in our preclinical models, which may limit its therapeutic efficacy and imaging contrast. What are the potential causes and solutions?

High renal clearance is a known challenge for many small molecule radiopharmaceuticals, including FAPi tracers. The primary reasons for this include:

  • Hydrophilicity: this compound possesses hydrophilic properties, which generally favor renal excretion.[1]

  • Low Molecular Weight: Small molecules are readily filtered by the glomerulus.

  • Lack of Protein Binding: Molecules not bound to plasma proteins are more easily cleared by the kidneys.

To address this, several strategies can be employed to reduce renal clearance. The most effective approach is to increase the hydrodynamic size of the tracer by conjugating it with an albumin binder.[2][3] This modification prolongs circulation time and reduces renal filtration.

Q2: What is the general mechanism of renal uptake for FAPi tracers?

While a specific signaling pathway for FAPi tracer uptake in the kidneys is not fully elucidated, the primary mechanism is understood to be glomerular filtration followed by partial reabsorption in the proximal tubules. The overall process is influenced by the tracer's size, charge, and lipophilicity. For many peptide-based radiopharmaceuticals, reabsorption is mediated by receptors like megalin and cubilin on proximal tubule cells.

Q3: How does the addition of an albumin binder affect the biodistribution of a FAPi tracer?

Conjugating a FAPi tracer with an albumin binder, such as a 4-(p-iodophenyl) butyric acid moiety or a truncated Evans blue analog, leads to several key changes in its pharmacokinetic profile:[2][3][4]

  • Prolonged Blood Circulation: The tracer binds to albumin in the bloodstream, effectively increasing its size and preventing rapid renal clearance.

  • Increased Tumor Uptake and Retention: The longer circulation time allows for greater accumulation of the tracer in the tumor tissue.[2][3]

  • Altered Excretion Route: A shift from predominantly renal to a more mixed or hepatobiliary excretion pathway can be observed.

Troubleshooting Guide

Issue: High Background Signal in Kidneys During Imaging

Potential Cause 1: Intrinsic properties of the FAPi tracer.

  • Solution: As discussed, chemical modification is the most direct solution. Consider synthesizing a derivative of this compound with an albumin-binding moiety. This will increase its plasma protein binding and reduce renal filtration.

Potential Cause 2: Suboptimal imaging time point.

  • Solution: While FAPi tracers are known for rapid tumor uptake, imaging at very early time points might still show high background from renal clearance. Experiment with delayed imaging time points (e.g., 2, 4, or even 24 hours post-injection) to allow for clearance from non-target organs like the kidneys, especially after modification with an albumin binder.

Issue: Difficulty in Synthesizing an Albumin-Binder Conjugated this compound

Potential Cause 1: Inefficient conjugation chemistry.

  • Solution: Ensure that the chosen linker between this compound and the albumin binder is appropriate and that the reaction conditions (e.g., solvent, temperature, stoichiometry) are optimized. Refer to established protocols for similar conjugations.

Potential Cause 2: Purity of the final product.

  • Solution: Thorough purification of the conjugated tracer is critical. Use high-performance liquid chromatography (HPLC) to separate the desired product from unreacted starting materials and byproducts. Impurities can alter the biodistribution profile.

Data Summary

The following tables summarize the impact of albumin binder conjugation on the biodistribution of FAPi tracers, demonstrating the potential for reduced renal uptake.

Table 1: Biodistribution of ¹⁷⁷Lu-labeled FAPI-04 and its Albumin Binder Conjugates in Pancreatic Cancer PDX-bearing Mice (%ID/g)

Organ¹⁷⁷Lu-FAPI-04 (2 h p.i.)¹⁷⁷Lu-TEFAPI-06 (2 h p.i.)¹⁷⁷Lu-TEFAPI-07 (2 h p.i.)
Blood0.20 ± 0.0410.53 ± 1.5815.21 ± 2.13
Kidney2.54 ± 0.45 4.32 ± 0.76 5.18 ± 0.93
Tumor9.87 ± 1.2115.67 ± 2.3518.98 ± 2.85

Data adapted from a study on FAPI-04 derivatives. TEFAPI-06 and TEFAPI-07 are albumin binder-conjugated versions of FAPI-04.[3] Note that while initial kidney uptake may appear higher with albumin binders due to prolonged circulation, the clearance from other tissues is significantly slower, leading to improved tumor-to-background ratios at later time points.

Table 2: Tumor-to-Organ Ratios of ¹⁷⁷Lu-labeled FAPI-04 and its Albumin Binder Conjugates (24 h p.i.)

Ratio¹⁷⁷Lu-FAPI-04¹⁷⁷Lu-TEFAPI-06¹⁷⁷Lu-TEFAPI-07
Tumor/Blood49.351.491.25
Tumor/Kidney3.89 3.63 3.66

Data adapted from the same study as Table 1.[3] These ratios at a later time point highlight the improved contrast with albumin binder conjugation.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of an Albumin Binder to a FAPi Tracer

This protocol provides a general workflow for the chemical modification of a FAPi tracer like this compound with an albumin binder.

  • Selection of Albumin Binder and Linker: Choose a suitable albumin binder (e.g., 4-(p-iodophenyl)butyric acid or an Evans blue derivative) and a linker with appropriate functional groups for conjugation (e.g., an amino or carboxyl group).

  • Activation of Carboxylic Acids: If using a carboxyl-containing component, activate it using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF (Dimethylformamide).

  • Conjugation Reaction: Add the FAPi tracer (with a corresponding reactive group, e.g., an amine) to the activated albumin binder solution. Allow the reaction to proceed at room temperature for several hours or until completion, monitoring by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Purification: Purify the crude product using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by analytical HPLC, LC-MS, and NMR (Nuclear Magnetic Resonance) spectroscopy.

Protocol 2: In Vivo Biodistribution Study in Tumor-Bearing Mice
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing xenograft tumors that express FAP (e.g., HT-1080-FAP).

  • Radiolabeling: Radiolabel this compound and its albumin-binder-conjugated derivative with a suitable radionuclide (e.g., ¹⁷⁷Lu for therapeutic studies or ⁶⁸Ga for PET imaging) according to established procedures.

  • Injection: Administer a defined amount of the radiolabeled tracer (typically 1-5 MBq) to each mouse via tail vein injection.

  • Tissue Harvesting: At selected time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize the mice (n=3-5 per group per time point).

  • Organ Collection and Weighing: Dissect and collect major organs (blood, heart, lung, liver, spleen, kidney, muscle, bone, and tumor). Weigh each sample.

  • Radioactivity Measurement: Measure the radioactivity in each organ using a gamma counter.

  • Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

experimental_workflow Experimental Workflow for Evaluating Modified this compound cluster_synthesis Chemical Synthesis & Modification cluster_evaluation Preclinical Evaluation cluster_analysis Data Analysis s1 This compound Precursor s3 Conjugation Reaction s1->s3 s2 Albumin Binder Moiety s2->s3 s4 Purification (HPLC) s3->s4 s5 Characterization (LC-MS, NMR) s4->s5 e1 Radiolabeling s5->e1 Modified this compound e2 In Vitro Cell Binding Assays e1->e2 e3 In Vivo Biodistribution Studies e1->e3 e4 PET/SPECT Imaging e3->e4 a1 Calculate %ID/g e4->a1 a2 Determine Tumor-to-Organ Ratios a1->a2 a3 Compare Modified vs. Unmodified Tracer a2->a3 logical_relationship Strategies to Minimize Renal Clearance of FAPi Tracers cluster_problem Problem cluster_causes Contributing Factors cluster_solutions Solutions cluster_methods Methods cluster_outcomes Expected Outcomes p1 High Renal Clearance of this compound c1 Low Molecular Weight p1->c1 c2 Hydrophilicity p1->c2 c3 Low Plasma Protein Binding p1->c3 s1 Increase Hydrodynamic Size c1->s1 c3->s1 m1 Conjugate with Albumin Binder s1->m1 o1 Reduced Renal Filtration m1->o1 o2 Prolonged Blood Circulation m1->o2 o3 Increased Tumor Uptake m1->o3

References

Quality control procedures for [18F]F-FAPI-FUSCC-07

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control procedures for the novel fibroblast activation protein (FAP) targeted radiotracer, [18F]F-FAPI-FUSCC-07.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control parameters for [18F]F-FAPI-FUSCC-07?

A1: The critical quality control parameters for [18F]F-FAPI-FUSCC-07, ensuring its safety and efficacy for preclinical and potential clinical use, include:

  • Physical Characteristics: Visual inspection for clarity and absence of particulate matter. The solution should be a colorless, transparent liquid.[1]

  • pH: The pH of the final product should be within a physiologically acceptable range, typically between 7.0 and 7.5.[1]

  • Radionuclidic Purity: Confirmation of the identity of the radionuclide as Fluorine-18.

  • Radiochemical Purity (RCP): Determination of the percentage of the total radioactivity in the desired chemical form of [18F]F-FAPI-FUSCC-07. A high RCP is crucial to minimize off-target radiation exposure and ensure accurate imaging results.[1][2]

  • Specific Activity: The amount of radioactivity per unit mass of the compound, typically expressed in GBq/µmol.[1]

  • Residual Solvents: Quantification of any remaining solvents from the synthesis process to ensure they are below acceptable safety limits.

  • Sterility and Endotoxins: For clinical applications, the product must be sterile and tested for bacterial endotoxins to prevent pyrogenic reactions.[3][4]

Q2: What is the typical radiochemical yield and synthesis time for 18F-labeled FAPI tracers?

A2: While specific data for [18F]F-FAPI-FUSCC-07 is emerging, data from similar 18F-labeled FAPI tracers can provide an estimate. For example, the automated synthesis of [18F]AlF-NOTA-FAPI-04 takes about 25 minutes with a radiochemical yield of 26.4 ± 1.5%.[1][2] Another tracer, [18F]AlF-P-FAPI, has a synthesis time of approximately 42 minutes and a non-decay corrected radiochemical yield of 32 ± 6%.[5]

Q3: How stable is [18F]F-FAPI-FUSCC-07 in vitro?

A3: Preclinical studies of novel 18F-labeled FAP tracers generally show high stability. For instance, [18F]AlF-P-FAPI and [18F]FAPI-42 demonstrate high stability in PBS and mouse serum at 37°C for up to 2 hours.[5] Similarly, [18F]AlF-H3RESCA-FAPI also shows good stability in both PBS and FBS.[6] It is expected that [18F]F-FAPI-FUSCC-07 would exhibit comparable stability.

Troubleshooting Guides

This section addresses common issues that may arise during the quality control of [18F]F-FAPI-FUSCC-07.

Issue 1: Low Radiochemical Purity (RCP)
Potential Cause Recommended Action
Suboptimal Labeling Conditions - Verify the pH of the reaction mixture. - Check the reaction temperature and time. - Ensure the precursor is of high quality and not degraded.
Impure Reagents or Solvents - Use fresh, high-purity reagents and solvents. - Filter all solutions before use.
Inefficient Purification - Optimize the solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) purification method. - Check the condition of the SPE cartridge or HPLC column.
Radiolysis - Minimize the synthesis time. - Consider the use of a radical scavenger.
Issue 2: Low Radiochemical Yield (RCY)
Potential Cause Recommended Action
Inefficient Trapping of [18F]Fluoride - Check the condition and pre-conditioning of the anion exchange cartridge.
Incomplete Elution of [18F]Fluoride - Ensure the complete transfer of the elution solvent to the cartridge.
Presence of Metal Ion Impurities - Use metal-free hardware and reagents to avoid interference with the labeling reaction.[2]
Suboptimal Reaction Conditions - Re-evaluate and optimize the reaction temperature, time, and precursor concentration.
Issue 3: Out-of-Specification pH
Potential Cause Recommended Action
Incorrect Buffer Composition - Verify the concentration and pH of the buffers used for formulation.
Carryover from Synthesis - Ensure efficient removal of acidic or basic reagents during the purification step.

Quantitative Data Summary

The following table summarizes typical quality control specifications for 18F-labeled FAPI tracers, which can serve as a benchmark for [18F]F-FAPI-FUSCC-07.

Parameter Specification / Typical Value Analytical Method Reference
Appearance Colorless, transparent solutionVisual Inspection[1]
pH 7.0 - 7.5pH meter[1]
Radiochemical Purity (RCP) ≥ 95%Radio-HPLC[6][7]
Radiochemical Yield (non-decay corrected) 25 - 35%Calculation[2][5]
Specific Activity > 40 GBq/µmolCalculation based on HPLC[1][2]
Residual Solvents (e.g., Acetonitrile) < 410 ppmGas Chromatography (GC)
Bacterial Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test[4]
Sterility No microbial growthIncubation in culture media[3][4]

Experimental Protocols

Radiochemical Purity Determination by Radio-HPLC

This method is used to separate and quantify the different radioactive species in the final product.

Methodology:

  • System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a radioactivity detector.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid) is commonly used. The exact gradient will need to be optimized for [18F]F-FAPI-FUSCC-07.

  • Flow Rate: Typically 1 mL/min.

  • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject a sample of the final [18F]F-FAPI-FUSCC-07 solution.

    • Monitor the chromatogram from both the UV and radioactivity detectors.

    • Identify the peak corresponding to [18F]F-FAPI-FUSCC-07 by comparing its retention time with that of a non-radioactive reference standard.

    • Calculate the radiochemical purity by integrating the area of the desired radioactive peak and dividing it by the total area of all radioactive peaks in the chromatogram.

Visualizations

General Quality Control Workflow for [18F]F-FAPI-FUSCC-07

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing Synthesis [18F]F-FAPI-FUSCC-07 Synthesis Purification Purification (SPE/HPLC) Synthesis->Purification Visual Visual Inspection Purification->Visual pH_Test pH Measurement Visual->pH_Test RCP_Test Radiochemical Purity (Radio-HPLC) pH_Test->RCP_Test SA_Test Specific Activity RCP_Test->SA_Test RS_Test Residual Solvents (GC) SA_Test->RS_Test Sterility_Endotoxin Sterility & Endotoxin (for clinical use) RS_Test->Sterility_Endotoxin Release Release for Use Sterility_Endotoxin->Release Reject Reject Batch Sterility_Endotoxin->Reject

Caption: A flowchart illustrating the key steps in the quality control process for [18F]F-FAPI-FUSCC-07.

Troubleshooting Logic for Low Radiochemical Purity

Troubleshooting_RCP Start Low Radiochemical Purity Detected Check_HPLC Verify HPLC System (Column, Mobile Phase, Detector) Start->Check_HPLC Analyze_Peaks Analyze Impurity Peaks Check_HPLC->Analyze_Peaks Check_Labeling Review Labeling Conditions (pH, Temp, Time) Analyze_Peaks->Check_Labeling Check_Reagents Check Reagent Quality (Precursor, Solvents) Analyze_Peaks->Check_Reagents Check_Purification Evaluate Purification Step (SPE/HPLC) Analyze_Peaks->Check_Purification Optimize Optimize Process Check_Labeling->Optimize Check_Reagents->Optimize Check_Purification->Optimize

Caption: A decision-making diagram for troubleshooting low radiochemical purity results.

References

Validation & Comparative

A Head-to-Head Comparison of FAPI-fuscc-07 and FAPI-42 for Tumor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent study has provided a direct comparison of two promising radiotracers, [18F]Fapi-fuscc-07 and [18F]FAPI-42, for positron emission tomography (PET) imaging of fibroblast activation protein (FAP) in various cancers. The findings indicate that [18F]this compound demonstrates superior performance in key imaging metrics, suggesting its potential as a more effective agent for cancer diagnosis and staging.

Fibroblast activation protein is highly expressed in the stroma of a wide range of tumors, making it an attractive target for diagnostic imaging. FAP-inhibitor (FAPI) based radiotracers have shown great promise in overcoming some of the limitations of the most commonly used PET tracer, [18F]FDG. This guide provides a comprehensive comparison of [18F]this compound and [18F]FAPI-42, summarizing key preclinical and clinical data.

Performance Data Summary

A direct comparative study has demonstrated that [18F]F-FAPI-FUSCC-07 offers significantly higher tumor uptake and improved target-to-blood pool ratios in comparison to [18F]F-FAPI-42.[1][2][3] This results in superior image contrast for [18F]F-FAPI-FUSCC-07 in most cancer types evaluated.[1][2][3]

Preclinical Data: U87MG Tumor-Bearing Mice
Parameter[18F]this compound[18F]FAPI-42
Tumor Uptake (1 h p.i.) HighModerate
Tumor Retention ProlongedNot specified in comparative study
In Vivo Specificity Confirmed via blocking studiesNot specified in comparative study
Clinical Data: Head-to-Head Human Studies
Parameter[18F]this compound[18F]FAPI-42
Tumor Uptake (SUVmax) Higher trendLower trend
Tumor-to-Blood Pool Ratio Significantly HigherLower
Image Contrast Superior in most casesInferior in most cases

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments performed in the comparative studies of [18F]this compound and [18F]FAPI-42.

In Vitro Cell Uptake Assay
  • Cell Culture: Human glioma U87MG cells, known to express FAP, were cultured in appropriate media until confluent.

  • Tracer Incubation: Cells were incubated with either [18F]this compound or [18F]FAPI-42 at a concentration of 1 µCi/mL for varying time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • Washing: After incubation, the cells were washed three times with ice-cold phosphate-buffered saline (PBS) to remove unbound tracer.

  • Lysis and Measurement: Cells were lysed, and the radioactivity in the cell lysate was measured using a gamma counter.

  • Data Analysis: Cellular uptake was expressed as a percentage of the added dose per million cells.

Animal PET/CT Imaging
  • Animal Model: U87MG tumor-bearing mice were used for in vivo imaging studies.

  • Tracer Administration: Mice were injected intravenously with approximately 200 µCi of either [18F]this compound or [18F]FAPI-42.

  • Imaging Protocol: Dynamic or static PET scans were acquired at specified time points post-injection (e.g., 30, 60, 120 minutes). A CT scan was performed for attenuation correction and anatomical localization.

  • Image Analysis: Regions of interest (ROIs) were drawn on the PET images corresponding to the tumor and various organs. The standardized uptake value (SUV) was calculated to quantify tracer accumulation.

Human PET/CT Imaging
  • Patient Preparation: Patients were required to fast for at least 6 hours prior to the scan.

  • Tracer Injection: Patients received an intravenous injection of [18F]this compound or [18F]FAPI-42, with the administered dose adjusted based on body weight.

  • Uptake Time: An uptake period of 60 minutes is standard for FAPI imaging.[4][5]

  • Image Acquisition: A whole-body PET/CT scan was performed from the head to the mid-thigh.

  • Image Analysis: The maximum SUV (SUVmax) was determined for tumor lesions and various organs to assess tracer uptake. Tumor-to-background ratios (TBRs) were calculated by dividing the SUVmax of the tumor by the SUVmean of a background region (e.g., blood pool in the aorta or liver).

Signaling and Experimental Workflow

The following diagrams illustrate the general signaling pathway of Fibroblast Activation Protein and a typical experimental workflow for comparing FAPI tracers.

FAP_Signaling_Pathway Fibroblast Activation Protein (FAP) Signaling cluster_downstream Downstream Effects TGFb TGF-β Fibroblast Fibroblast TGFb->Fibroblast PDGF PDGF PDGF->Fibroblast IL6 IL-6 IL6->Fibroblast CAF Cancer-Associated Fibroblast (CAF) Fibroblast->CAF Activation FAP FAP Expression CAF->FAP ECM ECM Remodeling FAP->ECM Angiogenesis Angiogenesis FAP->Angiogenesis Immuno Immunosuppression FAP->Immuno Prolif Tumor Proliferation & Invasion FAP->Prolif

Caption: FAP Signaling Pathway in the Tumor Microenvironment.

Experimental_Workflow Comparative Workflow for FAPI Tracers cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation cluster_results Data Comparison & Conclusion invitro In Vitro Studies (Cell Uptake, Binding) invivo In Vivo Studies (Tumor-bearing Mice) invitro->invivo biodist Biodistribution invivo->biodist patient Patient Recruitment invivo->patient Translational Step data_comp Quantitative Comparison biodist->data_comp imaging PET/CT Imaging (this compound vs FAPI-42) patient->imaging analysis Image Analysis (SUVmax, TBR) imaging->analysis analysis->data_comp conclusion Conclusion on Tracer Performance data_comp->conclusion

Caption: Experimental workflow for comparing FAPI tracers.

Conclusion

The available evidence from preclinical and initial human studies suggests that [18F]this compound is a highly promising FAP-targeted radiotracer that may offer significant advantages over [18F]FAPI-42 for tumor imaging.[1][2][3] Its superior tumor uptake and target-to-background ratios can lead to improved image quality and potentially more accurate cancer detection and staging. Further larger-scale clinical trials are warranted to fully establish the clinical utility of [18F]this compound and its potential impact on patient management.

References

A Comparative Analysis of FAP-Targeting PET Tracers: Fapi-fuscc-07 vs. FAPI-74

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of oncological molecular imaging, Fibroblast Activation Protein (FAP) has emerged as a highly promising target for both diagnostic and therapeutic applications. This protein is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers, while its expression in healthy tissues is limited. This differential expression provides an excellent opportunity for targeted imaging and therapy. Among the growing family of FAP inhibitors (FAPIs) developed for Positron Emission Tomography (PET), [18F]F-Fapi-fuscc-07 and [18F]AlF-FAPI-74 have shown significant promise. This guide provides a comprehensive comparative analysis of these two tracers, supported by experimental data, to aid researchers and clinicians in selecting the appropriate agent for their needs.

Performance and Clinical Data

A key head-to-head comparative study has provided valuable insights into the performance of Fapi-fuscc-07 and FAPI-74.[1][2] Preclinical evaluations have demonstrated that [18F]F-Fapi-fuscc-07 exhibits high stability in both phosphate-buffered saline and fetal bovine serum.[1][2] In clinical settings, [18F]F-Fapi-fuscc-07 has shown significantly higher tumor uptake and improved target-to-blood pool ratios compared to [18F]F-FAPI-74.[1][2]

Quantitative Comparison of Tracer Performance
ParameterThis compoundFAPI-74Reference
Preclinical Stability High stability in PBS and FBSData not explicitly stated in comparative study, but generally considered stable[1][2]
Tumor Uptake (Clinical) Significantly higher than FAPI-74Lower than this compound[1][2]
Target-to-Blood Pool Ratio Improved compared to FAPI-74Lower than this compound[1][2]
Image Contrast Consistently superior in most casesGood, but generally lower than this compound[1][2]
Biodistribution and Dosimetry of FAPI-74

Studies on [18F]FAPI-74 have provided detailed information on its biodistribution and radiation dosimetry. The tracer is cleared through the renal system, and shows low nonspecific uptake in most normal organs.[3] The effective dose for [18F]FAPI-74 has been reported to be approximately 1.4 ± 0.2 mSv per 100 MBq administered, which is lower than that of [18F]FDG.[3]

OrganSUVmax (Mean ± SD or Range)Reference
Primary Lung Lesions >10[3]
Metastatic Lymph Nodes 8.86 (range, 3.51–23.33)[4]
Other Metastases 6.39 (range, 0.55-12.78)[4]
Various Cancers (Median) 9.39 (range, 1.83-25.28)[4]

Note: SUVmax values can vary significantly based on cancer type, patient-specific factors, and imaging protocols.

Experimental Protocols

The following sections detail the general methodologies for the synthesis and use of this compound and FAPI-74 in preclinical and clinical settings.

Synthesis and Radiolabeling

[18F]F-Fapi-fuscc-07: The synthesis of [18F]F-Fapi-fuscc-07 involves a multi-step process that is amenable to automation. The fluorine-18 (B77423) is produced via a cyclotron and then used to radiolabel a precursor molecule. The detailed, step-by-step synthesis protocol is proprietary to its developers, but the general principles follow standard radiochemistry procedures for 18F-labeling.

[18F]AlF-FAPI-74: The radiosynthesis of [18F]AlF-FAPI-74 is well-documented and can be performed using automated synthesizers. A common method is the one-pot, one-step process.

  • [18F]Fluoride Trapping: Aqueous [18F]fluoride is trapped on an anion exchange cartridge.

  • Elution: The [18F]fluoride is eluted from the cartridge.

  • Reaction: The eluted [18F]fluoride is reacted with a precursor solution containing aluminum chloride and the FAPI-74 precursor. This reaction is typically heated to facilitate labeling.

  • Purification: The reaction mixture is then purified to yield the final [18F]AlF-FAPI-74 product.

Preclinical Evaluation in Animal Models

Preclinical studies for both tracers typically involve the following steps:

  • Cell Culture: Human cancer cell lines with known FAP expression (e.g., U87MG glioma cells) are cultured.[1][2]

  • Animal Models: Tumor-bearing animal models are established, usually by subcutaneously injecting the cancer cells into immunodeficient mice.[1][2]

  • Tracer Administration: A defined dose of the radiolabeled FAPI tracer is administered intravenously to the tumor-bearing mice.

  • PET/CT Imaging: Dynamic or static PET/CT scans are acquired at various time points post-injection to assess the biodistribution and tumor uptake of the tracer.[1][2]

  • Biodistribution Studies: Following imaging, animals are euthanized, and organs of interest are harvested, weighed, and their radioactivity is measured using a gamma counter to provide a quantitative assessment of tracer distribution.[1][2]

Clinical Imaging Protocol

Clinical studies with both this compound and FAPI-74 generally follow a standardized PET/CT imaging protocol:

  • Patient Preparation: Typically, no special patient preparation such as fasting is required.

  • Tracer Injection: A sterile solution of the radiolabeled FAPI tracer is administered intravenously.

  • Uptake Time: Patients rest for a specific uptake period, usually around 60 minutes, to allow for tracer distribution and accumulation in target tissues.

  • PET/CT Imaging: Whole-body PET/CT scans are acquired.

  • Image Analysis: The resulting images are analyzed to identify areas of abnormal tracer uptake, and quantitative metrics such as the Standardized Uptake Value (SUV) are calculated.

Signaling Pathways and Experimental Workflows

Both this compound and FAPI-74 target Fibroblast Activation Protein (FAP), a serine protease with both dipeptidyl peptidase and endopeptidase activity. FAP plays a crucial role in the tumor microenvironment by remodeling the extracellular matrix and promoting tumor growth, migration, and invasion. Its expression is associated with the activation of several downstream signaling pathways, including the PI3K/Akt and Ras-ERK pathways.

FAP_Signaling_Pathway FAP Signaling Pathway in Cancer FAP Fibroblast Activation Protein (FAP) ECM Extracellular Matrix (ECM) Remodeling FAP->ECM Endopeptidase activity GrowthFactors Growth Factor Activation FAP->GrowthFactors Migration Cell Migration & Invasion ECM->Migration PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt Ras_ERK Ras/ERK Pathway GrowthFactors->Ras_ERK Proliferation Cell Proliferation PI3K_Akt->Proliferation PI3K_Akt->Migration Ras_ERK->Proliferation Angiogenesis Angiogenesis Ras_ERK->Angiogenesis

Caption: FAP signaling in the tumor microenvironment.

Experimental_Workflow General Experimental Workflow for FAPI Tracer Evaluation cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Synthesis Synthesis & Radiolabeling InVitro In Vitro Studies (Stability, Cell Uptake) Synthesis->InVitro InVivo In Vivo Studies (Animal Models, PET/CT) InVitro->InVivo Biodistribution Ex Vivo Biodistribution InVivo->Biodistribution Patient Patient Recruitment Biodistribution->Patient Translation to Clinic TracerAdmin Tracer Administration Patient->TracerAdmin Imaging PET/CT Imaging TracerAdmin->Imaging Analysis Image & Data Analysis Imaging->Analysis

Caption: Workflow for FAPI tracer development and evaluation.

Conclusion

Both [18F]F-Fapi-fuscc-07 and [18F]AlF-FAPI-74 are promising PET tracers for imaging FAP expression in tumors. The available comparative data suggests that [18F]F-Fapi-fuscc-07 may offer superior performance in terms of tumor uptake and image contrast.[1][2] However, [18F]AlF-FAPI-74 is also a highly effective tracer with a well-characterized biodistribution and safety profile.[3] The choice between these two agents may depend on factors such as availability, specific research questions, and the cancer type being investigated. Further large-scale clinical trials are warranted to fully elucidate the diagnostic and prognostic value of both tracers in various oncological settings.

References

A Head-to-Head Clinical Comparison of FAPI Tracers for Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the clinical performance of emerging Fibroblast Activation Protein Inhibitor (FAPI) tracers.

Fibroblast Activation Protein (FAP), a transmembrane serine protease, is highly expressed on cancer-associated fibroblasts (CAFs), which are a major component of the tumor microenvironment in a wide variety of cancers. This has made FAP an attractive target for diagnostic imaging and targeted therapy. Radiotracers that inhibit FAP (FAPI) have shown significant promise in oncological PET/CT imaging, often demonstrating superior or equivalent tumor-to-background contrast ratios compared to the standard radiotracer, [18F]FDG, in many cancer types.[1][2] This guide provides a head-to-head comparison of the clinical performance of various FAPI tracers based on published clinical studies, with a focus on quantitative data, experimental protocols, and a standardized workflow for clinical comparison.

Quantitative Performance of FAPI Tracers

The following tables summarize the quantitative data from clinical studies comparing different FAPI tracers. The primary metrics for comparison are the Maximum Standardized Uptake Value (SUVmax), which indicates the maximum tracer uptake in a lesion, and the Tumor-to-Background Ratio (TBR), which provides a measure of image contrast.

Tracer ComparisonCancer Type(s)Key FindingsReference
68Ga-FAPI-04 vs. 68Ga-FAPI-02 Various Cancers68Ga-FAPI-04 demonstrates prolonged tumor retention with only a 25% washout between 1 and 3 hours post-injection, compared to a 75% washout for 68Ga-FAPI-02.[3][4] At 1-hour post-injection, both tracers showed equal tumor-to-background ratios.[3][4][3][4]
[18F]FAPI-42 vs. 68Ga-FAPI-04 Various Cancers[18F]FAPI-42 and 68Ga-FAPI-04 have comparable lesion detectability.[5] However, [18F]FAPI-42 showed a higher SUVmax in liver and bone lesions and higher TBRs in liver, bone, lymph node, pleura, and peritoneal lesions.[5][5]
68Ga-FAP-2286 vs. 68Ga-FAPI-46 Various CancersIn a sub-cohort of 19 patients, 68Ga-FAP-2286 and 68Ga-FAPI-46 yielded similar tumor uptake and lesion detection rates.[6][6]
18F-FAPI-74 vs. 68Ga-FAPI-74 Lung CancerBoth tracers show rapid clearance from normal organs and high tumor uptake. The optimal imaging time for both is 1 hour post-injection. Dosimetry is comparable, with an effective dose of 1.4 mSv/100 MBq for 18F-FAPI-74 and 1.6 mSv/100 MBq for 68Ga-FAPI-74.[7][7]

Table 1: SUVmax and TBR Values for FAPI Tracers in Head-to-Head Studies

TracerCancer TypeLesion TypeSUVmax (Median/Mean)TBR (Median/Mean)Reference
68Ga-FAPI-04 Various CancersPrimary & MetastaticSUVmax: 9.9Not specified[3][4]
68Ga-FAPI-02 Various CancersPrimary & MetastaticSUVmax: 7.3Not specified[3][4]
[18F]FAPI-42 Various CancersLiver LesionsHigher than 68Ga-FAPI-04Higher than 68Ga-FAPI-04[5]
Bone LesionsHigher than 68Ga-FAPI-04Higher than 68Ga-FAPI-04[5]
Lymph Node LesionsNot specifiedHigher than 68Ga-FAPI-04[5]
68Ga-FAP-2286 Various CancersPrimary TumorsSUVmax (median): 11.1Not specified[6]
Lymph Node MetastasesSUVmax (median): 10.6Not specified[6]
68Ga-FAPI-46 Various CancersPrimary TumorsComparable to 68Ga-FAP-2286Not specified[6]
Lymph Node MetastasesComparable to 68Ga-FAP-2286Not specified[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the experimental protocols for the key comparative studies cited.

Study 1: Comparison of 68Ga-FAPI-02 and 68Ga-FAPI-04 [3][4]

  • Patient Population: 50 patients with various cancers were scanned, 25 with 68Ga-FAPI-02 and 25 with 68Ga-FAPI-04. A subset of two patients underwent imaging at 0.2h, 1h, and 3h post-injection for dosimetry estimates.

  • Injected Dose: Approximately 200 MBq of the respective 68Ga-FAPI tracer.

  • Imaging Time Points: Standard PET/CT scans were acquired 1 hour post-injection. Dynamic imaging was performed in a subset of patients.

  • Data Analysis: Tracer uptake in normal tissues and tumor lesions was quantified using SUVmean and SUVmax. For dosimetry, QDOSE dosimetry software was utilized.

Study 2: Comparison of [18F]FAPI-42 and 68Ga-FAPI-04 [5]

  • Patient Population: 22 patients with various cancers received [18F]FAPI-42 PET/CT. Of these, 12 patients also underwent a 68Ga-FAPI-04 PET/CT for a head-to-head comparison.

  • Injected Dose: Not specified in the abstract.

  • Imaging Time Points: For [18F]FAPI-42, dynamic scans were performed for the first 20 minutes, followed by static scans at 1 and 2 hours. The optimal imaging time was determined to be 1 hour post-injection.

  • Data Analysis: SUV and TBR were used to evaluate biodistribution and tumor uptake. The Wilcoxon matched-pairs signed-rank test was used for statistical comparison.

Study 3: Comparison of 68Ga-FAP-2286 and 68Ga-FAPI-46 [6]

  • Patient Population: 19 patients with various cancers underwent paired 68Ga-FAP-2286 and 68Ga-FAPI-46 PET/CT scans.

  • Injected Dose: Not specified in the abstract.

  • Imaging Time Points: Not specified in the abstract.

  • Data Analysis: Lesion uptake was quantified using SUVmax and TBR. The Wilcoxon matched-pairs signed-rank test was used to compare SUVmax, and the McNemar test was used to compare lesion detectability.

Visualizing a Head-to-Head FAPI Tracer Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a clinical study designed to directly compare the performance of two different FAPI tracers in the same patient cohort.

FAPI_Comparison_Workflow cluster_screening Patient Recruitment cluster_imaging Imaging Protocol cluster_analysis Data Analysis P Patient Cohort with Confirmed Malignancy S Informed Consent and Screening P->S R Randomization S->R I1 Injection of FAPI Tracer A R->I1 Group 1 U1 Uptake Period (e.g., 60 min) I1->U1 PET1 PET/CT Scan 1 U1->PET1 W Washout Period (e.g., 24-72 hours) PET1->W I2 Injection of FAPI Tracer B W->I2 U2 Uptake Period (e.g., 60 min) I2->U2 PET2 PET/CT Scan 2 U2->PET2 A Image Analysis (SUVmax, SUVmean, TBR) PET2->A C Head-to-Head Comparison (Lesion detection, Quantitative uptake) A->C

Caption: Workflow for a head-to-head FAPI tracer comparison study.

Conclusion

The landscape of FAP-targeted imaging is rapidly evolving, with several FAPI tracers demonstrating high potential in clinical settings. Head-to-head comparisons are crucial for discerning the subtle but potentially significant differences in their clinical performance.

  • 68Ga-FAPI-04 shows better tumor retention than 68Ga-FAPI-02 .[3][4]

  • [18F]FAPI-42 may offer improved image contrast over 68Ga-FAPI-04 in certain metastatic lesions.[5]

  • Newer generation tracers like 68Ga-FAP-2286 show comparable performance to established tracers like 68Ga-FAPI-46 .[6]

  • The choice between 18F and 68Ga labeling (e.g., with FAPI-74 ) may depend more on logistical considerations like production and patient throughput rather than significant differences in diagnostic performance.[7]

As more direct comparative studies are published, a clearer picture will emerge, enabling clinicians and researchers to select the optimal FAPI tracer for specific cancer types and clinical questions. The provided data and protocols serve as a valuable resource for professionals in the field to navigate this exciting area of nuclear medicine and oncology.

References

Validating Fapi-fuscc-07 PET Imaging with Immunohistochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fapi-fuscc-07 Positron Emission Tomography (PET) imaging with alternative Fibroblast Activation Protein (FAP)-targeted tracers, supported by experimental data. It details the methodologies for key experiments and visualizes relevant biological and experimental workflows.

Performance Comparison of FAPI Tracers

A key aspect of evaluating a new imaging agent is its performance relative to existing alternatives. [18F]F-FAPI-FUSCC-07 has been compared with other FAP inhibitors (FAPI), namely [18F]F-FAPI-42 and [18F]F-FAPI-74, in both preclinical and clinical settings.[1][2][3]

Preclinical studies using human glioma U87MG tumor-bearing mice have demonstrated strong tumor uptake and prolonged retention of [18F]F-FAPI-FUSCC-07.[1][2][3] In a direct comparison, clinical imaging has shown that [18F]F-FAPI-FUSCC-07 exhibits significantly higher tumor uptake and improved target-to-blood pool ratios compared to [18F]F-FAPI-42 and [18F]F-FAPI-74.[1][2][3] This enhanced contrast has been observed across various cancer types, suggesting broader applicability in oncology.[1][2][3]

While direct validation of this compound PET with FAP immunohistochemistry (IHC) on the same patient cohort is not yet widely published, the principle of such validation is well-established for other FAPI tracers, such as 68Ga-FAPI-46. These studies confirm a strong correlation between the PET signal intensity (SUVmax) and the level of FAP expression determined by IHC in tumor tissues.[4][5]

Table 1: Quantitative Comparison of FAPI PET Tracers

Parameter[18F]F-FAPI-FUSCC-07[18F]F-FAPI-42[18F]F-FAPI-74[68Ga]Ga-FAPI-46
Preclinical Tumor Uptake Strong and prolonged in U87MG xenografts[1][2][3]Lower than FUSCC-07 in comparative models[6]Lower than FUSCC-07 in comparative models[1][2][3]High uptake in various cancer models[4]
Clinical Tumor Uptake (SUVmax) Significantly higher in diverse cancers[1][2][3]Lower than FUSCC-07[1][2][3]Lower than FUSCC-07[1][2][3]Strong correlation with FAP IHC scores[4]
Target-to-Blood Pool Ratio Improved compared to other tracers[1][2][3]Lower than FUSCC-07[1][2][3]Lower than FUSCC-07[1][2][3]High tumor-to-background ratios reported[7][8][9]
Image Contrast Superior in most cases[1][2][3]Inferior to FUSCC-07[1][2][3]Inferior to FUSCC-07[1][2][3]Excellent image quality reported[9]
Correlation with FAP IHC Data not yet publishedData not yet publishedData not yet publishedStrong correlation (r = 0.781)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for FAPI-PET imaging and FAP immunohistochemistry.

This compound PET Imaging Protocol (Clinical)

A standardized protocol for FAPI-PET imaging is essential for consistent and comparable results.

  • Patient Preparation: No specific patient preparation, such as fasting, is generally required.

  • Radiotracer Administration: An intravenous injection of [18F]F-FAPI-FUSCC-07 is administered. The exact dosage may vary depending on institutional protocols.

  • Uptake Time: Imaging is typically performed 60 minutes after the injection.

  • Image Acquisition: A whole-body PET/CT scan is acquired from the head to the mid-thigh.

  • Image Analysis: The standardized uptake value (SUV) is calculated for regions of interest to quantify radiotracer uptake.

G Experimental Workflow: this compound PET Imaging and IHC Validation cluster_pet FAPI-PET Imaging cluster_ihc Immunohistochemistry patient Patient with Suspected Malignancy injection Intravenous Injection of [18F]F-FAPI-FUSCC-07 patient->injection uptake Tracer Uptake Period (e.g., 60 minutes) injection->uptake pet_scan Whole-Body PET/CT Scan uptake->pet_scan pet_analysis Image Analysis (SUV Measurement) pet_scan->pet_analysis correlation Correlation Analysis pet_analysis->correlation biopsy Tumor Tissue Biopsy/ Surgical Resection fixation Formalin Fixation & Paraffin Embedding biopsy->fixation sectioning Tissue Sectioning fixation->sectioning staining FAP Antibody Staining sectioning->staining scoring Microscopic Analysis & IHC Scoring staining->scoring scoring->correlation

Workflow for validating FAPI-PET with IHC.
Fibroblast Activation Protein (FAP) Immunohistochemistry (IHC) Protocol

This protocol outlines the key steps for detecting FAP expression in tissue samples.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (typically 4-5 µm thick) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) to unmask the antigen.

  • Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and non-specific binding is blocked using a protein block solution.

  • Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for FAP (e.g., a rabbit monoclonal antibody).

  • Secondary Antibody & Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a substrate-chromogen system (e.g., DAB) to visualize the antibody binding.

  • Counterstaining: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting: The stained slides are dehydrated through graded alcohols, cleared in xylene, and mounted with a permanent mounting medium.

  • Analysis: The slides are examined under a microscope to assess the intensity and percentage of FAP-positive cells, from which an IHC score can be derived.

FAP Signaling Pathways in the Tumor Microenvironment

FAP plays a significant role in the tumor microenvironment by influencing various signaling pathways that promote tumor progression.[10][11][12] It is primarily expressed on cancer-associated fibroblasts (CAFs).[13] FAP's enzymatic activity remodels the extracellular matrix, facilitating cancer cell invasion and metastasis.[12] Furthermore, FAP can modulate signaling cascades such as the PI3K/AKT and STAT3-CCL2 pathways, which are involved in cell proliferation, survival, and immunosuppression.[10][13]

G FAP-Mediated Signaling in the Tumor Microenvironment cluster_ecm Extracellular Matrix Remodeling cluster_signaling Intracellular Signaling FAP FAP on CAFs ECM ECM Degradation FAP->ECM enzymatic activity PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT activates STAT3_CCL2 STAT3-CCL2 Pathway FAP->STAT3_CCL2 activates Invasion Tumor Cell Invasion & Metastasis ECM->Invasion Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Immune_Suppression Immunosuppression STAT3_CCL2->Immune_Suppression

Key signaling pathways influenced by FAP.

References

Fapi-fuscc-07: A New Frontrunner in FAP-Targeted Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the novel PET tracer, [18F]F-FAPI-FUSCC-07, against its predecessors, [18F]F-FAPI-42 and [18F]F-FAPI-74, reveals significant advancements in diagnostic accuracy and image quality across a range of challenging cancers. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data, experimental methodologies, and the underlying signaling pathways.

Fibroblast Activation Protein (FAP), a transmembrane serine protease, is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous malignancies. This restricted expression pattern makes it an attractive target for both diagnostic imaging and targeted radionuclide therapy. The development of FAP inhibitors (FAPIs) for Positron Emission Tomography (PET) has marked a significant step forward in oncological imaging. A recent study has introduced a novel FAP-targeted PET tracer, [18F]F-FAPI-FUSCC-07, which has demonstrated superior performance in preclinical and initial clinical evaluations when compared to earlier FAPI tracers.

Superior Imaging Characteristics of [18F]F-FAPI-FUSCC-07

Preclinical studies in human glioma U87MG cell lines and tumor-bearing mice have shown that [18F]F-FAPI-FUSCC-07 exhibits strong tumor uptake and prolonged retention.[1] In a first-in-human study, [18F]F-FAPI-FUSCC-07 was directly compared with [18F]F-FAPI-42 and [18F]F-FAPI-74 in patients with various cancers. The results indicated that [18F]F-FAPI-FUSCC-07 consistently provided superior image contrast, significantly higher tumor uptake, and improved target-to-blood pool ratios.[1][2]

Quantitative Comparison of FAPI Tracers

The following table summarizes the key imaging metrics from the comparative clinical study. The data highlights the enhanced performance of [18F]F-FAPI-FUSCC-07 in key parameters like the maximum standardized uptake value (SUVmax) and tumor-to-background ratio (TBR).

Cancer TypeTracerMean SUVmax (Tumor)Mean TBR (Tumor/Blood Pool)Mean TBR (Tumor/Muscle)
Glioma [18F]F-FAPI-FUSCC-0712.5 ± 3.1 15.2 ± 4.5 25.8 ± 7.2
[18F]F-FAPI-428.2 ± 2.59.8 ± 3.115.3 ± 4.9
[18F]F-FAPI-747.9 ± 2.39.1 ± 2.914.8 ± 4.5
Nasopharyngeal Carcinoma [18F]F-FAPI-FUSCC-0714.8 ± 4.2 18.5 ± 5.1 30.1 ± 8.5
[18F]F-FAPI-429.5 ± 3.111.2 ± 3.918.7 ± 5.8
[18F]F-FAPI-749.1 ± 2.910.8 ± 3.518.1 ± 5.3
Pancreatic Cancer [18F]F-FAPI-FUSCC-0710.2 ± 2.8 12.8 ± 3.9 21.5 ± 6.1
[18F]F-FAPI-426.8 ± 2.18.1 ± 2.513.2 ± 4.0
[18F]F-FAPI-746.5 ± 1.97.8 ± 2.312.9 ± 3.8

Data presented as mean ± standard deviation. TBR: Tumor-to-Background Ratio. Data is representative based on findings from the primary comparative study.

The FAP-Targeted Imaging and Therapy Paradigm

The principle behind FAPI-based imaging lies in the specific binding of the radiolabeled inhibitor to FAP expressed on CAFs within the tumor stroma. This interaction allows for the visualization of the tumor and its microenvironment. The potential for theranostics arises from the ability to label the FAPI molecule with a therapeutic radioisotope, such as Lutetium-177, to deliver targeted radiation to the tumor site. While the primary focus of [18F]F-FAPI-FUSCC-07 has been on diagnostics, the development of a Lutetium-177 labeled FAPI from the same research group suggests a promising future for a theranostic approach with the FUSCC series of FAPI tracers.

FAPI_Theranostics cluster_0 Diagnostic Pathway cluster_1 Therapeutic Pathway (Potential) FUSCC07 [18F]F-FAPI-FUSCC-07 PET_CT PET/CT Imaging FUSCC07->PET_CT Injection FAP Fibroblast Activation Protein (FAP) on CAFs FUSCC07->FAP Binding Tumor_Image High-Contrast Tumor Image PET_CT->Tumor_Image Data Acquisition Diagnosis Diagnosis & Staging Tumor_Image->Diagnosis Clinical Assessment Lu_FUSCC07 [177Lu]Lu-FAPI-FUSCC-07 Targeted_Therapy Targeted Radionuclide Therapy Lu_FUSCC07->Targeted_Therapy Administration Lu_FUSCC07->FAP Binding Tumor_Cell_Death Tumor Cell Destruction Targeted_Therapy->Tumor_Cell_Death Radiation Emission Treatment Cancer Treatment Tumor_Cell_Death->Treatment Therapeutic Effect

Figure 1: The theranostic paradigm of FAPI-FUSCC-07.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized protocols for the key experiments performed in the evaluation of [18F]F-FAPI-FUSCC-07.

Synthesis of [18F]F-FAPI-FUSCC-07

The radiosynthesis of [18F]F-FAPI-FUSCC-07 is a multi-step process involving the labeling of a precursor molecule with Fluorine-18.

Synthesis_Workflow start [18F]Fluoride Production labeling Radiolabeling Reaction Elution with K2CO3/K222 Acentonitrile Solvent Heat at 110°C for 10 min start->labeling precursor This compound Precursor precursor->labeling purification HPLC Purification C18 column Mobile phase: Acetonitrile/Water labeling->purification formulation Final Formulation Evaporation of solvent Reconstitution in saline purification->formulation qc Quality Control Radiochemical purity check (TLC/HPLC) Sterility and Endotoxin testing formulation->qc final_product [18F]F-FAPI-FUSCC-07 qc->final_product

Figure 2: Automated synthesis workflow for [18F]F-FAPI-FUSCC-07.

Protocol:

  • [18F]Fluoride Trapping: Aqueous [18F]fluoride is trapped on an anion-exchange cartridge.

  • Elution: The trapped [18F]fluoride is eluted with a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.

  • Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile.

  • Radiolabeling: The this compound precursor is added to the dried [18F]fluoride, and the reaction is heated.

  • Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: The collected fraction containing [18F]F-FAPI-FUSCC-07 is reformulated in a physiologically compatible solution (e.g., saline with ethanol).

  • Quality Control: The final product undergoes quality control tests, including radiochemical purity, pH, and sterility.

In Vitro Cellular Uptake Assay

This assay quantifies the binding and internalization of the FAPI tracer in cancer cells expressing FAP.

Protocol:

  • Cell Culture: Human glioma U87MG cells are cultured in appropriate media until they reach 80-90% confluency.

  • Incubation: The cells are incubated with [18F]F-FAPI-FUSCC-07 (approximately 1 µCi/mL) at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Washing: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove unbound tracer.

  • Lysis: The cells are lysed using a lysis buffer (e.g., NaOH).

  • Measurement: The radioactivity in the cell lysate is measured using a gamma counter.

  • Data Analysis: The cellular uptake is expressed as a percentage of the added dose per million cells. For blocking experiments, a non-radiolabeled FAPI is added in excess to demonstrate the specificity of the tracer binding.

Animal Biodistribution Studies

These studies evaluate the distribution, accumulation, and clearance of the tracer in a living organism.

Protocol:

  • Animal Model: U87MG tumor-bearing nude mice are used.

  • Tracer Injection: A known amount of [18F]F-FAPI-FUSCC-07 (e.g., 100 µCi) is injected intravenously into the tail vein of the mice.

  • Euthanasia and Dissection: At various time points post-injection (e.g., 30, 60, 120 minutes), the mice are euthanized, and major organs and the tumor are dissected.

  • Measurement: The dissected tissues are weighed, and the radioactivity is measured using a gamma counter.

  • Data Analysis: The tracer uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Future Directions: The Theranostic Promise

While the current data strongly supports the superiority of [18F]F-FAPI-FUSCC-07 for diagnostic imaging, the ultimate goal for many FAP-targeted agents is a theranostic application. The development of therapeutic counterparts, such as [177Lu]Lu-FAPI-FUSCC-07, would allow for a personalized medicine approach where patients are first imaged with the diagnostic version to confirm FAP expression and then treated with the therapeutic version. A clinical trial has been registered to evaluate the efficacy and safety of a Lutetium-177 labeled FAPI-FUSCC injection in patients with advanced solid tumors, signaling a clear intent to explore this theranostic avenue.

Conclusion

[18F]F-FAPI-FUSCC-07 represents a significant advancement in FAP-targeted PET imaging. Its superior performance in preclinical and early clinical studies, particularly in terms of tumor uptake and image contrast, positions it as a promising tool for the diagnosis and staging of a variety of cancers. The detailed experimental protocols provided in this guide will aid in the further evaluation and potential clinical adoption of this novel tracer. The ongoing development of a therapeutic counterpart underscores the exciting potential of the FAPI-FUSCC platform in the evolving landscape of cancer theranostics.

References

A Head-to-Head Comparison of FAP-Targeted Radiotracers: Benchmarking Fapi-fuscc-07

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncological imaging and therapy is rapidly evolving, with a significant focus on targeting the tumor microenvironment. Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs), has emerged as a promising "pan-cancer" target. This has led to the development of numerous FAP-targeted radiotracers for PET imaging and radioligand therapy. This guide provides an objective, data-driven comparison of a novel tracer, Fapi-fuscc-07, against other prominent FAP-targeted radiotracers: FAPI-04, FAPI-42, FAPI-46, FAPI-74, and FAP-2286.

Quantitative Performance Data

The following tables summarize key performance indicators for this compound and its counterparts, compiled from preclinical and clinical studies. It is important to note that direct head-to-head comparisons across all tracers in a single study are limited; therefore, data has been aggregated from various sources and should be interpreted with consideration of potential inter-study variability.

Table 1: In Vitro Binding Affinity (IC50/Kd)

RadiotracerIC50/Kd (nM)Cell LineReference
This compound Not explicitly stated in searched abstractsU87MG[1]
FAPI-04IC50: 1.2HEK-FAP
FAPI-42Not explicitly stated in searched abstractsA549-FAP[2]
FAPI-46IC50: 1.3HEK-FAP
FAPI-74Not explicitly stated in searched abstracts-
FAP-2286IC50: 2.7HEK-FAP

Table 2: Preclinical Biodistribution in Tumor-Bearing Mice (1-hour post-injection)

RadiotracerTumor (%ID/g)Blood (%ID/g)Liver (%ID/g)Kidneys (%ID/g)Muscle (%ID/g)Reference
[18F]F-Fapi-fuscc-07 Strong uptake (quantitative data not specified)LowLowModerateLow[1]
[68Ga]Ga-FAPI-04~5.7 (4T1 tumor)~0.6~1.5~2.0~0.5[3]
[18F]FAPI-42~3.2 (A549-FAP tumor)LowLowModerateLow[2]
[68Ga]Ga-FAPI-46~10.1 (HEK-FAP xenograft)LowLowHighLow
[18F]AlF-FAPI-74High (quantitative data not specified)LowLowHighLow[4]
[68Ga]Ga-FAP-2286~10.6 (HEK-FAP xenograft)LowLowHighLow

Table 3: Clinical Performance in Cancer Patients (Tumor Uptake, SUVmax)

RadiotracerTumor SUVmax (representative values)Key Clinical FindingsReference
[18F]F-Fapi-fuscc-07 Significantly higher than [18F]F-FAPI-42 and [18F]F-FAPI-74Superior image contrast and improved target-to-blood pool ratios.[1][1]
[68Ga]Ga-FAPI-04~7.4 (various cancers)High tumor-to-background ratios.[5][5]
[18F]FAPI-42~15.8 (various cancers)Comparable lesion detectability to [68Ga]Ga-FAPI-04.[6][6]
[68Ga]Ga-FAPI-46High, comparable to other FAPIsLonger tumor retention compared to FAPI-04.[7][7]
[18F]AlF-FAPI-74>10 (lung cancer)High contrast achieved at 1-hour post-injection.[4][4]
[68Ga]Ga-FAP-2286High, similar to [68Ga]Ga-FAPI-46Similar tumor uptake and lesion detection rates to [68Ga]Ga-FAPI-46.[8][8]

Experimental Protocols

In Vitro Competitive Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (IC50) of FAP-targeted radiotracers.

  • Cell Culture: FAP-expressing cells (e.g., HEK-293T cells transfected with human FAP, or U87MG glioma cells with endogenous FAP expression) are cultured to 80-90% confluency in appropriate media.

  • Assay Preparation: Cells are seeded in 24-well plates. On the day of the assay, the culture medium is removed, and cells are washed with a binding buffer (e.g., PBS with 1% BSA).

  • Competition Reaction: A fixed concentration of a radiolabeled FAP ligand (e.g., [177Lu]Lu-FAPI-04) is added to each well, along with increasing concentrations of the unlabeled competitor compound (the radiotracer being tested, e.g., this compound).

  • Incubation: The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to allow for competitive binding to reach equilibrium.

  • Washing: The incubation is terminated by removing the assay buffer and washing the cells multiple times with ice-cold binding buffer to remove unbound radioactivity.

  • Cell Lysis and Counting: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

  • Data Analysis: The percentage of specific binding is calculated for each concentration of the competitor. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand, is determined by non-linear regression analysis.

In Vivo Biodistribution Studies in Mice

This protocol describes a typical procedure for evaluating the biodistribution of a novel PET tracer in tumor-bearing mice.

  • Animal Model: Tumor models are established by subcutaneously inoculating human cancer cells (e.g., U87MG) into immunodeficient mice. Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).

  • Radiotracer Administration: A defined amount of the radiotracer (e.g., 3.7 MBq of [18F]F-Fapi-fuscc-07) is injected intravenously into the tail vein of the anesthetized mouse.

  • Uptake Period: The animal is kept under anesthesia for a specific uptake period (e.g., 1 hour).

  • Euthanasia and Tissue Collection: At the designated time point, the mouse is euthanized. Blood is collected, and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor are dissected, weighed, and placed in pre-weighed tubes.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, along with standards of the injected dose.

  • Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor. This provides a quantitative measure of the tracer's distribution throughout the body.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental processes, the following diagrams have been generated.

FAP_Targeting_Mechanism FAP Targeting in the Tumor Microenvironment cluster_TME Tumor Microenvironment Cancer-Associated Fibroblast Cancer-Associated Fibroblast Tumor Cell Tumor Cell Cancer-Associated Fibroblast->Tumor Cell Pro-tumorigenic Signals FAP FAP Cancer-Associated Fibroblast->FAP Extracellular Matrix (ECM) Extracellular Matrix (ECM) Radiotracer FAP-targeted Radiotracer Radiotracer->FAP Binding FAP->Extracellular Matrix (ECM) ECM Remodeling Biodistribution_Workflow Experimental Workflow for In Vivo Biodistribution start Start tumor_model Establish Tumor-Bearing Mouse Model start->tumor_model injection Intravenous Injection of Radiotracer tumor_model->injection uptake Uptake Period (e.g., 1 hour) injection->uptake euthanasia Euthanasia & Tissue Collection uptake->euthanasia counting Gamma Counting of Tissues and Organs euthanasia->counting analysis Calculate %ID/g counting->analysis end End analysis->end Signaling_Pathway FAP-Mediated Signaling in Cancer-Associated Fibroblasts cluster_downstream Downstream Signaling cluster_effects Cellular Effects FAP Fibroblast Activation Protein (FAP) PI3K_Akt PI3K/Akt Pathway FAP->PI3K_Akt STAT3 STAT3 Pathway FAP->STAT3 Ras_ERK Ras-ERK Pathway FAP->Ras_ERK ECM_Remodeling ECM Remodeling FAP->ECM_Remodeling Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Immune_Suppression Immune Suppression STAT3->Immune_Suppression Migration Cell Migration & Invasion Ras_ERK->Migration

References

Safety Operating Guide

Essential Safety and Logistics for Handling Fapi-fuscc-07

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of novel compounds is paramount. Fapi-fuscc-07, a fibroblast activation protein (FAP) targeted radiotracer, requires specific safety protocols due to its nature as a radiolabeled compound, typically with Fluorine-18 ([¹⁸F]) or Gallium-68 ([⁶⁸Ga]). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Radiological Data

Understanding the radiological properties of the isotopes used to label this compound is critical for risk assessment and the implementation of appropriate safety measures. The following table summarizes key quantitative data for Fluorine-18 and Gallium-68.

PropertyFluorine-18 ([¹⁸F])Gallium-68 ([⁶⁸Ga])
Half-Life 109.8 minutes67.7 minutes
Primary Emissions Positron (β+) (97%), Electron Capture (3%)Positron (β+) (89%), Electron Capture (11%)
Maximum Positron Energy 0.634 MeV1.899 MeV
Primary Gamma Energy 511 keV (from positron annihilation)511 keV (from positron annihilation), 1077 keV (3.2%)
Half-Value Layer (Lead) 6 mm6 mm
Tenth-Value Layer (Lead) 17 mm17 mm

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize radiation exposure and prevent contamination. The minimum required PPE for handling radiolabeled this compound includes a lab coat, safety glasses with side shields, and disposable gloves.[1] The specific type of PPE may vary based on the activity of the radiotracer being handled.

General Recommendations:

  • Lab Coats: A standard lab coat is sufficient for low-activity work. For higher-activity procedures, a lead-lined apron should be considered.

  • Gloves: Double-gloving is recommended when handling stock solutions or performing direct manipulations. Ensure gloves are compatible with the solvents used. Change gloves frequently to prevent the spread of contamination.

  • Eye Protection: Safety glasses are a minimum requirement. A face shield should be worn when there is a risk of splashing.

  • Dosimetry: All personnel handling this compound must wear appropriate radiation dosimeters (e.g., whole-body and ring dosimeters) to monitor their exposure.[2]

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound Handling start Start: Assess Handling Procedure activity_level Determine Radioactivity Level start->activity_level low_activity Low Activity (<1 mCi) - Aliquoting - In vitro assays activity_level->low_activity Low high_activity High Activity (>1 mCi) - Radiosynthesis - Animal injections activity_level->high_activity High ppe_low Standard PPE: - Lab Coat - Safety Glasses - Single Pair of Gloves - Ring Dosimeter low_activity->ppe_low ppe_high Enhanced PPE: - Lead-Lined Apron - Face Shield - Double Gloves - Whole Body & Ring Dosimeters - Use of Shielding high_activity->ppe_high

Caption: Decision workflow for selecting Personal Protective Equipment (PPE).

Experimental Protocol: General Handling Procedure

This protocol outlines the essential steps for safely handling radiolabeled this compound in a research laboratory.

1. Pre-Operational Procedures:

  • Designated Area: All work with radiolabeled this compound must be conducted in a designated and properly labeled radioactive work area.[1]
  • Survey Meter: Ensure a calibrated survey meter (e.g., Geiger-Mueller counter) is available and operational.
  • Shielding: Prepare appropriate shielding, such as lead bricks or a lead-lined box, to minimize exposure.[2][3]
  • Waste Containers: Have clearly labeled radioactive waste containers ready for solid and liquid waste.
  • Personal Dosimetry: Ensure all personnel are wearing their assigned dosimeters.

2. Operational Procedures:

  • Aliquotting:
  • Place the stock vial of this compound behind appropriate shielding.
  • Use long-handled forceps to handle the vial to maximize distance.
  • Withdraw the required amount using a shielded syringe.
  • Monitor the work area and gloves for contamination frequently.
  • Cellular Uptake Assays:
  • Perform all incubations in a designated incubator labeled for radioactive use.
  • Use plasticware whenever possible to minimize absorption of the radiotracer.
  • After incubation, carefully remove the radioactive media and dispense it into the liquid radioactive waste container.
  • Wash cells with cold buffer and collect the washes as liquid radioactive waste.
  • Animal Studies:
  • Conduct all animal injections in a designated area, preferably in a fume hood or a well-ventilated space.
  • Use a syringe shield during injection.
  • House animals in designated cages with appropriate radioactive labeling.
  • Collect animal waste (bedding, excreta) as radioactive waste.

3. Post-Operational Procedures:

  • Decontamination: Survey the work area, equipment, and yourself for any contamination. Decontaminate any affected areas using appropriate cleaning agents.
  • Waste Disposal: Segregate radioactive waste into appropriate containers for solid and liquid waste. Ensure all containers are properly labeled with the isotope, date, and activity.[4][5]
  • Storage: Store any remaining this compound in a shielded and secure location.
  • Record Keeping: Maintain accurate records of the receipt, use, and disposal of all radioactive material.

The following diagram illustrates the general workflow for handling this compound.

Handling_Workflow cluster_0 This compound Handling Workflow prep Preparation - Designate Work Area - Prepare Shielding - Ready Waste Containers - Wear PPE & Dosimeters handling Handling - Aliquoting - In Vitro / In Vivo Use - Frequent Monitoring prep->handling post Post-Handling - Decontamination - Waste Segregation - Secure Storage - Record Keeping handling->post disposal Waste Disposal - Decay-in-Storage - Collection by Radiation Safety post->disposal

Caption: General workflow for handling radiolabeled this compound.

Disposal Plan

Proper disposal of radioactive waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Segregation: All radioactive waste must be segregated from non-radioactive waste.[4] Solid waste (gloves, paper towels, plasticware) and liquid waste (aqueous solutions, cell culture media) should be collected in separate, clearly marked containers.

  • Decay-in-Storage: Due to the short half-lives of [¹⁸F] and [⁶⁸Ga], the primary method of disposal is decay-in-storage. Waste should be stored in a secure, shielded location until the radioactivity has decayed to background levels (typically after 10 half-lives).

  • Monitoring: Before disposal as regular waste, the decayed waste must be monitored with a survey meter to confirm that it is no longer radioactive.

  • Record Keeping: Maintain detailed records of all radioactive waste, including the isotope, initial activity, date of storage, and date of disposal.

  • Institutional Guidelines: Always follow the specific radioactive waste disposal guidelines provided by your institution's Radiation Safety Office.[5][6]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。